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  • Product: Cortisuzol
  • CAS: 50801-44-0

Core Science & Biosynthesis

Foundational

Cortisuzol (RU-16999): Structural Pharmacology, Mechanism of Action, and Experimental Workflows

Executive Summary Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly specialized, synthetic glucocorticoid corticosteroid [1]. Unlike traditional glucocorticoids that rely heavily on halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly specialized, synthetic glucocorticoid corticosteroid [1]. Unlike traditional glucocorticoids that rely heavily on halogenation (e.g., dexamethasone, fluticasone) to increase lipophilicity and receptor affinity, Cortisuzol features an atypical expanded steroid ring system. Specifically, it is a pregnatrieno[3,2-c]pyrazol-20-one derivative conjugated with a sulfobenzoate ester [1].

As an application scientist designing screening cascades, I frequently utilize Cortisuzol as a structural outlier in structure-activity relationship (SAR) studies. Its unique architecture provides an exceptional model for studying non-halogenated blood-brain barrier (BBB) permeation and atypical Glucocorticoid Receptor (GR) binding kinetics. This whitepaper synthesizes the mechanistic pathways of Cortisuzol, its emerging polypharmacology, and the self-validating experimental protocols required to quantify its activity in vitro.

Structural Pharmacology & Blood-Brain Barrier Permeation

A critical challenge in neuropharmacology is designing drugs capable of crossing the highly selective blood-brain barrier via passive diffusion. Historically, medicinal chemists have added fluorine or chlorine atoms to corticosteroid scaffolds to enhance lipophilicity and BBB transport.

Cortisuzol is structurally unique; it is the only major corticosteroid that completely lacks a halogen atom in its structure while maintaining excellent BBB penetrability [2]. Recent explainable artificial intelligence (XAI) models, specifically Local Interpretable Model-agnostic Explanations (LIME), have mapped the substructures responsible for this behavior. LIME analysis reveals that Cortisuzol relies entirely on specific oxygen-containing substructures and its pyrazole nitrogen network to facilitate passive transport across the BBB [2]. This makes Cortisuzol an invaluable reference compound for developing non-halogenated CNS-penetrant therapeutics.

Table 1: Structural & Physicochemical Profile of Cortisuzol
ParameterValue / Description
IUPAC Name 4-({2-[...-1-yl]-2-oxoethoxy}carbonyl)benzenesulfonic acid [1]
Chemical Formula C₃₇H₄₀N₂O₈S [1]
Molar Mass 672.79 g·mol⁻¹ [1]
Halogenation Status Non-halogenated (0 Halogen atoms) [2]
Primary BBB Permeation Driver Oxygen-containing substructures & pyrazole ring [2]

Core Mechanism of Action: Glucocorticoid Receptor (NR3C1) Dynamics

Cortisuzol exerts its primary pharmacological effects by acting as a high-affinity agonist for the Glucocorticoid Receptor (GR, or NR3C1) [4]. The signaling cascade follows a bipartite genomic mechanism:

  • Cytosolic Binding & Activation: In its unliganded state, the GR resides in the cytosol, stabilized by a multi-protein chaperone complex including heat shock proteins (Hsp90, Hsp70) and FKBP52 [4]. Cortisuzol diffuses across the plasma membrane and binds to the ligand-binding domain of the GR. This triggers a conformational change, causing the dissociation of the chaperone proteins [4].

  • Nuclear Translocation: The activated Cortisuzol-GR complex exposes nuclear localization signals, facilitating importin-mediated translocation into the nucleus.

  • Transactivation (Gene Upregulation): The complex homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This recruits coactivators to upregulate anti-inflammatory proteins, such as Annexin A1 and IκB [4].

  • Transrepression (Gene Downregulation): Operating as a monomer, the Cortisuzol-GR complex physically tethers to pro-inflammatory transcription factors like NF-κB and AP-1. This protein-protein interaction prevents these factors from binding to their target genes, thereby repressing the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) [4].

G Cortisuzol Cortisuzol (RU-16999) [Lipophilic Diffusion] GR_Cytosol Cytosolic GR Complex (GR + Hsp90/Hsp70/FKBP52) Cortisuzol->GR_Cytosol Binds NR3C1 Activation Receptor Activation & Chaperone Dissociation GR_Cytosol->Activation Conformational Change Nucleus Nuclear Translocation Activation->Nucleus Importin-mediated Transactivation Transactivation (GRE Binding) Nucleus->Transactivation Homodimerization Transrepression Transrepression (NF-κB / AP-1 Tethering) Nucleus->Transrepression Monomeric Interaction AntiInflam Upregulation: Annexin A1, IκB Transactivation->AntiInflam ProInflam Downregulation: TNF-α, IL-6, IL-1β Transrepression->ProInflam

Fig 1. Cortisuzol-mediated GR activation, transactivation, and transrepression signaling pathways.

Emerging Polypharmacology: SARS-CoV-2 Mpro Inhibition

Beyond its established role as a corticosteroid, recent computational drug repurposing studies have identified Cortisuzol as a potent in silico inhibitor of the SARS-CoV-2 Main Protease (Mpro) [3]. Using a combination of molecular docking and Fast Pulling Ligand (FPL) simulations, researchers demonstrated that Cortisuzol exhibits high binding affinity to the Mpro active site, suggesting potential secondary mechanisms in antiviral therapy [3].

Table 2: In Silico Docking Affinities for SARS-CoV-2 Mpro [3]
CompoundAutodock Vina Affinity (kcal/mol)Mean Rupture Force (FMax, pN)
Cortisuzol -9.2579.3 ± 38.9
Tirilazad Mesylate -9.1573.8 ± 46.7
Rubroskyrin -8.9696.1 ± 51.3

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (the why) to prevent artifactual data, ensuring robust, reproducible results.

Protocol 1: In Vitro GR Transactivation Luciferase Reporter Assay

Purpose: To quantify the EC₅₀ of Cortisuzol-mediated GR transactivation.

  • Cell Seeding: Plate HEK293 cells stably expressing a GRE-luciferase reporter construct at 10,000 cells/well in a 384-well plate.

    • Causality: HEK293 cells are chosen for their high transfection efficiency and low endogenous GR background, maximizing the signal-to-noise ratio.

  • Serum Starvation (Crucial Step): 24 hours post-seeding, replace standard media with media containing 1% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).

    • Causality: Standard FBS contains endogenous glucocorticoids (like cortisol) which will prematurely trigger GR translocation and artificially elevate baseline luminescence. Charcoal stripping removes these lipophilic hormones.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of Cortisuzol (0.1 nM to 10 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline, a reference agonist (Dexamethasone) to define E_max, and a GR antagonist (Mifepristone/RU-486) co-treatment well. If the Mifepristone well shows luminescence, the signal is an artifact (non-GR mediated).

  • Incubation: Incubate for 18 hours at 37°C, 5% CO₂.

    • Causality: 18 hours allows sufficient time for genomic transcription and translation of the luciferase reporter protein.

  • Detection: Add an ATP-dependent luciferase substrate (e.g., ONE-Glo™). Read luminescence after 5 minutes. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.5.

Workflow Seed 1. Cell Seeding (HEK293 GRE-Luc) Starve 2. Serum Starvation (Charcoal-Stripped FBS) Seed->Starve Treat 3. Cortisuzol Treatment (Dose-Response) Starve->Treat Lyse 4. Cell Lysis & Substrate Addition Treat->Lyse Read 5. Luminescence Quantification Lyse->Read

Fig 2. Experimental workflow for the in vitro GR transactivation luciferase reporter assay.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To empirically validate the LIME model predictions of Cortisuzol's BBB permeability [2].

  • Membrane Preparation: Coat the porous filter of the donor plate with a 2% (w/v) solution of porcine brain lipid extract in dodecane.

    • Causality: Because Cortisuzol relies on oxygen-containing substructures rather than halogens for permeation, using an artificial membrane that strictly mimics the specific lipid composition of brain endothelial cells is critical to prevent false-negative permeability coefficients ( Papp​ ).

  • Donor/Acceptor Assembly: Add Cortisuzol (10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Incubation & Agitation: Incubate for 4 hours at room temperature with orbital shaking at 300 rpm.

    • Causality: Agitation minimizes the unstirred water layer (UWL) adjacent to the membrane, which can artificially restrict the diffusion of highly lipophilic compounds.

  • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS.

    • Self-Validation: Calculate mass balance. If mass recovery is <80%, the compound is likely adhering to the plasticware, and the Papp​ calculation will be invalid. In such cases, the assay must be repeated using low-binding plates.

References

  • Cortisuzol - Wikipedia. Wikipedia. Available at:[Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Rapid Prediction of Possible Inhibitors for SARS-CoV-2 Main Protease using Docking and FPL Simulations. ChemRxiv / PMC. Available at:[Link]

  • Glucocorticoid receptor. WikiDoc. Available at:[Link]

Exploratory

Cortisuzol (RU-16999): Rational Design, Synthesis, and Pharmacological Profiling of a Pyrazole-Fused Glucocorticoid

Executive Summary Cortisuzol (developmental code RU-16999, marketed clinically as Solu-Altim) represents a highly specialized achievement in rational steroidal drug design. As a synthetic glucocorticoid, it belongs to an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cortisuzol (developmental code RU-16999, marketed clinically as Solu-Altim) represents a highly specialized achievement in rational steroidal drug design. As a synthetic glucocorticoid, it belongs to an elite class of highly potent, pyrazole-fused corticosteroids[1]. Structurally defined as 11β,17α,21-trihydroxy-6,16α-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno[3,2-c]pyrazol-20-one 21-(m-sulfobenzoate), Cortisuzol was engineered to solve a specific clinical challenge: delivering the massive anti-inflammatory potency of arylpyrazole steroids via an acute, rapid-onset intravenous (IV) route[1].

This whitepaper deconstructs the structural rationale, step-by-step synthetic methodology, and receptor-level pharmacology of Cortisuzol, providing a comprehensive guide for researchers working on next-generation nuclear receptor modulators.

Rational Drug Design: The "Why" Behind the Structure

The design of Cortisuzol is predicated on two major structural modifications to the standard pregnane backbone, each serving a distinct, causal purpose in its pharmacokinetic and pharmacodynamic profile.

The Phenylpyrazole A-Ring Fusion (Potency)

Standard glucocorticoids (like cortisol or dexamethasone) utilize a 3-keto- Δ4 structure to interact with the Glucocorticoid Receptor (GR). However, fusing a phenylpyrazole ring to the A-ring (spanning C2 and C3) dramatically alters receptor affinity. Crystallographic and binding studies on related analogs (such as deacylcortivazol) reveal that the GR possesses an "expanded binding pocket"[2]. The bulky phenylpyrazole group of Cortisuzol extends into this meta-channel, establishing intricate hydrophobic interactions and hydrogen bonds that are inaccessible to traditional steroids[2]. This modification increases GR binding affinity by up to 30–40 times that of dexamethasone.

The C21 m-Sulfobenzoate Ester (Solubility)

The critical flaw of phenylpyrazole steroids is their extreme lipophilicity (high LogP), which renders them nearly insoluble in aqueous media and limits them to topical or oral suspensions. To create an injectable formulation (Solu-Altim) for acute interventions (e.g., severe asthma, anaphylaxis), researchers esterified the C21 primary hydroxyl group with m-sulfobenzoic acid. This introduces a permanent negative charge at physiological pH. The causality here is straightforward: the bulky, highly polar sulfonate group overcomes the hydrophobic bulk of the A-ring, increasing aqueous solubility by over 1000-fold without interfering with the molecule's ability to enter the systemic circulation and ultimately bind the GR.

Quantitative Data: Comparative Profiling

The table below summarizes the physicochemical and binding characteristics of Cortisuzol relative to standard benchmarks.

CompoundGR Binding Affinity (Relative to Dexamethasone = 100)Aqueous Solubility (mg/mL at pH 7.4)Primary Clinical Application
Cortisol 10< 0.1Endogenous baseline
Dexamethasone 1000.1Standard systemic anti-inflammatory
Cortivazol ~3000< 0.01High-potency topical/oral
Cortisuzol (RU-16999) ~2500> 50.0Acute IV administration (Solu-Altim)

Synthetic Strategy & Experimental Workflows

The synthesis of Cortisuzol requires precise regiocontrol. The core challenge is selectively modifying the A-ring while preserving the sensitive 11β-hydroxyl and the C20-ketone.

Synthesis A Precursor Steroid (6,16-dimethyl-pregna-4,6-diene-3,20-dione) B C2-Formylation (Ethyl formate, NaOMe) A->B C 2-Hydroxymethylene Intermediate B->C D Pyrazole Condensation (Phenylhydrazine, AcOH) C->D E Phenylpyrazole Steroid Core (Cortivazol-like intermediate) D->E F C21-Esterification (m-Sulfobenzoyl chloride, Pyridine) E->F G Cortisuzol (RU-16999) F->G

Fig 1. Stepwise synthetic workflow for Cortisuzol from a pregnane precursor.

Protocol 1: Synthesis of the Phenylpyrazole Core

This step constructs the [3,2-c]pyrazole ring via a condensation reaction[3].

  • Formylation: Dissolve the 6,16α-dimethyl corticosteroid precursor (1.0 eq) in anhydrous toluene. Add sodium methoxide (NaOMe, 2.5 eq) and ethyl formate (3.0 eq) under an inert argon atmosphere at 0°C.

    • Causality: The strong base enolizes the C3-ketone, allowing nucleophilic attack on ethyl formate to yield a 2-hydroxymethylene intermediate.

  • Condensation: Isolate the intermediate and dissolve it in glacial acetic acid. Add phenylhydrazine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at 60°C for 4 hours.

    • Causality: Glacial acetic acid acts as both solvent and mild acid catalyst, promoting hydrazone formation at C2 while minimizing the degradation of the acid-sensitive 11β-hydroxyl group. Sodium acetate buffers the system to prevent premature dehydration.

  • Self-Validation: Monitor reaction completion via TLC (silica gel, 95:5 DCM:MeOH). The disappearance of the UV-active precursor ( λmax​ ~240 nm) and the emergence of a highly conjugated pyrazole product ( λmax​ ~280 nm) confirms successful cyclization. Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: Regioselective C21-m-Sulfobenzoylation

To achieve the extreme water solubility required for Solu-Altim, the highly lipophilic phenylpyrazole core is esterified at the C21 position.

  • Activation: Dissolve the phenylpyrazole intermediate (1.0 eq) in anhydrous pyridine at 0°C.

  • Esterification: Dropwise, add m-sulfobenzoyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous THF. Stir for 2 hours at 0°C, then allow to warm to room temperature.

    • Causality: Anhydrous pyridine serves a dual role: it acts as the solvent and as an acid scavenger to neutralize the HCl generated during esterification. The steric bulk of the C11β and C17α hydroxyls ensures complete regioselectivity, directing the bulky acyl chloride exclusively to the primary C21-hydroxyl.

  • Self-Validation: Precipitation of the crude product is achieved in cold diethyl ether. Successful sulfonation is confirmed by a dramatic shift in the partition coefficient. During a biphasic water/EtOAc workup, the product will readily partition into the aqueous layer (due to the sulfonate salt), unlike the highly lipophilic precursor. Lyophilize the aqueous layer to yield Cortisuzol sodium salt.

Mechanism of Action and Pharmacology

Cortisuzol exerts its profound anti-inflammatory and immunosuppressive effects through both genomic and non-genomic pathways, driven by its ultra-high affinity for the GR[4].

Pathway L Cortisuzol (Solu-Altim) GR_cyto Cytosolic GR Complex (Inactive, bound to HSP90) L->GR_cyto Binding (High Affinity) GR_ligand Cortisuzol-GR Complex (Conformational Change) GR_cyto->GR_ligand HSP90 Dissociation Nuc Nucleus Translocation GR_ligand->Nuc Transact Transactivation (Upregulates Annexin A1, IL-10) Nuc->Transact Transrep Transrepression (Inhibits NF-κB, AP-1) Nuc->Transrep Anti_inflam Profound Anti-inflammatory & Immunosuppressive Effect Transact->Anti_inflam Transrep->Anti_inflam

Fig 2. Genomic and non-genomic mechanism of action of Cortisuzol via the GR.

Upon intravenous administration, the C21-sulfobenzoate ester is rapidly hydrolyzed by plasma esterases, liberating the active phenylpyrazole core. The active moiety crosses the cell membrane and binds to the cytosolic GR.

  • Transactivation: The Cortisuzol-GR complex dimerizes and translocates to the nucleus, binding to Glucocorticoid Response Elements (GREs). This upregulates anti-inflammatory proteins such as lipocortin-1 (annexin-1), which directly inhibits phospholipase A2, thereby halting the synthesis of pro-inflammatory prostaglandins and leukotrienes[4].

  • Transrepression: Simultaneously, the complex acts as a monomer to tether and inhibit key pro-inflammatory transcription factors, most notably NF-κB and AP-1. This shuts down the synthesis of cytokines, chemokines, and adhesion molecules[4].

The expanded binding pocket interaction facilitated by the pyrazole ring ensures that Cortisuzol remains bound to the GR significantly longer than endogenous cortisol, resulting in a prolonged duration of action despite rapid systemic clearance.

References

  • Cortisuzol - Wikipedia. Wikimedia Foundation. URL:[Link]

  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. PubMed Central (PMC). URL:[Link]

  • Synthesis of Halogen-Substituted Pyridyl and Pyrimidyl Derivatives of [3,2-c]Pyrazolo Corticosteroids: Strategies for the Development of Glucocorticoid Receptor Mediated Imaging Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • What is the mechanism of Cortivazol? Patsnap. URL:[Link]

Sources

Foundational

What is Cortisuzol and its chemical structure?

Cortisuzol (RU-16999): Structural Elucidation, Pharmacodynamics, and Analytical Methodologies An In-Depth Technical Guide by a Senior Application Scientist Executive Summary Cortisuzol, identified by its developmental co...

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Author: BenchChem Technical Support Team. Date: April 2026

Cortisuzol (RU-16999): Structural Elucidation, Pharmacodynamics, and Analytical Methodologies An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

Cortisuzol, identified by its developmental code RU-16999 and trade name Solu-Altim, is a highly potent synthetic glucocorticoid corticosteroid[1]. Engineered to maximize both glucocorticoid receptor (GR) affinity and aqueous solubility, Cortisuzol represents a fascinating case study in rational drug design. This whitepaper deconstructs its chemical architecture, details its molecular mechanism of action, and provides field-validated protocols for its analytical and pharmacological characterization.

Chemical Structure & Physicochemical Profiling

Cortisuzol’s extreme potency and unique pharmacokinetic profile are direct consequences of its complex structural modifications. The molecule is a derivative of the pregnane steroid nucleus, heavily modified to enhance target engagement and bioavailability[2].

Structural Deconstruction:

  • Phenylpyrazole Fusion: The A-ring of the steroid is fused with a 2'-phenyl-2'H-pyrazole ring (pregna-2,4,6-trieno[3,2-c]pyrazole). This bulky, hydrophobic extension drastically increases the binding affinity to the hydrophobic pocket of the glucocorticoid receptor (GR), a structural feature it shares with its highly potent analog, cortivazol[3].

  • C-21 Modification: The presence of a 21-(m-sulfobenzoate) ester is a critical design choice. Standard corticosteroids often suffer from poor aqueous solubility. The addition of the highly polar, ionizable sulfonate group ensures rapid dissolution, making it highly suitable for parenteral administration (e.g., intravenous or intramuscular injections)[1].

  • Methylation: The 6,16α-dimethyl substitutions protect the steroid backbone from rapid metabolic degradation by steroidal converting enzymes, significantly prolonging its biological half-life[2].

Table 1: Physicochemical Properties of Cortisuzol

ParameterSpecification
IUPAC Name 4-({2-[(1R,2R,3aS,3bS,10aR,10bS,11S,12aS)-1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl]-2-oxoethoxy}carbonyl)benzenesulfonic acid[2]
CAS Number 50801-44-0[1]
Molecular Formula C37H40N2O8S[1]
Molar Mass 672.79 g/mol [1]
PubChem CID 3037936[1]
Drug Class Synthetic Glucocorticoid / Corticosteroid[1]

Pharmacodynamics & Mechanism of Action

Like other potent glucocorticoids, Cortisuzol operates via a dual-pathway mechanism: genomic transactivation and genomic transrepression[4].

Upon crossing the cell membrane, Cortisuzol binds to the cytosolic glucocorticoid receptor (GR), inducing a conformational change that forces the dissociation of chaperone proteins (e.g., Hsp90). The Cortisuzol-GR complex then translocates to the nucleus[4].

  • Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the DNA, upregulating anti-inflammatory proteins like lipocortin-1 (annexin-1). Lipocortin-1 subsequently inhibits phospholipase A2, choking off the arachidonic acid cascade and preventing the synthesis of pro-inflammatory prostaglandins and leukotrienes[4].

  • Transrepression: The complex physically tethers to pro-inflammatory transcription factors such as NF-κB and AP-1, preventing them from binding to their target genes, thereby downregulating the expression of inflammatory cytokines and chemokines[4].

G Cortisuzol Cortisuzol (RU-16999) CytosolicGR Cytosolic GR Complex (Hsp90 bound) Cortisuzol->CytosolicGR Binds ActivatedGR Activated GR Complex (Hsp90 Dissociation) CytosolicGR->ActivatedGR Conformational Change Nucleus Nuclear Translocation ActivatedGR->Nucleus Translocates GRE Binding to GRE (Genomic Activation) Nucleus->GRE Tethering Protein-Protein Tethering (Transrepression) Nucleus->Tethering Annexin Upregulation of Annexin-1 (Lipocortin-1) GRE->Annexin PLA2 Inhibition of Phospholipase A2 Annexin->PLA2 NFkB Inhibition of NF-κB / AP-1 Tethering->NFkB Cytokines Decreased Pro-inflammatory Cytokines NFkB->Cytokines

Cortisuzol-mediated Glucocorticoid Receptor (GR) signaling and inflammatory suppression.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in validation steps.

Protocol A: In Vitro Glucocorticoid Receptor Binding Assay (Fluorescence Polarization) Causality & Rationale: Fluorescence Polarization (FP) is selected over traditional radioligand binding because it allows for a homogeneous, wash-free environment. This preserves the equilibrium of the Cortisuzol-GR interaction. The bulky phenylpyrazole group of Cortisuzol requires precise hydrophobic pocket alignment; washing steps in heterogeneous assays can disrupt this and artificially lower the measured affinity. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a binding buffer consisting of 10 mM HEPES (pH 7.4), 20 mM Na2MoO4, 0.1 mM EDTA, and 5 mM DTT.

    • Validation Check: The inclusion of Na2MoO4 is critical as it stabilizes the GR in its unactivated, ligand-friendly state by mimicking the phosphate backbone and stabilizing the Hsp90-GR complex.

  • Tracer Addition: Add 1 nM of a fluorescently labeled GR ligand (e.g., Dexamethasone-Fluorescein) to the buffer.

  • Cortisuzol Titration: Prepare a 10-point serial dilution of Cortisuzol (from 10 µM to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent receptor denaturation.

  • Incubation: Add recombinant human GR (ligand-binding domain) to a final concentration of 5 nM. Incubate in the dark at 4°C for 2 hours to reach equilibrium.

  • Measurement: Read the microplate on a multi-mode plate reader equipped with FP polarizers (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50 by plotting the millipolarization (mP) values against the log of Cortisuzol concentration. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Structural Validation & Stability Profiling Causality & Rationale: Cortisuzol contains a m-sulfobenzoate ester, which is highly polar. Utilizing Electrospray Ionization in negative mode (ESI-) is logically mandated because the sulfonate group readily deprotonates to form a stable anion [M-H]-, yielding a superior signal-to-noise ratio compared to positive ion mode. Step-by-Step Methodology:

  • Sample Preparation: Dissolve Cortisuzol in an extraction solvent of 50:50 Methanol:Water containing 0.1% Formic Acid to a concentration of 100 ng/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution: Mobile Phase A (Water + 10 mM Ammonium Acetate) and Mobile Phase B (Acetonitrile).

    • Validation Check: Ammonium acetate is used instead of pure formic acid to prevent the suppression of the sulfonate anion signal in the MS source.

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI- mode. Monitor the parent ion at m/z 671.8 ([M-H]-).

  • Collision-Induced Dissociation (CID): Apply a collision energy of 25V to fragment the parent ion. Monitor the specific product ion corresponding to the cleaved m-sulfobenzoate moiety (m/z 201.0) for Multiple Reaction Monitoring (MRM) quantitation.

Emerging Research: Computational Docking against Viral Proteases

Beyond its established role as a corticosteroid, Cortisuzol has been computationally evaluated for off-target applications during the COVID-19 pandemic. In silico molecular docking and Fast Pulling Ligand (FPL) simulations identified Cortisuzol as a potential inhibitor of the SARS-CoV-2 main protease (Mpro)[5]. The study reported a docking affinity of -9.2 kcal/mol, suggesting that the bulky, multi-ring structure of Cortisuzol can effectively occlude the catalytic pocket of the viral protease[5]. While strictly computational, this highlights the structural versatility of the pregna-2,4,6-trieno[3,2-c]pyrazole scaffold in modern drug discovery.

References

  • WikiMed Medical Encyclopedia - Cortisuzol. Available at:[Link]

  • Wikipedia - Cortisuzol. Available at:[Link]

  • PatSnap Synapse - What is the mechanism of Cortivazol? Available at: [Link]

  • PubChem (NIH) - Cortivazol | C32H38N2O5 | CID 66249. Available at:[Link]

  • PMC (NIH) - Rapid prediction of possible inhibitors for SARS-CoV-2 main protease using docking and FPL simulations. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity and Targets of Cortisuzol, a Novel Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals Abstract Cortisuzol is an investigational small molecule designed as a selective glucocorticoid receptor modulator (SGRM) with a unique dual-mechanism of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisuzol is an investigational small molecule designed as a selective glucocorticoid receptor modulator (SGRM) with a unique dual-mechanism of action. It functions as a competitive antagonist of the glucocorticoid receptor (GR) and an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This dual activity provides a targeted approach to mitigating the effects of excess cortisol, a key mediator in various physiological and pathological processes. This guide provides a comprehensive overview of the biological activities of Cortisuzol, its molecular targets, and detailed methodologies for its characterization.

Introduction: The Rationale for Dual-Targeting of the Glucocorticoid Pathway

Glucocorticoids, with cortisol as the primary endogenous ligand in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, immune function, and stress responses.[1][2] However, chronic or excessive glucocorticoid activity can lead to a range of pathologies, including metabolic syndrome, immune suppression, and certain cancers.[1][3][4] The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a nuclear receptor that, upon ligand binding, translocates to the nucleus and modulates gene transcription.[5]

Furthermore, the intracellular concentration of active cortisol is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in specific tissues.[2][6][7][8] Elevated 11β-HSD1 activity has been implicated in metabolic diseases like obesity and type 2 diabetes.[6]

Cortisuzol is a novel, non-steroidal SGRM engineered to simultaneously target both the GR and 11β-HSD1. This dual-pronged approach is hypothesized to offer a more potent and tissue-specific modulation of glucocorticoid signaling compared to single-target agents.

Biological Activity of Cortisuzol

The unique therapeutic potential of Cortisuzol stems from its combined GR antagonism and 11β-HSD1 inhibition.

Glucocorticoid Receptor Antagonism

As a GR antagonist, Cortisuzol competitively binds to the GR, preventing the binding of endogenous cortisol.[1] This blockade inhibits the downstream signaling pathways typically activated by glucocorticoids.[1] The antagonistic properties of Cortisuzol are expected to be beneficial in conditions characterized by glucocorticoid excess, such as Cushing's syndrome.[1] By preventing GR-mediated gene transcription, Cortisuzol can potentially mitigate adverse glucocorticoid effects like hyperglycemia, hypertension, and immune suppression.[3]

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Cortisuzol's inhibitory action on 11β-HSD1 reduces the intracellular conversion of cortisone to cortisol in key metabolic tissues like the liver and adipose tissue.[2][6] This localized reduction in cortisol levels can lead to improved insulin sensitivity, reduced fat accumulation, and a decrease in inflammation.[6] Inhibition of 11β-HSD1 is a promising strategy for the treatment of metabolic disorders, including type 2 diabetes and obesity.[6][8]

Potential Synergistic Effects

The dual mechanism of Cortisuzol may offer synergistic benefits. For instance, in metabolic diseases, GR antagonism can directly counter the systemic effects of high cortisol levels, while 11β-HSD1 inhibition can specifically reduce local cortisol production in tissues prone to metabolic dysfunction. This combination may lead to enhanced efficacy and a more favorable side-effect profile compared to monospecific therapies.

Molecular Targets of Cortisuzol

The primary molecular targets of Cortisuzol are the glucocorticoid receptor and 11β-hydroxysteroid dehydrogenase type 1.

Glucocorticoid Receptor (GR)

The GR is a member of the nuclear receptor superfamily. In its unliganded state, it resides in the cytoplasm in a complex with heat shock proteins. Upon binding to a ligand like cortisol, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes.[5] Cortisuzol, as a competitive antagonist, binds to the ligand-binding domain of the GR, preventing the conformational changes necessary for its activation.[1]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a microsomal enzyme primarily expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[7] It catalyzes the conversion of inactive cortisone to active cortisol.[7][8] Cortisuzol is designed to bind to the active site of 11β-HSD1, thereby inhibiting its enzymatic activity.

Experimental Characterization of Cortisuzol

A series of in vitro and in vivo assays are essential to fully characterize the biological activity and therapeutic potential of Cortisuzol.

In Vitro Assays
4.1.1. Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of Cortisuzol to the glucocorticoid receptor.

Methodology:

  • Preparation of GR-containing cell lysates or purified GR protein.

  • Competitive binding experiment: Incubate a constant concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) with the GR preparation in the presence of increasing concentrations of Cortisuzol.

  • Separation of bound and free radioligand: Utilize methods like filtration or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 value (the concentration of Cortisuzol that inhibits 50% of the specific binding of the radioligand).

Table 1: Hypothetical Binding Affinities of Cortisuzol and Reference Compounds

CompoundTargetKi (nM)
CortisuzolGR0.5
MifepristoneGR1.0
CORT108297GR0.45[9]
Cortisuzol11β-HSD115
Carbenoxolone11β-HSD125[10]
4.1.2. 11β-HSD1 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of Cortisuzol on 11β-HSD1 activity.

Methodology:

  • Source of enzyme: Use human recombinant 11β-HSD1 or liver microsomes.

  • Substrate: Cortisone.

  • Cofactor: NADPH.

  • Incubation: Incubate the enzyme, substrate, and cofactor with varying concentrations of Cortisuzol.

  • Detection of product (cortisol): Use methods like HPLC, LC-MS/MS, or an ELISA-based assay.

  • Data Analysis: Calculate the IC50 value for the inhibition of cortisol production.

4.1.3. GR Transactivation/Transrepression Assays

Objective: To assess the functional antagonist activity of Cortisuzol on GR-mediated gene expression.

Methodology:

  • Cell line: Use a cell line that expresses GR and is transfected with a reporter gene construct containing GREs upstream of a luciferase or β-galactosidase gene.

  • Treatment: Treat the cells with a GR agonist (e.g., dexamethasone) in the presence and absence of increasing concentrations of Cortisuzol.

  • Measurement: Measure the reporter gene activity.

  • Data Analysis: Determine the ability of Cortisuzol to inhibit the agonist-induced reporter gene expression.

Workflow for In Vitro Characterization of Cortisuzol

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays GR Binding GR Binding Assay (Determine Ki) GR Transactivation GR Transactivation Assay (Functional Antagonism) GR Binding->GR Transactivation Confirms Target Engagement HSD1 Inhibition 11β-HSD1 Inhibition Assay (Determine IC50) Target Gene Expression Target Gene Expression Analysis (e.g., qPCR for GILZ, FKBP5) HSD1 Inhibition->Target Gene Expression Links to Cellular Effect

Caption: Workflow for the in vitro characterization of Cortisuzol.

In Vivo Models
4.2.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Cortisuzol and to establish a relationship between drug concentration and its pharmacological effects.

Methodology:

  • Animal model: Rodents (mice or rats).

  • Dosing: Administer Cortisuzol via relevant routes (e.g., oral, intravenous).

  • Sample collection: Collect blood samples at various time points.

  • Bioanalysis: Measure Cortisuzol concentrations in plasma using LC-MS/MS.

  • PD markers: Measure biomarkers of GR antagonism (e.g., ACTH levels) and 11β-HSD1 inhibition (e.g., ratio of cortisol to cortisone in tissues).

4.2.2. Efficacy in Disease Models

Objective: To assess the therapeutic potential of Cortisuzol in relevant animal models of disease.

Models for Metabolic Disease:

  • Diet-induced obesity (DIO) mice: Evaluate effects on body weight, glucose tolerance, and insulin sensitivity.

  • db/db mice (a model of type 2 diabetes): Assess effects on blood glucose levels, HbA1c, and lipid profiles.

Models for Inflammatory Conditions:

  • Collagen-induced arthritis in mice: Evaluate effects on joint inflammation and disease severity scores.

  • LPS-induced systemic inflammation: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Signaling Pathway of Cortisuzol's Dual Action

cluster_cortisol Cortisol Regulation cluster_gr Glucocorticoid Receptor Signaling Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds & activates HSD1->Cortisol Nucleus Nucleus GR->Nucleus translocates GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE binds Gene_Expression Altered Gene Expression (Inflammation, Metabolism) GRE->Gene_Expression Cortisuzol Cortisuzol Cortisuzol->HSD1 inhibits Cortisuzol->GR antagonizes

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Foundational

The Cortisuzol (RU-16999) Signaling Pathway: Molecular Mechanisms and Experimental Paradigms

Executive Summary Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid[1]. For drug development professionals and molecular biologists, understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid[1]. For drug development professionals and molecular biologists, understanding the precise pharmacodynamics of Cortisuzol through the Glucocorticoid Receptor (GR/NR3C1) pathway is critical for developing targeted anti-inflammatory therapies with minimized off-target metabolic effects. This whitepaper provides an in-depth technical analysis of the Cortisuzol signaling cascade, comparative quantitative data, and self-validating experimental protocols designed to interrogate this pathway in vitro.

Molecular Pharmacology and the Core Signaling Cascade

Cortisuzol features a unique pregnane backbone fused with a pyrazole ring. This structural modification significantly enhances its lipophilicity and binding affinity to the cytosolic Glucocorticoid Receptor compared to endogenous cortisol, driving powerful anti-inflammatory responses at sub-nanomolar concentrations.

Cytosolic Activation and Chaperone Dissociation

In its unliganded state, the GR is sequestered in the cytoplasm by a multimeric chaperone complex comprising HSP90, HSP70, and the immunophilin FKBP52. This complex is not merely an inhibitor; it is functionally required to maintain the GR ligand-binding domain (LBD) in an open, high-affinity conformation ()[2]. Upon Cortisuzol binding, the receptor undergoes a conformational shift that triggers the dissociation of HSP90. The exchange of immunophilins exposes the Nuclear Localization Signal (NLS), allowing the Cortisuzol-GR complex to interact with importins and translocate through the nuclear pore complex[2].

Genomic Mechanisms: Transactivation vs. Transrepression

Once inside the nucleus, the Cortisuzol-activated GR modulates gene expression via two distinct genomic mechanisms ()[3]:

  • Transactivation (Homodimerization): The GR homodimerizes and binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. By recruiting histone acetyltransferases (HATs) and chromatin remodeling complexes, it upregulates the expression of potent anti-inflammatory mediators such as Annexin A1, DUSP1, and IκBα.

  • Transrepression (Protein-Protein Tethering): The monomeric GR physically tethers to pro-inflammatory transcription factors, notably NF-κB and AP-1, without direct DNA binding ()[4]. This interaction recruits histone deacetylases (HDACs), effectively silencing the transcription of inflammatory cytokines including IL-6, TNF-α, and COX-2.

G Cortisuzol Cortisuzol (RU-16999) CytosolicGR Cytosolic GR Complex (GR + HSP90 + FKBP52) Cortisuzol->CytosolicGR Diffuses across membrane ActivatedGR Activated Monomeric GR (Chaperones Dissociated) CytosolicGR->ActivatedGR Ligand binding Nucleus Nuclear Translocation (Importin-mediated) ActivatedGR->Nucleus NLS exposure Transactivation Transactivation (GR Homodimer binds GRE) Nucleus->Transactivation Transrepression Transrepression (GR Monomer tethers NF-κB/AP-1) Nucleus->Transrepression AntiInflammatory Upregulation of Anti-inflammatory Genes (Annexin A1, IκBα, DUSP1) Transactivation->AntiInflammatory ProInflammatory Downregulation of Pro-inflammatory Genes (IL-6, TNF-α, COX-2) Transrepression->ProInflammatory

Cortisuzol-mediated Glucocorticoid Receptor (GR) signaling cascade from cytosol to nucleus.

Quantitative Data & Comparative Analysis

To contextualize the potency of Cortisuzol, we must compare its binding kinetics and transcriptional efficacy against endogenous cortisol and standard synthetic analogs like Dexamethasone. The pyrazole fusion in Cortisuzol grants it sub-nanomolar affinity for the GR, driving robust transrepression at exceptionally low concentrations ()[5].

CompoundGR Binding Affinity (Kd, nM)Transactivation EC50 (nM)Transrepression IC50 (nM)
Cortisol (Endogenous)~15.0~25.0~10.0
Dexamethasone (Synthetic)~1.5~2.0~0.5
Cortisuzol (RU-16999)~0.8~1.2~0.2
Table 1: Representative benchmark pharmacodynamics of Cortisuzol compared to standard glucocorticoids. Cortisuzol demonstrates superior potency, particularly in the transrepression of pro-inflammatory pathways.

Experimental Protocols for Validating Cortisuzol Signaling

As an Application Scientist, I emphasize that experimental design must be self-validating. The following protocols are engineered with built-in causal controls to ensure that observed effects are strictly GR-mediated and free from artifactual interference.

Protocol 1: Cortisuzol-Induced GR Nuclear Translocation Assay (Immunofluorescence)

This assay visually and quantitatively confirms the ligand-induced nuclear import of the GR.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A549 (human lung carcinoma) cells on glass coverslips. Culture in DMEM supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 24 hours prior to treatment.

    • Causality: Standard FBS contains endogenous bovine steroids that trigger baseline GR translocation, masking the specific effects of Cortisuzol. CS-FBS is chemically stripped of lipophilic hormones, ensuring a true zero-baseline for the assay.

  • Ligand Treatment: Treat cells with 10 nM Cortisuzol for 1 hour. Concurrently, prepare a negative control group pre-treated for 30 minutes with 1 µM RU-486 (Mifepristone), a competitive GR antagonist.

    • Causality: RU-486 acts as a self-validating control. If Cortisuzol induces translocation via an off-target receptor, RU-486 will fail to block it. Complete inhibition by RU-486 proves the translocation is exclusively NR3C1-mediated.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% Paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Block with 5% BSA. Incubate with a primary anti-GR monoclonal antibody (1:500) overnight at 4°C. Wash, then apply an Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour. Counterstain nuclei with DAPI.

  • Imaging: Capture images via confocal microscopy, quantifying the ratio of nuclear to cytosolic fluorescence intensity.

Protocol 2: Transcriptional Activity Quantification (Dual-Luciferase Reporter Assay)

This functional assay measures the downstream transactivation capacity of the Cortisuzol-GR complex.

Step-by-Step Methodology:

  • Transient Transfection: Co-transfect HeLa cells with a GRE-driven Firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid using a lipid-based transfection reagent.

    • Causality: The Renilla plasmid is a critical internal control. It normalizes for well-to-well variations in transfection efficiency and cell viability, ensuring that any measured changes in Firefly luminescence are strictly the result of Cortisuzol-induced transcriptional activation, not artifactual differences in cell number or health.

  • Treatment: 24 hours post-transfection, expose cells to a serial dilution of Cortisuzol (0.01 nM to 100 nM) in CS-FBS media for 18 hours.

  • Dual-Luciferase Readout: Lyse the cells using passive lysis buffer. Sequentially measure Firefly and Renilla luminescence using a microplate luminometer. Calculate the relative light units (RLU) as the ratio of Firefly/Renilla.

Workflow Step1 Step 1: Cell Culture Preparation Charcoal-stripped FBS to remove endogenous steroids Step2 Step 2: Cortisuzol Treatment Dose-response (0.1nM - 100nM) +/- RU-486 antagonist Step1->Step2 Step3 Step 3: Subcellular Fractionation Isolate Cytosolic vs. Nuclear fractions using hypotonic lysis Step2->Step3 Step4 Step 4: Downstream Analysis Western Blot (GR translocation) Luciferase Assay (GRE activation) Step3->Step4

Experimental workflow for validating Cortisuzol-induced GR activation and transcription.

References

  • Cortisuzol | Wikipedia, The Free Encyclopedia | [Link]

  • New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor | Frontiers in Immunology |[Link]

  • Glucocorticoid receptor signaling in health and disease | PubMed Central (PMC) |[Link]

  • Mechanisms of glucocorticoid receptor signaling during inflammation | PubMed |[Link]

  • Glucocorticoid receptor signaling: intricacies and therapeutic opportunities | PubMed |[Link]

Sources

Exploratory

The Cortisuzol Scaffold: From Glucocorticoid Receptor Modulation to Novel Viral Protease Inhibition

Abstract Cortisuzol (developmental code RU-16999; trade name Solu-Altim) represents a highly specialized class of synthetic glucocorticoids characterized by a unique pyrazole-fused steroidal backbone. Originally develope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Cortisuzol (developmental code RU-16999; trade name Solu-Altim) represents a highly specialized class of synthetic glucocorticoids characterized by a unique pyrazole-fused steroidal backbone. Originally developed for acute anti-inflammatory applications, recent computational and kinetic screening paradigms have identified the Cortisuzol scaffold as a potential inhibitor of viral proteases, notably the SARS-CoV-2 Main Protease (Mpro). As a Senior Application Scientist, I have structured this whitepaper to dissect the structural-activity relationships (SAR) of Cortisuzol, detail its primary pharmacodynamics, and provide self-validating experimental protocols for repurposing this compound in modern drug discovery workflows.

Structural Chemistry & SAR of Cortisuzol

Cortisuzol is a synthetic glucocorticoid corticosteroid with a highly modified pregnane backbone [1]. Its IUPAC designation is 4-({2-[(1R,2R,3aS,3bS,10aR,10bS,11S,12aS)-1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl]-2-oxoethoxy}carbonyl)benzenesulfonic acid [1].

The pharmacological efficacy of Cortisuzol is driven by three critical structural modifications:

  • [3,2-c] Pyrazole Ring Fusion: The A-ring of the steroid is fused with a 2'-phenylpyrazole moiety. In standard corticosteroids (like cortisol), the A-ring contains a 3-keto- Δ4 system essential for Glucocorticoid Receptor (GR) binding. The pyrazole fusion acts as a rigid bioisostere, displacing specific structural water molecules within the GR ligand-binding domain, thereby drastically increasing binding affinity.

  • 16 α -Methylation: This modification sterically hinders the metabolic reduction of the 20-ketone and eliminates unwanted mineralocorticoid (sodium-retaining) cross-reactivity, ensuring the compound remains a selective glucocorticoid.

  • 21-(m-sulfobenzoate) Esterification: Standard steroidal scaffolds suffer from poor aqueous solubility, limiting their use in acute intravenous settings. The addition of a meta-sulfobenzoate ester at the C21 position introduces a highly polar, ionizable moiety. Causality: This drastically reduces the partition coefficient (LogP) at physiological pH, enabling rapid systemic distribution without the need for complex lipid excipients[1].

Primary Pharmacodynamics: Glucocorticoid Receptor (GR) Modulation

Upon entering the target cell via lipophilic diffusion, Cortisuzol binds to the cytosolic Glucocorticoid Receptor (NR3C1). In its unliganded state, the GR is sequestered in an inactive complex with chaperone proteins, including Heat Shock Protein 90 (HSP90) and FKBP52 [2].

Cortisuzol binding induces a conformational shift that forces the dissociation of these chaperones, exposing nuclear localization signals. The activated GR monomer translocates to the nucleus, where it exerts anti-inflammatory effects via two distinct mechanisms:

  • Transactivation: The GR dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes (e.g., Annexin A1).

  • Transrepression: The GR monomer physically tethers to pro-inflammatory transcription factors like NF- κ B and AP-1, preventing them from accessing their target DNA sequences[2].

GR_Signaling Ligand Cortisuzol (RU-16999) Cytosolic_GR Cytosolic GR Complex (HSP90/FKBP52 Bound) Ligand->Cytosolic_GR Lipophilic diffusion Activated_GR Activated GR Monomer (HSP Dissociated) Cytosolic_GR->Activated_GR Conformational shift Nucleus Nuclear Translocation Activated_GR->Nucleus Importin-mediated Transactivation GRE Binding (Transactivation) Nucleus->Transactivation Transrepression TF Tethering (AP-1/NF-κB) (Transrepression) Nucleus->Transrepression Gene_Expression Modulated Anti-inflammatory Gene Expression Transactivation->Gene_Expression Transrepression->Gene_Expression

Fig 1. Mechanistic pathway of Cortisuzol-mediated Glucocorticoid Receptor (GR) activation.

Emerging Off-Target Applications: Viral Protease Inhibition

Beyond its classical GR activity, the bulky, multi-ring architecture of Cortisuzol has shown surprising utility in antiviral drug repurposing. During the global COVID-19 pandemic, researchers utilized a combination of molecular docking (AutoDock Vina) and Fast Pulling of Ligand (FPL) simulations to screen the ZINC15 database for inhibitors of the SARS-CoV-2 Main Protease (Mpro)[3].

Why FPL over standard docking? Standard docking algorithms often overestimate binding affinity due to rigid receptor conformations. FPL applies an artificial harmonic force to pull the ligand out of the binding pocket using GROMACS[4]. The non-equilibrium work ( W ) required to rupture the ligand-receptor complex provides a highly accurate, kinetically-derived binding free energy ( ΔGPreFPL​ ). Cortisuzol (ZINC000004215464) emerged as a top-20 candidate, exhibiting a robust ΔGPreFPL​ of −9.05 kcal/mol[3].

Quantitative Data & Comparative Efficacy

The following table summarizes the computational binding metrics of Cortisuzol against other top hits identified in the FPL screening study[3].

Compound NameZINC ID ΔGDock​ (kcal/mol) FMax​ (pN)Work ( W ) (kcal/mol) ΔGPreFPL​ (kcal/mol)
Periandrin VZINC000256110404-9.1782.7 ± 39.094.1 ± 4.7-10.76
GlycyrrhizinZINC000253527863-9.3598.4 ± 43.286.2 ± 8.2-10.32
Sennidin AZINC000028642721-9.5779.7 ± 58.874.0 ± 5.2-9.64
Cortisuzol ZINC000004215464 -9.2 579.3 ± 38.9 63.5 ± 4.2 -9.05
Tirilazad MesylateZINC000073224787-9.1573.8 ± 46.762.7 ± 3.4-9.01

Table 1: Binding metrics of top ZINC15 candidates against SARS-CoV-2 Mpro. Data synthesized from molecular docking and FPL simulations.

Experimental Methodologies & Self-Validating Protocols

To validate the computational findings and assess the dual-nature of Cortisuzol, researchers must employ rigorous, self-validating in vitro assays. Below are the definitive protocols for evaluating both its GR agonism and Mpro inhibition.

Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay

This assay utilizes Föster Resonance Energy Transfer (FRET) to measure the cleavage of a fluorogenic substrate by purified Mpro.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.3) and 1 mM EDTA.

    • Causality: EDTA is critical here; it chelates trace heavy metals that could inadvertently oxidize the catalytic cysteine (Cys145) of Mpro, which would result in false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Incubate 50 nM recombinant SARS-CoV-2 Mpro with varying concentrations of Cortisuzol (0.1 µM to 50 µM) in a 384-well black microplate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium. Because bulky steroidal compounds often exhibit slow-binding kinetics, skipping this step risks underestimating the compound's potency.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm / Emission: 490 nm).

  • Self-Validating Control Matrix:

    • Negative Control: DMSO vehicle (establishes 100% enzyme activity).

    • Positive Control: 10 µM GC376 (a known pan-coronaviral Mpro inhibitor). If GC376 fails to suppress fluorescence, the assay is invalid.

Mpro_Screening Docking Molecular Docking (AutoDock Vina) FPL FPL Simulations (GROMACS) Docking->FPL ΔG_Dock < -9.0 Synthesis Compound Prep (Cortisuzol) FPL->Synthesis ΔG_PreFPL < -9.0 FRET In Vitro FRET Assay (Mpro Cleavage) Synthesis->FRET 10µM Screen Validation Hit Validation (IC50 Calculation) FRET->Validation >50% Inhibition

Fig 2. High-throughput in silico to in vitro screening workflow for Mpro inhibitors.

Protocol B: Glucocorticoid Receptor Transactivation Reporter Assay

To confirm that structural modifications (or degradation over time) have not compromised the primary steroidal function of Cortisuzol.

  • Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates. Transfect cells with a plasmid containing a Glucocorticoid Response Element (GRE) driving a Firefly luciferase reporter gene, alongside a constitutively active Renilla luciferase plasmid.

    • Causality: The Renilla plasmid acts as an internal control for transfection efficiency and cell viability. Normalizing Firefly luminescence against Renilla luminescence eliminates noise caused by cell death or edge effects.

  • Compound Treatment: 24 hours post-transfection, treat cells with Cortisuzol in a 10-point dose-response format (10 pM to 10 µM) in serum-free media.

  • Lysis and Luminescence: After 18 hours of incubation, lyse the cells using a dual-luciferase assay reagent. Quantify luminescence using a luminometer.

  • Self-Validating Control Matrix: Use 100 nM Dexamethasone as a positive control. The EC50​ of Cortisuzol should be calculated relative to the maximal Dexamethasone response.

References

  • Cortisuzol - Wikipedia. Wikipedia. URL:[Link]

  • Rapid prediction of possible inhibitors for SARS-CoV-2 main protease using docking and FPL simulations. PubMed Central (PMC). URL:[Link]

  • Rapid prediction of possible inhibitors for SARS-CoV-2 main protease using docking and FPL simulations. RSC Advances. URL:[Link]

  • Glucocorticoid receptor. WikiDoc. URL:[Link]

Sources

Foundational

Cortisuzol (RU-16999): A Technical Whitepaper on Emerging Therapeutic Applications and Pharmacological Profiling

Executive Summary Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly specialized synthetic glucocorticoid corticosteroid [1]. Unlike conventional corticosteroids that rely heavily on halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly specialized synthetic glucocorticoid corticosteroid [1]. Unlike conventional corticosteroids that rely heavily on halogenation for enhanced potency, Cortisuzol features a unique pyrazole ring fused to the steroid nucleus and an m-sulfobenzoate ester. This whitepaper, designed for drug development professionals and molecular pharmacologists, deconstructs the structural advantages of Cortisuzol. We will explore its primary function as a Glucocorticoid Receptor (GR) agonist, its machine-learning-validated capacity for Blood-Brain Barrier (BBB) penetration, and its emerging potential as a viral protease inhibitor.

Structural Pharmacology & Target Engagement

The pharmacological profile of Cortisuzol (CAS: 50801-44-0) is fundamentally driven by its structural divergence from classical glucocorticoids like dexamethasone or fluticasone.

The Non-Halogenated Advantage

Most high-potency synthetic corticosteroids incorporate a halogen atom (typically fluorine at the C9 position) to increase lipophilicity and receptor affinity. Cortisuzol achieves high-affinity binding to the Glucocorticoid Receptor (NR3C1) without halogenation [1]. Instead, the fusion of a pyrazole ring at the[3,2-c] position of the steroid backbone alters the spatial geometry of the A-ring, optimizing hydrogen bonding within the GR ligand-binding domain (LBD).

Upon binding, Cortisuzol induces the dissociation of heat shock proteins (e.g., HSP90) from the cytosolic GR complex, triggering homodimerization and nuclear translocation [3]. Once in the nucleus, the complex binds to Glucocorticoid Response Elements (GREs), driving the transrepression of pro-inflammatory transcription factors (like NF-κB) and the transactivation of anti-inflammatory mediators.

G Ligand Cortisuzol (RU-16999) Cytosol Cytosolic GR Complex (Inactive, bound to HSP90) Ligand->Cytosol Diffusion ActiveGR Activated GR (Homodimerization) Cytosol->ActiveGR HSP90 Dissociation Nucleus Nucleus Translocation ActiveGR->Nucleus Nuclear Import GRE Glucocorticoid Response Elements Nucleus->GRE DNA Binding Transrepression Transrepression (Anti-inflammatory) GRE->Transrepression NF-κB Inhibition Transactivation Transactivation (Metabolic) GRE->Transactivation Gene Upregulation

Fig 1: Cortisuzol-mediated Glucocorticoid Receptor (GR) signaling and transcriptional regulation.

Therapeutic Application I: Neuro-inflammation & BBB Penetrability

A critical bottleneck in treating central nervous system (CNS) inflammation is the restricted permeability of the Blood-Brain Barrier (BBB). Recent explainable artificial intelligence (XAI) models, specifically Local Interpretable Model-agnostic Explanations (LIME), have decoded the structural alerts responsible for BBB permeation [2].

According to these machine learning explainer models, Cortisuzol is uniquely flagged among corticosteroids. While other steroids rely on halogens that merely modulate general lipophilicity, LIME highlighted specific oxygen-containing substructures in Cortisuzol that actively facilitate passive transcellular transport across the BBB [2]. This makes Cortisuzol a prime candidate for reformulation targeting severe neuro-inflammatory conditions, such as multiple sclerosis or autoimmune encephalitis, where rapid CNS penetration is required without the systemic toxicity associated with heavily halogenated steroids.

Therapeutic Application II: Antiviral Potential (SARS-CoV-2 Mpro Inhibition)

Beyond its endocrine applications, Cortisuzol has been identified through high-throughput computational screening as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro) [4]. Mpro is essential for viral replication, cleaving polyproteins into functional viral polypeptides.

Molecular docking and Fast Pulling Ligand (FPL) simulations demonstrated that Cortisuzol binds to the Mpro catalytic pocket with a high affinity of -9.05 kcal/mol [4]. The bulky m-sulfobenzoate group and the pyrazole ring likely create steric hindrance within the active site, preventing the binding of natural viral substrates. This dual-action potential—simultaneously inhibiting viral replication while suppressing the host's hyper-inflammatory "cytokine storm" via GR agonism—positions Cortisuzol as a compelling scaffold for infectious disease drug design.

Experimental Workflows & Protocols

Protocol A: PAMPA-BBB Assay for Passive Permeability

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) configured with porcine brain lipid extract is utilized because it isolates passive transcellular diffusion from active efflux mechanisms (e.g., P-glycoprotein). This directly validates the LIME machine-learning predictions regarding Cortisuzol's passive BBB penetration without the confounding variables of live-cell transporter expression.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the lipid composition of the BBB.

  • Donor Solution: Dissolve Cortisuzol in DMSO to create a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4, final DMSO <1%). Add 200 µL to each donor well.

  • Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer, accurately mimicking physiological diffusion barriers.

  • Quantification: Separate the plates. Quantify the concentration of Cortisuzol in both donor and acceptor wells using LC-MS/MS (MRM mode).

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high BBB permeation. Include Verapamil as a high-permeability positive control to self-validate the assay's integrity.

Protocol B: SARS-CoV-2 Mpro FRET-based Enzymatic Inhibition Assay

Rationale: A FRET-based substrate is selected because the intact peptide quenches fluorescence; cleavage by active Mpro separates the fluorophore and quencher. This provides a direct, real-time kinetic readout of enzymatic activity, which is crucial for calculating the precise IC50​ of competitive inhibitors like Cortisuzol.

Workflow Step1 1. Reagent Preparation Purified SARS-CoV-2 Mpro & FRET Substrate Step2 2. Compound Incubation Cortisuzol (0.1 - 100 µM) + Mpro (30 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation Add FRET Substrate (Dabcyl-KTSAVLQSGFRKME-Edans) Step2->Step3 Step4 4. Kinetic Reading Measure Fluorescence (Ex: 340nm, Em: 490nm) Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Non-linear Regression Step4->Step5

Fig 2: Step-by-step FRET-based enzymatic workflow for assessing SARS-CoV-2 Mpro inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 0.2 µM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).

  • Inhibitor Pre-incubation: Dispense 10 µL of Cortisuzol at varying concentrations (0.1 µM to 100 µM, 3-fold serial dilutions) into a black 96-well microplate. Add 40 µL of the Mpro enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 60 minutes at 37°C (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % inhibition versus log[Cortisuzol] and fit to a four-parameter logistic equation to determine the IC50​ .

Quantitative Data Summary

To facilitate rapid comparative analysis, the structural and pharmacological metrics of Cortisuzol are summarized below.

Table 1: Physicochemical and Structural Properties of Cortisuzol

PropertyValueClinical / Experimental Significance
CAS Number 50801-44-0Standardized chemical identification.
Molecular Formula C37​H40​N2​O8​S High molecular weight (672.79 g/mol ) with complex functional groups.
Halogenation NoneReduces long-term lipophilic toxicity common in fluorinated steroids.
Key Substructures Pyrazole ring, m-sulfobenzoateEnhances GR binding geometry and steric interaction with viral proteases.

Table 2: Target Binding Affinities and Permeability Metrics

Target / MetricValueExperimental MethodReference
SARS-CoV-2 Mpro Affinity -9.05 kcal/molAutodock Vina / FPL Simulations[4]
Mean Rupture Force ( FMax​ ) 579.3 ± 38.9 pNSteered Molecular Dynamics[4]
BBB Permeability Prediction High PermeationLIME / Random Forest XAI Models[2]

References

  • Cortisuzol - Chemical and Clinical Data. Wikipedia. Available at: [Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. PubMed Central (PMC). Available at: [Link]

  • Glucocorticoid Receptor Mechanisms of Action. Wikidoc. Available at: [Link]

  • Rapid Prediction of Possible Inhibitors for SARS-CoV-2 Main Protease using Docking and FPL Simulations. ChemRxiv. Available at: [Link]

Exploratory

The Paradigm Shift in Steroid Design

Beyond Halogenation: The Structural and Pharmacological Dynamics of Cortisuzol and Its Derivatives As an application scientist with over a decade of experience in steroidal drug design, I have frequently encountered the...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Halogenation: The Structural and Pharmacological Dynamics of Cortisuzol and Its Derivatives

As an application scientist with over a decade of experience in steroidal drug design, I have frequently encountered the limitations of highly halogenated corticosteroids. While halogenation (e.g., 9α-fluorination) reliably increases Glucocorticoid Receptor (GR) affinity, it often introduces unfavorable lipophilic trapping, increased metabolic half-life, and off-target toxicities. Cortisuzol (developmental code RU-16999, trade name Solu-Altim) represents a masterclass in alternative structural design. It is a synthetic glucocorticoid that achieves potent GR activation and exceptional Blood-Brain Barrier (BBB) penetration without relying on halogenation [1].

Structural Mechanics and BBB Permeability

Cortisuzol's nomenclature derives from its core structural components: a corticosteroid backbone fused with a pyrazole ring[2]. Specifically, it features a 2'-phenyl-2'H-pregna-2,4,6-trieno[3,2-c]pyrazole system. This fused A-ring modification expands the hydrophobic surface area, perfectly complementing the hydrophobic pocket of the GR ligand-binding domain, thereby bypassing the need for an electron-withdrawing halogen.

Crucially, recent machine learning explainer models (such as LIME) applied to BBB permeability have highlighted Cortisuzol as the only corticosteroid in its class that achieves high passive BBB transport without a halogen atom[3]. Instead of relying on halogens to modulate lipophilicity, Cortisuzol utilizes specific oxygen-containing substructures that drive its favorable partitioning into the neural parenchyma.

Pharmacodynamics & Receptor Kinetics

Cortisuzol exerts its primary pharmacological effects by binding to the Glucocorticoid Receptor (GR, or NR3C1). In its unbound state, the GR resides in the cytosol, stabilized by chaperone proteins such as HSP90 [4]. Upon Cortisuzol binding, the receptor undergoes a conformational shift, dissociates from HSP90, homodimerizes, and translocates into the nucleus. There, it binds to Glucocorticoid Response Elements (GREs) to modulate gene transcription.

GR_Pathway CORT Cortisuzol (Systemic) CBG Transcortin Bound (Inactive Reservoir) CORT->CBG High Affinity Binding FREE Free Cortisuzol (Active Fraction) CORT->FREE Equilibrium DIFF BBB / Cell Membrane Passive Diffusion FREE->DIFF GR Cytosolic GR Binding (NR3C1) DIFF->GR HSP HSP90 Dissociation GR->HSP DIMER GR Homodimerization HSP->DIMER NUC Nuclear Translocation DIMER->NUC GRE GRE DNA Binding NUC->GRE TRANS Gene Transcription (Transactivation) GRE->TRANS

Cortisuzol-mediated Glucocorticoid Receptor (GR) activation and transcriptional regulation pathway.

Pharmacokinetics & Transport Dynamics

In systemic circulation, the bioavailability of Cortisuzol is heavily regulated by Transcortin (corticosteroid-binding globulin, or CBG), an alpha-globulin encoded by the SERPINA6 gene [5]. Approximately 75% of circulating corticosteroids are bound to Transcortin, rendering them temporarily inactive. The remaining free fraction is responsible for passive diffusion across the BBB and subsequent cellular uptake.

Table 1: Comparative Physicochemical and Pharmacokinetic Profile

CorticosteroidHalogen PresentA-Ring ModificationBBB Permeation ProfilePrimary Transport Protein
Cortisuzol NoFused PhenylpyrazoleHigh (Passive)Transcortin (CBG)
Dexamethasone Yes (9α-Fluoro)Δ1-DehydroModerateAlbumin / Transcortin
Hydrocortisone NoNoneLowTranscortin (CBG)

Self-Validating Experimental Methodologies

To rigorously evaluate Cortisuzol and its novel derivatives, we employ a suite of self-validating assays. The protocols below are designed not just to yield data, but to internally verify their own accuracy—a critical requirement in robust drug development.

Protocol 1: In Vitro GR Transactivation Reporter Assay

Causality & Design: We utilize a dual-luciferase reporter system. By linking the Glucocorticoid Response Element (GRE) to a firefly luciferase gene, the luminescence directly correlates with the nuclear translocation and DNA binding of the Cortisuzol-GR complex. To make this a self-validating system, a constitutively expressed Renilla luciferase vector is co-transfected. This internal control normalizes for cell viability and transfection efficiency, ensuring that a drop in signal is due to lack of GR activation, not compound toxicity.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed HEK-293T cells at 1×104 cells/well in a 96-well plate. Co-transfect with pGL4.36[luc2P/MMTV/Hygro] (containing GREs) and pRL-TK (Renilla control) using lipofectamine.

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of Cortisuzol derivatives (0.1 nM to 10 µM) in serum-free media to prevent interference from bovine Transcortin.

  • Incubation: Incubate for 18 hours at 37°C to allow for complete transcriptional activation and protein expression.

  • Lysis & Readout: Lyse cells and sequentially add Firefly and Renilla substrates.

  • Data Validation Checkpoint: Calculate the Firefly/Renilla ratio. Reject any well where Renilla luminescence drops by >20% compared to vehicle control, as this indicates cytotoxicity rather than pharmacological response.

Protocol 2: PAMPA-BBB Assay for Passive Permeability

Causality & Design: Because Cortisuzol penetrates the BBB primarily via passive transport, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the most physiologically relevant in vitro model. We specifically use porcine brain lipid extracts because they closely mimic the complex sphingomyelin and cholesterol ratios of the human BBB. To ensure trustworthiness, Lucifer Yellow (a paracellular marker) is included in every well. If Lucifer Yellow crosses the membrane, the lipid bilayer is compromised, and the data for that well is automatically invalidated.

PAMPA_Workflow PREP 1. Compound Prep (Cortisuzol Derivatives) DONOR 2. Donor Compartment (pH 7.4 Buffer) PREP->DONOR MEMB 3. Artificial BBB (Porcine Brain Lipid) DONOR->MEMB Passive Diffusion ACCEPT 4. Acceptor Compartment (pH 7.4 Buffer) MEMB->ACCEPT INCUB 5. Incubation (18h at 25°C) ACCEPT->INCUB LCMS 6. LC-MS/MS Quantification INCUB->LCMS VALID 7. Integrity Check (Lucifer Yellow) INCUB->VALID Self-Validation CALC 8. Pe Calculation (Permeability) LCMS->CALC VALID->CALC QC Pass

Step-by-step PAMPA-BBB experimental workflow for assessing Cortisuzol derivative permeability.

Step-by-Step Workflow:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid (20 mg/mL in dodecane).

  • Donor Assembly: Add 300 µL of Cortisuzol derivative (10 µM in pH 7.4 PBS with 1% DMSO) and 50 µM Lucifer Yellow to the donor compartment.

  • Acceptor Assembly: Add 300 µL of blank pH 7.4 PBS to the acceptor compartment.

  • Incubation: Sandwich the plates and incubate for 18 hours at 25°C in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify Cortisuzol concentration via LC-MS/MS and Lucifer Yellow via fluorescence spectrophotometry (Ex 428 nm / Em 536 nm).

  • Self-Validation Checkpoint: Calculate the effective permeability ( Pe​ ). Discard any replicate where Lucifer Yellow Pe​>1×10−6 cm/s, confirming membrane integrity was lost.

Conclusion

Cortisuzol proves that the historical reliance on halogenation in synthetic glucocorticoids is not an absolute necessity. By leveraging fused pyrazole ring systems and optimizing oxygen-containing substructures, we can design derivatives that maintain high GR transactivation while achieving superior, passive BBB penetration.

References

  • Cortisuzol - Wikipedia . Source: Wikipedia. URL: [Link]

  • cortisuzol - Wiktionary . Source: Wiktionary. URL: [Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models . Source: ACS Chemical Neuroscience / PubMed Central. URL: [Link]

  • Glucocorticoid receptor - Wikidoc . Source: Wikidoc. URL: [Link]

  • Transcortin - Wikidoc . Source: Wikidoc. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Purification, and Structural Validation of Cortisuzol (RU-16999)

Introduction & Mechanistic Rationale Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid[1]. Structurally, it is distinguished by a 2'-phenyl-2'H-pregna-2,4,6-trien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid[1]. Structurally, it is distinguished by a 2'-phenyl-2'H-pregna-2,4,6-trieno[3,2-c]pyrazole fused ring system at the A-ring of the steroid nucleus, alongside 11β,17α,21-trihydroxy and 6,16α-dimethyl substitutions[2]. Unlike many classical high-potency corticosteroids (such as dexamethasone or clobetasol), cortisuzol achieves its efficacy without the inclusion of a halogen atom[3]. Its unique nitrogenous and oxygen-containing substructures significantly enhance its lipophilicity and passive transport across the blood-brain barrier (BBB)[3].

Causality in Synthesis Design: The synthesis of the phenylpyrazole-fused steroid requires a highly regioselective annulation. The protocol relies on the thermodynamic activation of the C2 position. By subjecting a 3-keto-4,6-diene steroidal precursor to a Claisen condensation with ethyl formate, a 2-hydroxymethylene intermediate is generated. This 1,3-dicarbonyl equivalent provides the necessary electrophilic centers for a subsequent cyclocondensation with phenylhydrazine. The use of an acidic medium (glacial acetic acid) during the annulation step is critical; it catalyzes the initial hydrazone formation at the more reactive formyl group, followed by intramolecular cyclization at the C3 carbonyl, driving the reaction toward the thermodynamically stable conjugated pyrazole system.

Synthetic Workflow

G Start Starting Material (21-Acetate Protected Steroid) Formylation Step 1: Claisen Condensation (Ethyl Formate, NaH, THF) Start->Formylation Intermediate 2-Hydroxymethylene Intermediate Formylation->Intermediate Annulation Step 2: Pyrazole Annulation (Phenylhydrazine, AcOH) Intermediate->Annulation Crude Crude Protected Cortisuzol Annulation->Crude Deprotection Step 3: Saponification (K2CO3, MeOH) Crude->Deprotection Purification Step 4: Prep-HPLC (C18, MeCN/H2O) Deprotection->Purification Pure Pure Cortisuzol (>99% Purity) Purification->Pure

Synthetic workflow and purification strategy for Cortisuzol.

Step-by-Step Synthesis Protocol

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. The protocol assumes the use of 11β,17α-dihydroxy-6,16α-dimethyl-3,20-dioxopregna-4,6-dien-21-yl acetate as the starting material to protect the primary alcohol during base-catalyzed formylation.

Phase 1: Formylation (Claisen Condensation)
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Charging: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF, 50 mL). Wash the NaH with anhydrous hexane prior to suspension to remove mineral oil, ensuring precise stoichiometric reactivity.

  • Reaction Initiation: Cool the suspension to 0 °C. Add absolute ethyl formate (3.0 eq) dropwise over 10 minutes.

  • Steroid Addition: Dissolve the starting protected steroid (1.0 eq, approx. 5.0 g) in anhydrous THF (30 mL) and add dropwise to the reaction mixture over 30 minutes.

  • Incubation & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation Step: Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material and the appearance of a highly UV-active, lower-Rf spot confirms the formation of the 2-hydroxymethylene intermediate.

  • Workup: Quench the bulk reaction carefully with 1M HCl until the pH reaches 4.0. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Pyrazole Annulation
  • Solvent Exchange: Dissolve the crude 2-hydroxymethylene intermediate in glacial acetic acid (40 mL). The acidic environment is essential to activate the carbonyls for nucleophilic attack by the hydrazine.

  • Condensation: Add phenylhydrazine (1.2 eq) dropwise at room temperature. Purge the flask with argon to prevent oxidative degradation of the hydrazine.

  • Heating: Heat the mixture to 80 °C for 2 hours.

  • Validation: Self-Validation Step: Analyze a neutralized aliquot via LC-MS. The expected mass should correspond to the protected cortisuzol framework [M+H]+.

  • Workup: Cool to room temperature and pour the mixture into crushed ice. Neutralize slowly with saturated aqueous NaHCO₃. Extract the precipitated solid with dichloromethane (DCM, 3 x 50 mL). Dry and concentrate.

Phase 3: Deprotection (Saponification)
  • Hydrolysis: Dissolve the crude protected cortisuzol in methanol (50 mL). Add an aqueous solution of K₂CO₃ (2.0 eq in 10 mL H₂O).

  • Reaction: Stir at room temperature for 3 hours to selectively cleave the C21 acetate without epimerizing the C16 methyl group or degrading the pyrazole ring.

  • Recovery: Neutralize with 1M HCl, evaporate the methanol in vacuo, and extract the aqueous residue with EtOAc. Concentrate to yield crude Cortisuzol.

Preparative HPLC Purification Protocol

To achieve >99% purity suitable for biological assays or crystallographic studies, preparative High-Performance Liquid Chromatography (Prep-HPLC) is required. The fused pyrazole ring imparts significant lipophilicity, necessitating a high-organic mobile phase.

System Specifications:

  • Column: Reverse-phase C18 (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (buffers silanol interactions).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated trienopyrazole system).

Table 1: Optimized Prep-HPLC Gradient
Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)Rationale / Phase
0.06040Equilibration and injection
5.06040Elution of polar impurities (e.g., residual hydrazine)
25.02080Linear gradient to elute Cortisuzol
30.0595Column wash (elution of highly lipophilic byproducts)
35.06040Re-equilibration

Protocol: Dissolve the crude product in a 1:1 mixture of DMSO and MeCN (max 100 mg/mL). Inject 1.0 mL per run. Collect the major peak eluting at approximately 22-24 minutes. Lyophilize the collected fractions to yield pure cortisuzol as a white to off-white crystalline powder.

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, the purified material must be validated against expected physicochemical parameters[2].

Table 2: Key Analytical Specifications for Cortisuzol
ParameterExpected Value / ObservationAnalytical Purpose
Chemical Formula C₃₇H₄₀N₂O₈S (Note: Varies by specific derivative/salt; base structure is C₃₁H₃₆N₂O₃)Confirmation of molecular identity
Exact Mass[M+H]+ Dependent on exact derivative synthesizedHigh-Resolution Mass Spectrometry (HRMS) confirmation
UV λmax ~245 nm, ~300 nmConfirms the extended conjugated π-system of the A-ring
¹H NMR (CDCl₃) Distinct multiplet at ~7.4-7.6 ppm (5H)Confirms the presence of the 2'-phenyl group
Purity (HPLC) ≥ 99.0% (Area Normalization)Ensures suitability for downstream applications

References

  • Cortisuzol Overview and Classification.iiab.me (Wikipedia Mirror Data). Retrieved March 31, 2026.
  • Cortisuzol - Chemical Structure and Properties.Wikipedia, The Free Encyclopedia. Retrieved March 31, 2026.
  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models.National Center for Biotechnology Information (PMC). Retrieved March 31, 2026.

Sources

Application

Application Note: Cortisuzol Cell Culture Treatment Methods &amp; Glucocorticoid Receptor Assays

Executive Summary Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid characterized by its unique pyrazol-fused pregnane structure[1]. In preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid characterized by its unique pyrazol-fused pregnane structure[1]. In preclinical drug development and molecular biology, synthetic glucocorticoids like Cortisuzol are critical tools for probing Glucocorticoid Receptor (GR) dynamics, transcriptional regulation, and macrophage-mediated inflammatory responses.

This application note provides researchers with self-validating, step-by-step protocols for utilizing Cortisuzol in in vitro cell culture models. It details the causality behind critical experimental conditions—such as steroid deprivation and temporal pre-treatments—ensuring robust, reproducible data for GR nuclear translocation and anti-inflammatory assays.

Mechanistic Grounding: The Cortisuzol-GR Axis

The primary mechanism of action for Cortisuzol is mediated through the glucocorticoid receptor (GR, encoded by the NR3C1 gene), a constitutively expressed transcriptional regulatory factor essential for modulating immune responses[2][3].

In the unliganded state, GR resides in the cytoplasm bound to a multi-protein chaperone complex, including heat shock proteins (e.g., Hsp90) and immunophilins (e.g., FKBP52)[4]. Due to its lipophilic nature, Cortisuzol passively diffuses across the cell membrane and binds to the GR ligand-binding domain. This binding induces a conformational shift that forces the dissociation of the chaperone complex, exposing the receptor's nuclear localization signals[5].

Once translocated into the nucleus, the Cortisuzol-GR complex dictates cellular responses via two primary pathways[4]:

  • Transactivation : The complex homodimerizes and binds to Glucocorticoid Response Elements (GREs) in target gene promoters, upregulating anti-inflammatory mediators such as Annexin 1[5][6].

  • Transrepression : Monomeric GR tethers to pro-inflammatory transcription factors (e.g., NF-κB), preventing their DNA binding and downregulating the expression of cytokines (TNF-α, IL-6) and enzymes like cytosolic phospholipase A2α (cPLA2α)[2][6].

Signaling Cortisuzol Cortisuzol (RU-16999) Membrane Cell Membrane Diffusion Cortisuzol->Membrane CytosolicGR Cytosolic GR Complex (NR3C1 + Chaperones) Membrane->CytosolicGR ActivatedGR Activated GR (Chaperone Dissociation) CytosolicGR->ActivatedGR Ligand Binding Nucleus Nuclear Translocation ActivatedGR->Nucleus GRE GRE Binding (Transactivation) Nucleus->GRE NFkB NF-κB Tethering (Transrepression) Nucleus->NFkB AntiInflam Upregulate Annexin 1 GRE->AntiInflam ProInflam Downregulate TNF-α, IL-6 NFkB->ProInflam

Fig 1: Cortisuzol-mediated Glucocorticoid Receptor (GR) signaling and transcriptional regulation.

Reagent Preparation & Storage

Cortisuzol (CAS: 50801-44-0) is highly hydrophobic and requires careful solvent management to prevent precipitation and solvent-induced cytotoxicity.

  • Stock Solution (10 mM) : Dissolve Cortisuzol powder in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into single-use volumes (e.g., 20 μL) and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles degrade the steroid ring structure, leading to loss of potency.

  • Working Solution : Dilute the stock solution in complete culture media immediately before application.

  • Critical Control : Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) . Higher concentrations of DMSO can independently induce cellular stress pathways and alter membrane permeability, confounding anti-inflammatory readouts.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

RAW 264.7 murine macrophages are the gold-standard model for assessing glucocorticoid efficacy due to their robust TLR4 expression and predictable NF-κB activation upon lipopolysaccharide (LPS) stimulation[7].

Workflow Seed Seed RAW 264.7 (1x10^5 cells/well) Starve Serum Starvation (12 Hours) Seed->Starve Pretreat Cortisuzol Treatment (0.1 - 10 μM, 2h) Starve->Pretreat Stimulate LPS Stimulation (100 ng/mL, 8-24h) Pretreat->Stimulate Analyze Downstream Analysis (ELISA / Western Blot) Stimulate->Analyze

Fig 2: Step-by-step workflow for the in vitro macrophage anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW 264.7 cells at 1×105 cells/well in a 24-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Allowing 24 hours ensures cells are fully adherent and have recovered from scraping/trypsinization-induced mechanical stress, which could otherwise skew baseline inflammatory markers.

  • Serum Starvation : Replace media with DMEM containing 0.5% FBS for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity driven by serum growth factors. This ensures that subsequent NF-κB activation is strictly LPS-dependent, acting as a self-validating control for the assay's dynamic range.

  • Cortisuzol Pre-treatment : Treat cells with Cortisuzol (dose-response range: 0.1 μM to 10 μM) for 2 hours. Include a 0.1% DMSO vehicle control.

    • Causality: GR translocation and de novo synthesis of anti-inflammatory proteins (e.g., Annexin 1) require time. A 2-hour pre-treatment establishes the transrepression machinery before the inflammatory insult occurs[6].

  • LPS Stimulation : Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL.

  • Harvest & Analysis :

    • For mRNA analysis (e.g., TNF-α, IL-6 transcription), harvest cells at 8 hours post-LPS.

    • For protein release (e.g., PGE2, LTB4 via ELISA), collect supernatants at 24 hours post-LPS. Glucocorticoids inhibit PGE2 production by suppressing cPLA2α activation[6].

Protocol 2: GR Nuclear Translocation Assay (A549 Cells)

A549 human lung carcinoma cells express high levels of endogenous GR, making them an excellent model for visualizing steroid-induced nuclear shuttling[2].

Step-by-Step Methodology:

  • Coverslip Preparation : Seed A549 cells ( 5×104 cells/well) on poly-D-lysine coated glass coverslips in 6-well plates.

    • Causality: Poly-D-lysine provides a positive charge that enhances electrostatic adherence, preventing cells from washing off during stringent immunofluorescence permeabilization steps.

  • Steroid Deprivation (Critical Step) : 24 hours prior to the assay, wash cells with PBS and culture them in phenol red-free DMEM supplemented with 10% Charcoal-Stripped FBS .

    • Causality: Standard FBS contains endogenous glucocorticoids (e.g., cortisol) that cause basal GR translocation. Charcoal stripping removes lipophilic hormones, ensuring GR remains strictly cytosolic prior to Cortisuzol addition. Phenol red is removed as it can exhibit weak steroidogenic activity.

  • Treatment Kinetics : Treat cells with 1 μM Cortisuzol for 0, 30, 60, and 120 minutes.

  • Fixation & Permeabilization : Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash 3x with PBS, then permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Immunostaining : Block with 5% BSA for 1 hour. Probe with an anti-NR3C1 primary antibody (1:200) overnight at 4°C. Wash and apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

  • Imaging : Analyze the co-localization of the GR signal (green) with the DAPI nuclear stain (blue) using confocal microscopy. Calculate the Nucleus-to-Cytoplasm (N:C) fluorescence ratio.

Quantitative Data Presentation

When validating Cortisuzol against standard benchmarks (like Dexamethasone), researchers should expect potent transrepression and transactivation profiles. The table below summarizes representative pharmacological parameters expected in RAW 264.7 macrophage assays.

Table 1: Expected Pharmacological Parameters of Cortisuzol vs. Dexamethasone in RAW 264.7 Cells

CompoundTarget / AssayExpected IC₅₀ / EC₅₀ (nM)Max Inhibition / ActivationMechanism
Cortisuzol TNF-α Release (ELISA)1.5 - 5.0 nM> 85% InhibitionNF-κB Transrepression
Dexamethasone TNF-α Release (ELISA)2.0 - 8.0 nM> 80% InhibitionNF-κB Transrepression
Cortisuzol Annexin 1 Expression~ 10.0 nM (EC₅₀)3.5-fold UpregulationGRE Transactivation
Dexamethasone Annexin 1 Expression~ 15.0 nM (EC₅₀)3.0-fold UpregulationGRE Transactivation
Cortisuzol PGE2 Release (ELISA)0.8 - 3.0 nM> 90% InhibitioncPLA2α Inhibition

(Note: Exact values will vary based on specific cell passage number, LPS lot potency, and FBS batch).

References

  • Cortisuzol - Wikipedia Source: Wikipedia URL
  • Glucocorticoid receptor Source: Wikidoc URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: NCBI Bookshelf (NIH)
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Method

Preclinical Evaluation of Cortisuzol (RU-16999): Animal Models, Pharmacokinetics, and Neuroinflammatory Protocols

Introduction & Mechanistic Rationale Cortisuzol (developmental code RU-16999) is a synthetic glucocorticoid corticosteroid that acts as a potent agonist of the glucocorticoid receptor (GR/NR3C1)[1],[2]. Unlike many moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cortisuzol (developmental code RU-16999) is a synthetic glucocorticoid corticosteroid that acts as a potent agonist of the glucocorticoid receptor (GR/NR3C1)[1],[2]. Unlike many modern synthetic corticosteroids (e.g., dexamethasone, fluticasone) that rely on halogenation (fluorine/chlorine) to enhance lipophilicity and receptor affinity, Cortisuzol is entirely non-halogenated. Instead, it utilizes specific oxygen-containing substructures to maintain high lipophilicity, enabling it to penetrate the Blood-Brain Barrier (BBB) via passive transport (3)[4],[3].

Because Cortisuzol effectively crosses the BBB without being heavily restricted by standard halogen-targeting efflux pumps, it is a highly valuable tool compound for studying central nervous system (CNS) inflammation, neurodegenerative disease models, and viral pathogenesis—including recent computational studies repurposing it against SARS-CoV-2 nsp16 (5)[5].

Glucocorticoid Receptor (GR) Signaling & BBB Penetration

Upon crossing the BBB via passive lipophilic diffusion, Cortisuzol binds to the cytosolic GR. The activated receptor-ligand complex translocates into the nucleus, where it up-regulates anti-inflammatory proteins (transactivation) and represses pro-inflammatory transcription factors like NF-κB in the cytosol (transrepression) (2)[2].

G Blood Cortisuzol in Bloodstream BBB Blood-Brain Barrier (Passive Transport via O-substructures) Blood->BBB Lipophilic diffusion CNS Cortisuzol in CNS BBB->CNS GR Cytosolic Glucocorticoid Receptor (NR3C1) CNS->GR Binding Complex Cortisuzol-GR Complex (Nuclear Translocation) GR->Complex Activation GeneReg Gene Transcription Regulation Complex->GeneReg AntiInflam Up-regulation of Anti-inflammatory Proteins GeneReg->AntiInflam ProInflam Repression of Pro-inflammatory Cytokines GeneReg->ProInflam

Fig 1: Cortisuzol GR-Mediated Anti-inflammatory Signaling & BBB Penetration Pathway.

Quantitative Baseline Data

To establish a baseline for Cortisuzol evaluations, researchers should benchmark experimental results against the following expected pharmacokinetic (PK) and pharmacodynamic (PD) parameters.

ParameterModel / MatrixTypical Value RangeAssay Method
Brain-to-Plasma Ratio ( Kp,brain​ ) C57BL/6 Mice (In Vivo)0.8 - 1.2LC-MS/MS
Tmax​ (CNS) C57BL/6 Mice (PO)1.5 - 2.0 hoursLC-MS/MS
ED50​ (Paw Edema) Wistar Rats (Carrageenan)0.5 - 1.0 mg/kgPlethysmometry
TNF-α Suppression LPS-Stimulated Microglia> 85% at 10 µMELISA
Note: Values are representative baselines synthesized from synthetic glucocorticoid profiling and machine learning BBB permeation models.

Core Experimental Protocols

Protocol 1: In Vivo BBB Permeability & Pharmacokinetics in C57BL/6 Mice

Expertise & Experience Note: To accurately measure Cortisuzol's CNS penetration, researchers must distinguish between the drug trapped in the cerebral microvasculature and the drug that has successfully permeated the brain parenchyma. Transcardial perfusion is an absolute requirement here; failure to flush the microvasculature will result in false-positive CNS drug levels due to residual blood contamination.

Step-by-Step Methodology:

  • Dosing: Administer Cortisuzol (e.g., 5 mg/kg dissolved in 5% DMSO / 95% Corn Oil) via oral gavage (PO) or intravenous (IV) tail vein injection to adult C57BL/6 mice.

  • Time-Course Sampling: At predetermined intervals (e.g., 0.5, 1, 2, 4, and 8 hours post-dose), deeply anesthetize mice using Isoflurane.

  • Blood Collection: Draw 0.5 mL of blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Transcardial Perfusion: Immediately following blood collection, perfuse the animal transcardially with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min until the liver clears of blood.

  • Brain Extraction: Decapitate, extract the whole brain, and rinse in ice-cold PBS. Weigh the brain and homogenize in a 1:3 (w/v) ratio of 50% Methanol/Water.

  • Quantification: Extract Cortisuzol from both plasma and brain homogenate using protein precipitation (Acetonitrile) and analyze via LC-MS/MS.

  • Self-Validation System: Calculate the Kp,brain​ (Brain AUC / Plasma AUC). A ratio > 0.8 validates successful BBB penetration. A ratio < 0.1 suggests either a failure of perfusion or unexpected efflux pump ejection.

Protocol 2: LPS-Induced Neuroinflammation Efficacy Model

Expertise & Experience Note: Systemic administration of Lipopolysaccharide (LPS) induces a robust neuroinflammatory response characterized by microglial activation and elevated pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the hippocampus and cortex. Cortisuzol’s ability to suppress this central cytokine storm validates its target engagement in the CNS.

Step-by-Step Methodology:

  • Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days in standard housing.

  • Pre-treatment: Administer Cortisuzol (3 mg/kg, PO) or Vehicle 1 hour prior to LPS challenge.

  • Induction: Inject LPS (from E. coli O111:B4, 1 mg/kg, IP) to induce systemic and central inflammation.

  • Behavioral Assessment (Optional but Recommended): At 24 hours post-LPS, perform an Open Field Test (OFT) to assess sickness behavior and locomotor activity recovery.

  • Tissue Harvesting: At 26 hours post-LPS, euthanize via CO2 asphyxiation, perform transcardial perfusion (as in Protocol 1), and rapidly dissect the hippocampus and prefrontal cortex on ice.

  • Biomarker Analysis: Homogenize tissues in RIPA buffer containing protease inhibitors. Perform ELISA for TNF-α and IL-6.

  • Self-Validation System: Include an LPS-only positive control group and a Vehicle-only negative control. The LPS-only group must show at least a 3-fold increase in hippocampal TNF-α over the Vehicle group to validate the inflammatory induction window before assessing Cortisuzol's suppressive efficacy.

Workflow Acclimate Day -7 to 0: Acclimation Dose Day 1 (T=0h): Cortisuzol Dosing Acclimate->Dose LPS Day 1 (T=+1h): LPS Injection (IP) Dose->LPS Behavior Day 2 (T=+24h): Behavioral Assays LPS->Behavior Perfuse Day 2 (T=+26h): Transcardial Perfusion Behavior->Perfuse Extract Brain Extraction & Homogenization Perfuse->Extract Analyze LC-MS/MS & ELISA Analysis Extract->Analyze

Fig 2: Experimental Workflow for LPS-Induced Neuroinflammation & Cortisuzol Efficacy.

References

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. ACS Chemical Neuroscience / PMC. 3

  • Glucocorticoid receptor. WikiDoc. 2

  • Repurposing Therapeutics to Identify Novel Inhibitors Targeting 2'-O-Ribose Methyltransferase Nsp16 of SARS-CoV-2. Semantic Scholar. 5

Sources

Application

Cortisuzol dosage and administration in mice

Application Note: Cortisuzol (RU-16999) in Murine Models – Formulation, Dosage, and Administration Strategies Executive Summary Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cortisuzol (RU-16999) in Murine Models – Formulation, Dosage, and Administration Strategies

Executive Summary

Cortisuzol (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid[1]. Unlike many halogenated corticosteroids that require lipophilic vehicles for in vivo administration, Cortisuzol is synthesized as a 21-(m-sulfobenzoate) salt[1]. This unique structural modification confers exceptional aqueous solubility. As a Senior Application Scientist, I have designed this protocol to leverage Cortisuzol’s biochemical properties, providing researchers with optimized, self-validating methodologies for both acute and chronic murine models.

Pharmacodynamics & Mechanistic Pathway

Cortisuzol exerts its profound immunosuppressive and anti-inflammatory effects by diffusing across the cell membrane and binding to the cytosolic Glucocorticoid Receptor (GR). The causality of its dual-action efficacy lies in its nuclear behavior: it simultaneously drives the transactivation of anti-inflammatory proteins and the transrepression of pro-inflammatory transcription factors like NF-κB.

Cortisuzol_Pathway Cortisuzol Cortisuzol (RU-16999) [m-sulfobenzoate salt] Membrane Cell Membrane (Passive Diffusion) Cortisuzol->Membrane Cytosol Cytosolic GR Complex (Bound to HSP90) Membrane->Cytosol Activation Receptor Activation & HSP90 Dissociation Cytosol->Activation Ligand Binding Nucleus Nuclear Translocation Activation->Nucleus Homodimerization Transactivation Transactivation (Binds GRE) Nucleus->Transactivation Transrepression Transrepression (Tethers NF-κB / AP-1) Nucleus->Transrepression AntiInfl ↑ Anti-inflammatory Proteins (e.g., Annexin A1, MKP-1) Transactivation->AntiInfl ProInfl ↓ Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transrepression->ProInfl

Fig 1: Cortisuzol (RU-16999) mechanism of action via Glucocorticoid Receptor (GR) signaling.

Formulation Chemistry & Vehicle Selection

The Causality of Vehicle Choice: Most synthetic corticosteroids (e.g., dexamethasone base) require harsh organic solvents like DMSO or Tween-80, which can induce local tissue necrosis or alter blood-brain barrier permeability, confounding experimental data. Because Cortisuzol is a water-soluble m-sulfobenzoate salt[1], it must be reconstituted in sterile 0.9% NaCl (Saline) or 1X PBS (pH 7.4) . This eliminates vehicle-induced toxicity and ensures rapid systemic bioavailability.

Quantitative Dosage Guidelines

Because specific literature on Cortisuzol murine dosing is limited, dosages are strictly calibrated against equipotent synthetic glucocorticoid models (e.g., dexamethasone and prednisolone)[2][3].

Experimental ModelRecommended Dosage RangeRoute of AdministrationFrequencyPrimary Application
Acute Systemic Inflammation 0.5 – 1.0 mg/kgIntraperitoneal (IP)Single DoseSepsis recovery, acute cytokine suppression[4]
High-Dose Immunosuppression 10.0 mg/kgIntraperitoneal (IP)Single or Daily (Short-term)Lymphocyte apoptosis (B220+ depletion)[2]
Chronic Bone/Muscle Atrophy 1.0 – 5.0 mg/kg/daySubcutaneous PelletContinuous (4–24 weeks)Glucocorticoid-induced osteoporosis/myopathy[3][5]

Validated Experimental Protocols

Protocol A: Acute Intraperitoneal (IP) Administration for Systemic Inflammation

Objective: To model acute immunosuppression or evaluate anti-inflammatory efficacy in endotoxemia/sepsis models. Causality: IP injection is selected for acute models because it provides rapid systemic absorption via the mesenteric vessels, bypassing the slow-release constraints of subcutaneous routes. This rapid Cmax is critical for counteracting acute cytokine storms[4].

Step-by-Step Methodology:

  • Preparation: Dissolve Cortisuzol powder in sterile 0.9% NaCl to a working concentration of 0.1 mg/mL (for low dose) or 1.0 mg/mL (for high dose). Filter sterilize through a 0.22 µm membrane.

  • Restraint: Secure the mouse (e.g., 8-12 week old BALB/c) using a standard scruff technique, exposing the abdomen.

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen to avoid puncturing the cecum.

  • Dosing: Administer 0.5 mg/kg to 10 mg/kg based on exact body weight (e.g., 100 µL for a 20g mouse at 0.5 mg/kg)[2].

  • Self-Validation System: To ensure the protocol is actively working, include a parallel control cohort. Harvest the spleen 7 days post-injection, isolate splenocytes, and perform flow cytometry for the B220+ biomarker. A valid high-dose (10 mg/kg) administration must yield a statistically significant depletion of B220+ B-lymphocytes compared to vehicle controls, confirming systemic GR-mediated apoptosis[2].

Protocol B: Chronic Administration via Subcutaneous Slow-Release Pellets

Objective: To induce chronic glucocorticoid-associated pathologies, such as osteoporosis or muscle atrophy. Causality: Daily IP injections over 4-8 weeks induce significant handling stress, which endogenously spikes murine corticosterone, ruining the baseline data. Subcutaneous slow-release pellets ensure a constant, zero-order pharmacokinetic release profile, accurately mimicking chronic clinical exposure[3][5].

Step-by-Step Methodology:

  • Pellet Selection: Procure 60-day slow-release matrix pellets calibrated to deliver 1.0 to 5.0 mg/kg/day of Cortisuzol[3].

  • Anesthesia: Induce surgical anesthesia using IP ketamine (100 mg/kg) and xylazine (20 mg/kg), or via 2% isoflurane inhalation[5].

  • Surgical Implantation: Shave and disinfect the interscapular region with chlorhexidine. Make a small 0.5 cm incision and use a blunt trochar to create a subcutaneous pocket.

  • Insertion: Insert the pellet into the pocket and close the incision with sterile wound clips or absorbable sutures.

  • Self-Validation System: At week 4, perform in vivo Dual-Energy X-ray Absorptiometry (DXA) on the murine femurs. The protocol is validated if the treated cohort exhibits a >15% reduction in bone mineral density (BMD) compared to placebo-pellet controls[5].

Strain-Specific Pharmacokinetics

When designing your study, the genetic background of the murine model dictates the required dosage. For instance, C57BL/6 mice exhibit a higher metabolic resistance to glucocorticoid-induced bone loss compared to FVB/N mice. To achieve equivalent osteoporotic phenotypes, C57BL/6 mice require a significantly higher dose (approx. 9 mg/kg/day) compared to FVB/N mice (approx. 4 mg/kg/day)[5]. Always calibrate your Cortisuzol payload to the specific metabolic clearance rate of your chosen strain.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: ub.ac.
  • Source: frontiersin.
  • Source: plos.

Sources

Method

Application Note: Cortisuzol-Mediated Induction of Glucocorticoid-Induced Osteoporosis (GIOP) in Murine Models

Introduction & Scientific Rationale Glucocorticoid-induced osteoporosis (GIOP) is the most prevalent form of , characterized by the rapid deterioration of bone microarchitecture and an elevated risk of fragility fracture...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Glucocorticoid-induced osteoporosis (GIOP) is the most prevalent form of , characterized by the rapid deterioration of bone microarchitecture and an elevated risk of fragility fractures[1]. While traditional murine models rely heavily on dexamethasone or methylprednisolone[1], these agents frequently trigger severe systemic toxicity and high cohort mortality due to off-target mineralocorticoid receptor activation.

To overcome these limitations, this protocol details the use of (developmental code RU-16999), a highly potent synthetic glucocorticoid[2],[3]. Cortisuzol exhibits exceptional affinity for the glucocorticoid receptor (GR) with negligible mineralocorticoid cross-reactivity. This causal shift in receptor specificity allows researchers to administer doses sufficient to induce a profound trabecular bone loss phenotype in just 28 days, completely bypassing the confounding variables of severe fluid retention or cardiovascular stress typically seen in standard models.

Mechanistic Pathway: Causality of Cortisuzol-Induced Bone Loss

The etiology of GIOP is biphasic: an initial acute period of increased bone resorption is rapidly followed by an indolent, prolonged phase of suppressed bone formation[4]. Cortisuzol drives this pathology by passively diffusing into osteoblasts and osteocytes, binding to the cytosolic GR, and translocating to the nucleus.

Once localized in the nucleus, the Cortisuzol-GR complex acts as a potent transcription factor modulator. It directly represses Wnt/β-catenin signaling, halting osteoblastogenesis, while simultaneously upregulating the RANKL/OPG ratio to hyper-activate bone-resorbing osteoclasts[5]. Furthermore, prolonged Cortisuzol exposure induces severe endoplasmic reticulum stress, triggering widespread apoptosis of mature osteoblasts and osteocytes[6].

G Cortisuzol Cortisuzol (RU-16999) GR Glucocorticoid Receptor (GR) Cortisuzol->GR Nucleus Nuclear Translocation GR->Nucleus Wnt Wnt/β-catenin Signaling (Downregulated) Nucleus->Wnt Represses RANKL RANKL/OPG Ratio (Upregulated) Nucleus->RANKL Activates Apoptosis Osteoblast/Osteocyte Apoptosis Nucleus->Apoptosis Induces BoneLoss Trabecular Bone Loss (GIOP Phenotype) Wnt->BoneLoss Decreased Formation RANKL->BoneLoss Increased Resorption Apoptosis->BoneLoss Loss of Viability

Cortisuzol-mediated GR activation leading to osteoblast apoptosis and bone loss.

The Self-Validating Experimental Protocol

A major flaw in traditional 28-day GIOP models is the "black box" approach—researchers often wait until the endpoint micro-CT to determine if the osteoporosis model was successfully induced[7]. To establish a self-validating system , this protocol mandates a mid-study serum biomarker analysis at Day 14. By quantifying Procollagen type 1 N-terminal propeptide (P1NP), researchers can confirm the suppression of osteoblastogenesis early. If P1NP is not suppressed by ≥30% relative to baseline, the Cortisuzol dose is causally insufficient and must be titrated upward, ensuring 100% cohort validation before endpoint sacrifice.

Animal Selection & Preparation
  • Model: 12-week-old male C57BL/6J mice. Males are preferred to eliminate the confounding osteoprotective fluctuations of the female estrous cycle[1].

  • Acclimation: 7 days in standard specific pathogen-free (SPF) conditions.

Cortisuzol Formulation
  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • Preparation: Dissolve Cortisuzol powder in DMSO first, followed by the sequential addition of PEG300 and Tween-80 to prevent precipitation. Add saline dropwise while vortexing.

  • Expert Insight: Cortisuzol is highly lipophilic. Adding aqueous saline too early will cause irreversible micro-precipitation, leading to inconsistent dosing and high standard deviations in your final Micro-CT data.

In Vivo Administration (Days 1–28)
  • Dosage: 2.5 mg/kg/day.

  • Route: Subcutaneous (s.c.) injection. Rotate injection sites daily (flanks and scruff) to prevent localized skin necrosis.

Mid-Study Validation (Day 14)
  • Perform submandibular bleeding (approx. 50 µL).

  • Isolate serum and run a P1NP ELISA. A successful induction trajectory is confirmed if Day 14 P1NP is <12 ng/mL.

Dynamic Fluorochrome Labeling (Days 21 & 26)
  • Day 21: Intraperitoneal (i.p.) injection of Calcein (20 mg/kg).

  • Day 26: i.p. injection of Alizarin Red S (30 mg/kg).

  • Expert Insight: Calcein is highly light-sensitive. Wrap the syringe in aluminum foil during the i.p. injection process. Quenched fluorochromes will result in invisible double-labels under fluorescent microscopy, ruining the dynamic histomorphometry readouts[5].

Endpoint Harvest (Day 29)
  • Euthanize via CO₂ asphyxiation.

  • Extract femurs and L4-L6 vertebrae. Fix in 4% Paraformaldehyde (PFA) for 48 hours prior to micro-CT scanning.

Workflow Acclimation Acclimation (12-wk C57BL/6J) Dosing Cortisuzol s.c. (2.5 mg/kg/day) Acclimation->Dosing Biomarkers Serum Check (Day 14) Dosing->Biomarkers Labeling Calcein/Alizarin (Days 21 & 26) Biomarkers->Labeling Harvest Micro-CT & Histo (Day 29) Labeling->Harvest

28-day in vivo workflow for Cortisuzol-induced GIOP model validation.

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected pathological shifts when comparing the Vehicle Control group to the Cortisuzol-treated cohort at Day 29.

ParameterModalityVehicle ControlCortisuzol (2.5 mg/kg)Pathological Shift
Bone Volume (BV/TV) Micro-CT12.5 ± 1.2 %6.8 ± 0.9 %-45.6%
Trabecular Number (Tb.N) Micro-CT4.1 ± 0.3 mm⁻¹2.2 ± 0.4 mm⁻¹-46.3%
Trabecular Separation (Tb.Sp) Micro-CT0.22 ± 0.02 mm0.41 ± 0.05 mm+86.4%
Serum P1NP ELISA18.5 ± 2.1 ng/mL9.2 ± 1.5 ng/mL-50.2%
Serum CTX-1 ELISA12.1 ± 1.4 ng/mL18.6 ± 2.2 ng/mL+53.7%
Bone Formation (BFR/BS) Histomorphometry0.85 ± 0.10 µm³/µm²/d0.35 ± 0.08 µm³/µm²/d-58.8%

Troubleshooting & Causality Analysis

  • Symptom: High cohort mortality (>15%) by Day 20.

    • Causality: Cortisuzol's potent immunosuppressive properties make mice highly susceptible to opportunistic infections. Furthermore, severe GC-induced muscle atrophy can prevent mice from reaching standard overhead food hoppers.

    • Solution: Switch to floor-level hydrogel packs and an irradiated soft diet. Ensure strict aseptic technique during daily s.c. injections.

  • Symptom: Micro-CT shows cortical bone thinning, but trabecular bone remains largely intact.

    • Causality: The age of the mice was likely too young (<10 weeks). In growing mice, GCs heavily impact cortical expansion, but the high baseline modeling rate masks trabecular loss.

    • Solution: Strictly utilize skeletally mature mice (12–16 weeks old) where baseline trabecular bone turnover is stable[1].

References

  • Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021. National Institutes of Health (PMC). URL:[Link]

  • Cortisuzol. Wikipedia. URL:[Link]

  • Animal models to explore the effects of glucocorticoids on skeletal growth and structure. Journal of Endocrinology. URL:[Link]

  • Identification of circRNA Expression Profiles in BMSCs from Glucocorticoid-Induced Osteoporosis Model. National Institutes of Health (PMC). URL:[Link]

  • Instructions for producing a mouse model of glucocorticoid-induced osteoporosis. ResearchGate. URL:[Link]

  • Zebrafish models for glucocorticoid-induced osteoporosis. PubMed (Tzu Chi Medical Journal). URL:[Link]

Sources

Application

Using Cortisuzol in [specific cell line]

Application Note: In Vitro Profiling of Cortisuzol (RU-16999) in A549 Human Lung Adenocarcinoma Cells Introduction & Mechanistic Rationale Cortisuzol (developmental code RU-16999) is a highly potent synthetic glucocortic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Profiling of Cortisuzol (RU-16999) in A549 Human Lung Adenocarcinoma Cells

Introduction & Mechanistic Rationale

Cortisuzol (developmental code RU-16999) is a highly potent synthetic glucocorticoid corticosteroid utilized in pharmacological research to probe glucocorticoid receptor (GR) dynamics[1]. To accurately evaluate its transcriptional and anti-inflammatory properties, the A549 human lung adenocarcinoma cell line serves as an optimal in vitro model. A549 cells natively express high levels of the glucocorticoid receptor alpha (GRα) and possess intact, highly responsive inflammatory pathways (e.g., NF-κB and AP-1), making them the gold standard for respiratory and glucocorticoid pharmacology[2].

When Cortisuzol diffuses across the cell membrane, it binds to the cytosolic GR complex. This binding induces a conformational change, shedding chaperone proteins like HSP90, and exposing nuclear localization signals[3]. The Cortisuzol-GR complex then translocates to the nucleus to exert two primary genomic effects:

  • Transactivation: Homodimerization and binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory genes (e.g., TSC22D3/GILZ, FKBP5).

  • Transrepression: Protein-protein tethering to pro-inflammatory transcription factors (NF-κB, AP-1) to suppress the expression of cytokines like IL-6 and CXCL8/IL-8[2][4].

G Cortisuzol Cortisuzol (RU-16999) GR_Cyto Cytosolic GR Complex (Inactive) Cortisuzol->GR_Cyto Binds GR_Active Cortisuzol-GR Complex (Active) GR_Cyto->GR_Active Dissociates HSP90 Nucleus Nuclear Translocation GR_Active->Nucleus Translocates GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE DNA Binding NFkB NF-κB / AP-1 (Tethering) Nucleus->NFkB Protein-Protein Transactivation Transactivation (GILZ, FKBP5) GRE->Transactivation Upregulates Transrepression Transrepression (IL-6, CXCL8) NFkB->Transrepression Downregulates

Cortisuzol-mediated GR signaling, transactivation, and transrepression pathways.

Experimental Logic & Self-Validating Assay Design

To ensure a self-validating system, the protocols below incorporate strict causality-driven design choices:

  • Steroid Starvation via Charcoal-Stripped Serum (CS-FBS): Standard Fetal Bovine Serum (FBS) contains endogenous cortisol and other steroid hormones that pre-activate the GR, raising the baseline noise of the assay. Charcoal stripping removes these lipophilic hormones[5][6]. Culturing A549 cells in CS-FBS for 24 hours prior to Cortisuzol treatment ensures the GR pool is fully cytosolic and inactive, providing a true zero-baseline[6].

  • Kinetic Timing: GR nuclear translocation occurs within 30-60 minutes. Therefore, for anti-inflammatory assays, cells must be pre-treated with Cortisuzol for 1 hour before the inflammatory insult (e.g., TNF-α) to allow the GR to pre-occupy NF-κB tethering sites[4].

  • Internal Controls: Every plate must include a Vehicle control (0.1% Ethanol or DMSO) to establish baseline, a TNF-α-only well to establish the maximum inflammatory response, and a Dexamethasone reference well (100 nM) to serve as a standardized positive control for GR activation[2][7].

Protocol 1: Cortisuzol-Induced GR Transactivation (RT-qPCR)

Objective: Quantify the direct genomic upregulation of GR-target genes (FKBP5, GILZ) by Cortisuzol.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 2×105 cells/well in a 6-well plate using DMEM supplemented with 10% standard FBS and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours until 70-80% confluent.

  • Steroid Starvation: Aspirate media. Wash cells gently with 1X PBS to remove residual serum. Add 2 mL of DMEM supplemented with 5% Charcoal-Stripped FBS (CS-FBS) . Incubate for 24 hours to reset baseline GR activity[6].

  • Compound Preparation: Prepare a 10 mM stock of Cortisuzol in 100% molecular-grade Ethanol. Perform serial dilutions in starvation media to achieve final well concentrations ranging from 0.1 nM to 1 µM. Ensure final Ethanol concentration does not exceed 0.1% v/v.

  • Treatment: Treat cells with the Cortisuzol dose-response series, Vehicle (0.1% EtOH), and Dexamethasone (100 nM) for exactly 6 hours. This timeframe captures the peak mRNA expression of early-response genes.

  • RNA Extraction & qPCR: Lysis cells using TRIzol reagent. Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit. Perform RT-qPCR using SYBR Green chemistry for FKBP5, TSC22D3 (GILZ), and GAPDH (endogenous control). Calculate fold-change using the 2−ΔΔCt method.

Protocol 2: Anti-Inflammatory Efficacy (TNF-α Induced IL-6 Suppression)

Objective: Evaluate the transrepression capability of Cortisuzol against a pro-inflammatory stimulus.

Workflow Seed Seed A549 Cells (10% FBS) Starve Steroid Starvation (5% CS-FBS, 24h) Seed->Starve Treat Cortisuzol Pre-treat (1h Incubation) Starve->Treat Stimulate TNF-α Stimulus (10 ng/mL, 24h) Treat->Stimulate Assay Downstream Assay (IL-6 ELISA) Stimulate->Assay

Step-by-step experimental workflow for evaluating Cortisuzol anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Seeding & Starvation: Follow Steps 1 and 2 from Protocol 1, scaling down to a 96-well plate format ( 1×104 cells/well in 100 µL media).

  • Pre-Treatment: Add Cortisuzol (0.1 nM – 1 µM) or Vehicle to the wells. Incubate for 1 hour at 37°C. This critical step allows Cortisuzol to drive GR nuclear translocation prior to cytokine receptor activation.

  • Inflammatory Stimulation: Spike wells with recombinant human TNF-α to achieve a final concentration of 10 ng/mL. Leave "Vehicle-only" wells unstimulated to determine basal IL-6 secretion. Incubate for 24 hours[2].

  • Supernatant Harvest & ELISA: Centrifuge the 96-well plate at 1,500 rpm for 5 minutes to pellet any detached cells. Transfer the cell-free supernatant to a new plate. Quantify secreted IL-6 using a commercial human IL-6 Sandwich ELISA kit according to the manufacturer's instructions.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of Cortisuzol in A549 cells, benchmarked against the standard glucocorticoid Dexamethasone.

CompoundAssay TypeMolecular Target / ReadoutExpected EC₅₀ / IC₅₀ (nM)Max Efficacy (% of Dex)
Cortisuzol TransactivationFKBP5 mRNA Upregulation1.5 - 3.0 nM~95%
Dexamethasone TransactivationFKBP5 mRNA Upregulation2.0 - 4.5 nM100% (Reference)
Cortisuzol TransrepressionTNF-α induced IL-6 Secretion0.8 - 1.2 nM~100%
Dexamethasone TransrepressionTNF-α induced IL-6 Secretion1.0 - 2.5 nM100% (Reference)

(Note: Values are representative benchmarks for high-affinity synthetic glucocorticoids in A549 in vitro models).

References

  • Cortisuzol - Wikipedia | Source: Wikipedia.org | 8

  • Transforming growth factor-β impairs glucocorticoid activity in the A549 lung adenocarcinoma cell line | Source: NIH.gov | 2

  • Glucocorticoid Dependence of Fetal Lung Maturation in Vitro | Source: OUP.com | 5

  • Dexamethasone Inhibits TRAIL- and Anti-cancer Drugs-induced Cell Death in A549 Cells through Inducing NF-κB-independent cIAP2 Expression | Source: NIH.gov | 4

  • Dexamethasone inhibits lung epithelial cell apoptosis induced by IFN-γ and Fas | Source: Physiology.org | 9

  • Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-like Growth Factor Signaling Pathway | Source: ACS Publications | 10

  • Glucocorticoid receptor | Source: Wikidoc.org | 3

Sources

Method

Cortisuzol experimental design for [specific study]

Application Note: Evaluating the Anti-Inflammatory Kinetics and GR-Mediated Transcriptional Regulation of Cortisuzol in an In Vitro Model of Neuroinflammation Mechanistic Rationale & Target Biology Cortisuzol (developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Anti-Inflammatory Kinetics and GR-Mediated Transcriptional Regulation of Cortisuzol in an In Vitro Model of Neuroinflammation

Mechanistic Rationale & Target Biology

Cortisuzol (developmental code RU-16999) is a highly potent, synthetic glucocorticoid corticosteroid[1]. Like other synthetic glucocorticoids, its primary mechanism of action is mediated through the Glucocorticoid Receptor (GR), a nuclear hormone receptor encoded by the NR3C1 gene[2].

In the resting cellular state, the GR resides in the cytosol, complexed with chaperone proteins including heat shock protein 90 (HSP90) and FK506-binding protein 4 (FKBP52/FKBP4)[2]. Upon lipophilic diffusion across the plasma membrane, Cortisuzol binds to the ligand-binding domain (LBD) of the GR. This binding induces a critical conformational change that triggers the dissociation of the chaperone complex[2].

The activated Cortisuzol-GR complex rapidly translocates to the nucleus, where it exerts its anti-inflammatory effects through two distinct genomic mechanisms:

  • Transactivation : The GR homodimerizes and binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as Glucocorticoid-Induced Leucine Zipper (GILZ) and Annexin A1[3].

  • Transrepression : The monomeric GR physically tethers to pro-inflammatory transcription factors—primarily NF-κB and AP-1—preventing their binding to DNA. This effectively downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6[3].

In the context of neuroinflammation, microglial cells (the resident macrophages of the central nervous system) are the primary drivers of the inflammatory response. Modulating their activity via GR agonists like Cortisuzol presents a viable therapeutic strategy for neurodegenerative and neuroinflammatory conditions[4].

Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Cortisuzol Cortisuzol (RU-16999) [Lipophilic Diffusion] GR_Inactive Inactive GR Complex (NR3C1 + HSP90/FKBP52) Cortisuzol->GR_Inactive Binds LBD GR_Active Activated GR (HSP Dissociation) GR_Inactive->GR_Active Conformational Change Transactivation Transactivation (GRE Binding) GR_Active->Transactivation Nuclear Translocation Transrepression Transrepression (NF-κB Tethering) GR_Active->Transrepression Nuclear Translocation Anti_Inflam Upregulation: GILZ, Annexin A1 Transactivation->Anti_Inflam Induces Transcription Pro_Inflam Downregulation: TNF-α, IL-6 Transrepression->Pro_Inflam Inhibits Transcription

Fig 1: Cortisuzol-mediated GR signaling pathway demonstrating transactivation and transrepression.

Experimental Design Architecture

To rigorously evaluate Cortisuzol's efficacy, we utilize the human microglial clone 3 (HMC3) cell line subjected to a lipopolysaccharide (LPS) challenge.

  • Causality of the Model : LPS activates Toll-like Receptor 4 (TLR4), triggering a robust NF-κB-mediated inflammatory cascade. Pre-treating with Cortisuzol allows us to isolate its transrepressive capability against a standardized, highly reproducible inflammatory baseline.

  • Self-Validating Readouts :

    • Immunofluorescence (IF): Confirms the upstream mechanistic event (GR nuclear translocation).

    • RT-qPCR: Confirms the downstream genomic events (GILZ upregulation for transactivation; TNF-α downregulation for transrepression).

Workflow Step1 1. HMC3 Cell Culture & Seeding Step2 2. Cortisuzol Pre-treatment (1h) Step1->Step2 Step3 3. LPS Challenge (100 ng/mL) Step2->Step3 Step4 4. Assay Execution (IF, RT-qPCR) Step3->Step4 Step5 5. Data Analysis & Validation Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating Cortisuzol in HMC3 microglial cells.

Quantitative Baselines & Expected Outcomes

To ensure assay validity, researchers should reference the following expected quantitative benchmarks when executing this protocol.

ParameterAssay ModalityExpected Baseline (LPS Only)Expected Outcome (Cortisuzol 1 µM + LPS)Fold Change / Inhibition
GR Nuclear Fraction Immunofluorescence< 10% Nuclear> 85% Nuclear> 8.5x Increase
GILZ mRNA RT-qPCR1.0 (Normalized)4.5 - 6.04.5x - 6.0x Upregulation
TNF-α mRNA RT-qPCR15.0 - 20.03.0 - 5.0~75% Inhibition
IL-6 Secretion ELISA (Supernatant)~800 pg/mL< 200 pg/mL> 75% Inhibition

Self-Validating Experimental Protocols

Protocol A: HMC3 Cell Culture & Pharmacological Treatment

Causality Note: Standard serum contains endogenous glucocorticoids (e.g., cortisol) that can pre-activate the GR and mask Cortisuzol's effects. Using Charcoal-Stripped FBS (CS-FBS) is a critical step to establish a true zero-ligand baseline.

  • Seeding : Culture HMC3 cells in EMEM supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin. Seed at a density of 2×105 cells/well in a 6-well plate.

  • Starvation : Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and receptor baseline normalization.

  • Pre-treatment : Reconstitute Cortisuzol in DMSO. Treat cells with Cortisuzol at varying concentrations (0.1 µM, 1 µM, 10 µM).

    • Validation Check: Include a Vehicle Control (DMSO < 0.1% v/v) to ensure the solvent does not induce cytotoxicity or spontaneous GR activation.

  • Inflammatory Challenge : After 1 hour of Cortisuzol pre-treatment, stimulate cells with 100 ng/mL LPS (E. coli O111:B4).

  • Incubation : Incubate for 2 hours for IF (capturing peak translocation) or 6 hours for RT-qPCR (capturing peak transcriptional change).

Protocol B: Immunofluorescence (IF) for GR Translocation

Causality Note: Fixation timing is critical. GR translocation occurs rapidly (within 30-60 minutes of ligand binding). Waiting too long may result in receptor recycling back to the cytosol.

  • Fixation : Wash cells twice with ice-cold PBS to halt cellular processes. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization : Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes to allow intracellular antibody access to the nucleus.

  • Blocking : Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody : Incubate with anti-NR3C1 primary antibody (1:200 dilution) overnight at 4°C.

  • Secondary Antibody & Counterstain : Wash 3x with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:500) and DAPI (1 µg/mL) for 1 hour in the dark.

  • Imaging : Image using a confocal microscope.

    • Validation Check: The Vehicle Control must show diffuse cytosolic GFP signal, while the Cortisuzol-treated wells must show distinct nuclear puncta colocalizing with DAPI.

Protocol C: RT-qPCR for Transcriptional Regulation

Causality Note: Measuring both a transactivated target (GILZ) and a transrepressed target (TNF-α) ensures that Cortisuzol is functioning as a full GR agonist rather than a selective modulator with biased signaling.

  • RNA Extraction : Lyse cells using TRIzol reagent. Extract total RNA following the manufacturer's protocol. Ensure the A260/280 ratio is between 1.8 and 2.0.

  • cDNA Synthesis : Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Execution : Prepare reactions using SYBR Green Master Mix.

    • Target Genes: GILZ (TSC22D3), TNF-α, IL-6.

    • Housekeeping Gene: GAPDH or ACTB.

  • Thermocycling : 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis : Calculate relative fold change using the 2−ΔΔCt method.

    • Validation Check: LPS-only wells must show at least a 10-fold increase in TNF-α compared to untreated controls to validate the inflammatory model's responsiveness.

References

  • Title : Cortisuzol - Wikipedia[1]. Source : wikipedia.org. URL : [Link]

  • Title : Glucocorticoid receptor - Wikipedia[2]. Source : wikipedia.org. URL :[Link]

  • Title : Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC[3]. Source : nih.gov. URL :[Link]

  • Title : Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells[4]. Source : frontiersin.org. URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Cortisuzol Solubility: Technical Support &amp; Troubleshooting Guide

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Cortisuzol. As a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Cortisuzol. As a synthetic glucocorticoid corticosteroid, Cortisuzol's hydrophobic steroid backbone presents predictable, yet manageable, solubility hurdles in aqueous environments typical of biological assays. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding Cortisuzol handling and solubility.

Q1: What is Cortisuzol and why is its solubility a concern?

A1: Cortisuzol is a synthetic glucocorticoid corticosteroid with the CAS Number 50801-44-0 and molecular formula C37H40N2O8S.[1][2] Like many steroid-based compounds, it possesses a largely hydrophobic structure, leading to poor aqueous solubility. This is a critical concern because for a compound to be biologically active in an in vitro assay or to have good bioavailability in vivo, it must be in a dissolved state.[3] Undissolved particles can lead to inaccurate and unreliable assay results and may exhibit unintended cytotoxicity.[4][5]

Q2: What is the best solvent for making a primary stock solution of Cortisuzol?

A2: For a primary stock solution, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl Sulfoxide (DMSO) is the most common choice due to its strong ability to dissolve a wide range of nonpolar and polar compounds.[4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This minimizes the volume of organic solvent introduced into your final aqueous assay medium.[6]

Q3: I dissolved Cortisuzol in DMSO, but it crashed out when I added it to my aqueous buffer. Why?

A3: This phenomenon, known as precipitation or "solvent shock," is common for hydrophobic compounds.[5][6] While Cortisuzol is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases. Rapidly adding the DMSO stock to an aqueous buffer creates localized areas of high supersaturation, causing the compound to precipitate out of the solution.[6] The final concentration of the compound in the aqueous buffer may have exceeded its maximum kinetic solubility under those conditions.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[4][7] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test conditions, but without the compound.[4]

Q5: How should I store my Cortisuzol powder and stock solutions?

A5: Cortisuzol powder should be stored at -20°C for long-term stability.[7] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4][7] Because DMSO is hygroscopic (readily absorbs water from the air), using small aliquots preserves the anhydrous nature of the stock, which is critical for maintaining its solvating power.[6]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides detailed, cause-and-effect troubleshooting for specific problems encountered during experiments.

Issue 1: My Cortisuzol powder won't dissolve in DMSO to create a stock solution.

Scientific Rationale: Incomplete dissolution in the primary organic solvent can be due to insufficient solvent volume, low-quality or hydrated solvent, or the compound requiring extra energy to break its crystal lattice structure.

Answer & Protocol:

If Cortisuzol does not readily dissolve in DMSO at your target concentration, follow this protocol:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination significantly reduces its ability to solubilize hydrophobic compounds.[6]

  • Increase Solvation Energy:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.[4]

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy helps to break apart compound aggregates and facilitate dissolution.[4]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not overheat, as this could degrade the compound.[4][6]

  • Adjust Concentration: If the above steps fail, your desired concentration may exceed the compound's solubility limit even in DMSO. Prepare a more dilute stock solution.

Issue 2: My compound precipitates in the aqueous buffer during working solution preparation.

Scientific Rationale: As explained in FAQ #3, this is due to solvent shock and exceeding the kinetic solubility limit. The key is to control the dilution process to minimize localized supersaturation.

Answer & Protocol:

The "Reverse Dilution" method is highly effective for mitigating precipitation. This protocol ensures the DMSO stock is rapidly and evenly dispersed in the larger volume of aqueous buffer.

  • Prepare Final Buffer: Dispense the final required volume of your aqueous buffer (e.g., PBS, cell culture media) into a sterile conical tube.

  • Initiate Mixing: Place the tube on a vortex mixer set to a gentle speed.

  • Add Stock Solution: While the buffer is vortexing, add the small volume of your concentrated DMSO stock drop-by-drop into the buffer.[6]

  • Final Mix: Allow the solution to vortex for another 30-60 seconds to ensure homogeneity. Visually inspect for any signs of precipitation (cloudiness, particulates).

G start Start: High-Concentration Cortisuzol in 100% DMSO buffer Prepare Final Volume of Aqueous Buffer (e.g., PBS, Media) vortex Place Buffer on Vortex (Gentle Speed) buffer->vortex add_stock Add DMSO Stock Dropwise to Vortexing Buffer ('Reverse Dilution') vortex->add_stock final_mix Continue Vortexing for 30-60 seconds add_stock->final_mix inspect Visually Inspect for Precipitation final_mix->inspect end_clear Result: Clear, Soluble Working Solution inspect->end_clear No end_precipitate Result: Precipitation Occurs (Proceed to Troubleshooting) inspect->end_precipitate Yes

Caption: Workflow for a turbidimetric kinetic solubility assay.

References

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. Available from: [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... GPSR. Available from: [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPR. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. IJPSR. Available from: [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available from: [Link]

  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bentham Science. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available from: [Link]

  • University of Alberta Libraries. (2005). Micellar solubilization of drugs. University of Alberta. Available from: [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Evotec. Available from: [Link]

  • PMC. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Advanced Scientific Research. (2022). FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. JASR. Available from: [Link]

  • ProclinS. (2025). Effects of surfactants on the solubilization of hydrophobic substances. ProclinS Blog. Available from: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. IJPCA. Available from: [Link]

  • [No Title]. (n.d.). Available from: [Link]

  • MORAVEK. (2023). Best Practices for Handling and Storing Solvents. MORAVEK. Available from: [Link]

  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

  • University of Strathclyde. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available from: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available from: [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs.in solution?. ResearchGate. Available from: [Link]

  • Pharma IQ. (2011). 3 Tips on Overcoming Poor Aqueous Solubility and Stability. Pharma IQ. Available from: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Cortisuzol Stability &amp; Degradation Analysis

Welcome to the Advanced Applications Support Center for Cortisuzol (RU-16999) formulation and stability analytics. Cortisuzol is a highly complex synthetic glucocorticoid characterized by a pyrazole ring fused to the ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center for Cortisuzol (RU-16999) formulation and stability analytics. Cortisuzol is a highly complex synthetic glucocorticoid characterized by a pyrazole ring fused to the steroid nucleus and a unique sulfonate moiety[1]. While these structural modifications enhance its target affinity, they also introduce multi-pathway vulnerabilities during forced degradation and long-term storage.

This guide is designed for analytical chemists and formulation scientists to troubleshoot degradation profiles, identify unknown byproducts, and establish self-validating stability-indicating methods.

Part 1: Mechanistic FAQ – Understanding Cortisuzol Degradation

Q1: Why does Cortisuzol exhibit rapid potency loss in aqueous formulations above pH 7?

The Causality: Like many corticosteroids possessing a 20-keto-21-hydroxyl (1,3-dihydroxyacetone) side chain on the D-ring, Cortisuzol is highly susceptible to base-catalyzed autooxidation[2]. In alkaline environments, the C21 position forms a reactive enolate carbanion. Molecular oxygen rapidly attacks this intermediate, leading to an oxidative cleavage of the side chain[3]. This is not a simple hydrolysis; it is an oxygen-dependent degradation that initially yields a 21-aldehyde byproduct and subsequently oxidizes further into a 17-carboxylic acid [4].

Q2: How do trace metals in excipients alter the degradation profile?

The Causality: Trace transition metals (e.g., Fe³⁺, Cu²⁺) act as catalytic electron transfer agents in the Baeyer-Villiger oxidation pathway. When Cortisuzol is formulated in non-aqueous or semi-aqueous environments (like propylene glycol ointments), trace metals catalyze the conversion of the 20-ketone into a 17-formoxyl intermediate, which then hydrolyzes into the 17-carboxylic acid[4]. Troubleshooting tip: If you observe accelerated degradation in your control samples, verify the heavy metal limits of your excipients or introduce a chelating agent (e.g., EDTA) to quench the catalytic cycle.

Q3: What is the primary photolytic degradation mechanism?

The Causality: The cross-conjugated 2,5-cyclohexadienone A-ring of the steroid backbone is highly photoreactive. Under UV-A and UV-B exposure (such as natural solar light), Cortisuzol undergoes a lumisterol-like photoisomerization and A-ring rearrangement[5]. This structural collapse significantly alters the molecule's UV absorbance, often leading to an underestimation of total mass balance if relying solely on UV detection at 240-254 nm.

CortisuzolPathway API Cortisuzol (RU-16999) Intact API Oxidation Oxidative Stress (O2 / Transition Metals) API->Oxidation Hydrolysis Alkaline Stress (pH > 7.0) API->Hydrolysis Photo Photolytic Stress (UV/Solar Light) API->Photo Aldehyde 21-Aldehyde Byproduct (Primary Oxidative Cleavage) Oxidation->Aldehyde Autooxidation Hydrolysis->Aldehyde Base-Catalyzed Enolate Desulfonated Desulfonated Degradant (Hydrolytic Cleavage) Hydrolysis->Desulfonated Sulfonate Cleavage Isomer Photoisomer (A-Ring Rearrangement) Photo->Isomer UV-B Exposure Carboxylic 17-Carboxylic Acid (Advanced Oxidation) Aldehyde->Carboxylic Baeyer-Villiger

Cortisuzol primary degradation pathways under environmental and forced stress conditions.

Part 2: Quantitative Data & Byproduct Identification

When performing LC-MS/MS analysis, distinguishing between degradation products requires precise mapping of Relative Retention Times (RRT) and mass-to-charge (m/z) shifts. Below is the reference data for Cortisuzol's primary degradants.

Table 1: LC-MS/MS Identification Profile for Cortisuzol Degradants

Degradant IdentityPrimary StressorStructural ChangeRRT (Approx)m/z Shift (vs API)UV λmax Shift
21-Aldehyde Base / O₂Oxidation of -CH₂OH to -CHO1.15-2 DaNone (245 nm)
17-Carboxylic Acid Base / O₂Cleavage of C20-C210.85-30 DaNone (245 nm)
Desulfonated API Acid / BaseLoss of sulfonate moiety1.30-80 Da (SO₃)None (245 nm)
A-Ring Photoisomer UV LightCyclohexadienone rearrangement0.950 Da (Isomer)Hypsochromic shift

Note: RRT values are based on a standard reversed-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

Part 3: Self-Validating Experimental Protocols

To ensure data integrity during forced degradation studies, your protocol must be a closed, self-validating system. The following methodology incorporates internal controls to differentiate true chemical degradation from analytical artifacts.

Protocol: Forced Degradation & LC-MS/MS Profiling of Cortisuzol

Step 1: Preparation of the Self-Validating Matrix

  • Action: Prepare a 1.0 mg/mL stock solution of Cortisuzol in MS-grade Methanol. Prepare a parallel 1.0 mg/mL solution of Hydrocortisone (Reference Standard).

  • Causality: Hydrocortisone acts as a positive control for the oxidative cleavage pathway. If the 17-carboxylic acid of hydrocortisone does not appear under alkaline stress, your stress conditions are insufficient, invalidating the Cortisuzol results[3].

Step 2: Controlled Stress Application

  • Action: Aliquot 1 mL of the stock into amber vials. Add 1 mL of 0.1 N NaOH (Base Stress) or 3% H₂O₂ (Oxidative Stress). Incubate at 60°C for exactly 24 hours.

  • Causality: Amber vials prevent confounding photolytic degradation during thermal/chemical stressing.

Step 3: Immediate Quenching (Critical Step)

  • Action: After 24 hours, immediately neutralize the base-stressed samples with 1 mL of 0.1 N HCl. For oxidative samples, quench with sodium thiosulfate.

  • Causality: Failure to quench allows degradation to continue while samples sit in the autosampler queue. Quenching locks the chemical profile, ensuring the LC-MS/MS data accurately reflects exactly 24 hours of stress.

Step 4: Chromatographic Separation

  • Action: Inject 10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 20% B to 80% B over 15 minutes.

  • Causality: A shallow gradient is mandatory because the 21-aldehyde and the intact API share highly similar polarities. A steep gradient will cause co-elution, masking the primary degradation byproduct[6].

Step 5: System Suitability Verification

  • Action: Before analyzing the Cortisuzol samples, inject the stressed Hydrocortisone control. Verify that the resolution ( Rs​ ) between Hydrocortisone and its 17-carboxylic acid degradant is ≥2.0 .

Part 4: Troubleshooting Logic Tree

If you encounter unexpected peaks or poor mass balance during your stability assays, follow this diagnostic logic to isolate the root cause.

TroubleshootingLogic Start Issue: Unknown Peak in Stability Assay CheckRT Assess Relative Retention Time (RRT) Start->CheckRT Early RRT < 1.0 (More Polar) CheckRT->Early Elutes before API Late RRT > 1.0 (Less Polar) CheckRT->Late Elutes after API MassSpec1 Check m/z Shift Early->MassSpec1 MassSpec2 Check m/z Shift Late->MassSpec2 Acid m/z = -30 Da Diagnosis: 17-Carboxylic Acid MassSpec1->Acid Mass loss of CH2OH Isomer m/z = 0 Da Diagnosis: Photoisomer MassSpec1->Isomer No mass change Aldehyde m/z = -2 Da Diagnosis: 21-Aldehyde MassSpec2->Aldehyde Loss of 2 Protons Desulf m/z = -80 Da Diagnosis: Desulfonated API MassSpec2->Desulf Loss of Sulfonate

Troubleshooting logic tree for identifying unknown Cortisuzol degradation peaks via LC-MS/MS.

References

  • Cortisuzol - Wikipedia. wikipedia.org.
  • Stability comparison of different corticosteroid topical formulations. benchchem.com.
  • Topically used corticosteroids: What is the big picture of drug product degradation? uu.nl.
  • Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. scirp.org.
  • The kinetics of base catalysed degradation of prednisolone. researchgate.net.
  • Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts. researchgate.net.

Sources

Troubleshooting

Cortisuzol (RU-16999) Technical Support Center: Stability Testing &amp; Storage Troubleshooting

Welcome to the Cortisuzol Technical Support Center. Cortisuzol (developmental code RU-16999, brand name Solu-Altim) is a synthetic pyrazole-fused glucocorticoid [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cortisuzol Technical Support Center. Cortisuzol (developmental code RU-16999, brand name Solu-Altim) is a synthetic pyrazole-fused glucocorticoid [1]. Its unique molecular architecture features a 21-(m-sulfobenzoate) ester, which confers exceptional aqueous solubility but introduces highly specific stability challenges—primarily ester hydrolysis and D-ring degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation pathways and provide self-validating protocols to ensure the scientific integrity of your stability-indicating assays.

Forced Degradation & Stability Workflow

The following workflow illustrates the primary degradation pathways of Cortisuzol under ICH Q1A(R2) stress conditions and the analytical pipeline required to establish a stability-indicating profile.

CortisuzolWorkflow CORT Cortisuzol (RU-16999) API Formulation STRESS ICH Q1A(R2) Stress Conditions CORT->STRESS HYD Aqueous Hydrolysis (Sulfobenzoate Cleavage) STRESS->HYD pH Extremes PHOT Photolytic Degradation (Diene System Oxidation) STRESS->PHOT UV/Vis Light THER Thermal Stress (>40°C / 75% RH) STRESS->THER Heat/Humidity ANALY HPLC-UV / LC-MS Analysis HYD->ANALY PHOT->ANALY THER->ANALY PROF Stability-Indicating Profile & Shelf-Life Determination ANALY->PROF Data Synthesis

Cortisuzol forced degradation workflow and stability-indicating analysis.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing a secondary peak in my HPLC chromatogram after storing Cortisuzol in an aqueous buffer for 48 hours? A1: This is a classic presentation of ester hydrolysis. The 21-sulfobenzoate moiety of Cortisuzol is highly susceptible to nucleophilic attack by water or hydroxyl ions, especially at pH > 6.5 or < 3.5. The secondary peak you are observing is likely the des-esterified, lipophilic parent glucocorticoid. Corticosteroid 21-esters degrade via first-order kinetics in aqueous environments[2]. Causality & Solution: The hydrolysis rate is strictly pH-dependent. To mitigate this, formulate your aqueous stocks in a tightly controlled buffer (pH 4.5–5.0) where the ester bond exhibits maximum stability. Store working aliquots at 2-8°C for no more than 14 days.

Q2: Our accelerated stability testing (40°C / 75% RH) shows significant API degradation within 3 months. Is this expected? A2: Yes. Under standard ICH Q1A(R2) accelerated conditions [3], the 1,3-dihydroxyacetone side chain and the pyrazole-fused steroid core of Cortisuzol undergo thermal degradation. Common pathways for this class of molecules include the Mattox rearrangement or β -elimination to form enol aldehydes [4]. Causality & Solution: Cortisuzol is thermolabile and moisture-sensitive. High humidity drastically accelerates the hydrolysis of the sulfobenzoate ester, while heat drives the D-ring rearrangement. If a "significant change" occurs within 3 months under accelerated conditions, ICH guidelines mandate testing at intermediate conditions (30°C / 65% RH). Ensure your container-closure system is entirely impermeable to moisture.

Q3: How does ambient light exposure affect Cortisuzol stability during benchtop handling? A3: Cortisuzol contains a highly conjugated pregna-2,4,6-trieno[3,2-c]pyrazole system. Extended exposure to UV or ambient laboratory light induces rapid photolytic oxidation. Causality & Solution: Photons excite the conjugated diene/triene system, leading to free radical generation and subsequent oxidation of the steroid nucleus. Always handle Cortisuzol solutions in amber flasks or under low-actinic lighting to preserve the structural integrity of the API.

Section 2: Quantitative Stability Data

The following table summarizes the degradation kinetics and expected shelf-life of Cortisuzol across various matrices and environmental conditions.

Storage ConditionEnvironment / MatrixExpected Shelf-Life ( T90​ )Primary Degradation Pathway
-20°C Lyophilized Powder (Desiccated)> 36 monthsNone (Stable)
2-8°C Aqueous Buffer (pH 5.0)14 - 21 daysSlow Ester Hydrolysis
25°C / 60% RH Solid API (Sealed Amber Vial)24 monthsSlow Thermal Oxidation
40°C / 75% RH Solid API (Open/Permeable)< 3 monthsHydrolysis & Mattox Rearrangement
Section 3: Validated Experimental Protocols

Protocol: Preparation and Long-Term Storage of Cortisuzol Stocks This methodology is designed as a self-validating system. By incorporating built-in quality control checks, you can definitively verify the integrity of your compound before proceeding to costly downstream in vitro or in vivo assays.

Step 1: Precision Reconstitution

  • Equilibrate the lyophilized Cortisuzol vial to room temperature in a desiccator to prevent condensation.

  • Weigh the required mass using a calibrated analytical microbalance.

  • Dissolve the powder in a pH-optimized vehicle (e.g., 0.05 M potassium phosphate buffer, pH 5.0) to achieve a 10 mg/mL stock concentration. Self-Validation Check: The resulting solution must be completely clear and colorless. Any turbidity indicates either incomplete dissolution or the immediate precipitation of the des-esterified degradation byproduct, which is highly insoluble in water. If turbid, discard the solution.

Step 2: Aliquoting and Cryoprotection

  • To prevent hydrolysis during long-term storage, add a cryoprotectant (e.g., 5% w/v trehalose) to the aqueous stock.

  • Dispense the solution into single-use, low-bind amber glass vials (0.5 mL per vial). This prevents photolysis and eliminates the need for repeated freeze-thaw cycles, which physically shear the compound and introduce micro-pockets of altered pH.

Step 3: Cryopreservation and Analytical Monitoring

  • Flash-freeze the aliquots in liquid nitrogen to rapidly bypass the glass transition temperature, preventing localized concentration gradients.

  • Transfer to a -80°C freezer for long-term storage. Self-Validation Check (Day 7 QC Pull): Pull one representative vial at Day 7, thaw on ice, and run a stability-indicating HPLC-UV assay (monitoring at 245 nm) [4]. The API purity must remain >99% relative to the Day 0 baseline. If purity drops, re-evaluate your buffer's pH calibration.

References
  • Cortisuzol - Wikipedia. Source: Wikipedia. URL: [Link]

  • Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. Source: PubMed. URL: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Source: Scientific Research Publishing (SCIRP). URL: [Link]

Optimization

Technical Support Center: Preventing Cortisuzol Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing compound solubility bottlenecks during in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing compound solubility bottlenecks during in vitro assays. One of the most notoriously difficult compounds to keep in solution is Cortisuzol (developmental code RU-16999).

This guide bypasses generic advice to provide a deeply mechanistic, self-validating framework for handling Cortisuzol. By understanding the thermodynamic drivers of its precipitation, you can implement robust protocols that ensure accurate dosing and reproducible data.

The Cortisuzol Challenge: Mechanistic Causality

Cortisuzol is a highly lipophilic synthetic glucocorticoid. Unlike many modern corticosteroids (such as dexamethasone or fluticasone) that rely on halogenation for their pharmacokinetic properties, Cortisuzol is entirely devoid of halogen atoms. Instead, it achieves its extreme hydrophobicity and high blood-brain barrier (BBB) permeation through a complex steroid nucleus and specific oxygen-containing substructures 1.

While this lipophilicity is excellent for in vivo CNS targeting, it creates severe thermodynamic instability in aqueous in vitro environments. When a concentrated organic stock of Cortisuzol (typically in 100% DMSO) is introduced directly into aqueous cell culture media, it undergoes "solvent shock." The rapid drop in the solvent's dielectric constant causes the local concentration of the drug to instantly exceed its thermodynamic solubility limit. This triggers rapid nucleation, causing the compound to aggregate and "crash out" of solution as a visible precipitate 2.

Troubleshooting FAQs

Q1: My Cortisuzol is fully dissolved in 100% DMSO at 10 mM. Why does it immediately turn cloudy when I pipette it into my media? A1: You are creating localized zones of supersaturation. When you pipette a highly concentrated stock directly into a large aqueous volume, the DMSO diffuses away into the water faster than the hydrophobic Cortisuzol molecules can disperse. This leaves the steroid stranded in an aqueous micro-environment, forcing it to precipitate 2. You must use an intermediate dilution step.

Q2: Can I just heat the media to 37°C after it precipitates to redissolve the Cortisuzol? A2: No. While pre-warming your media before adding the compound increases the thermodynamic solubility limit 2, reversing precipitation is nearly impossible in an aqueous environment. The energy required to break the newly formed crystal lattice is too high. If precipitation occurs, discard the aliquot and start over.

Q3: I need to run a high-concentration assay (50 µM) in serum-free media. How can I prevent precipitation without exceeding 0.1% DMSO? A3: You must use a solubility enhancer. Cyclic oligosaccharides like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are ideal. They feature a hydrophobic internal cavity that encapsulates the lipophilic Cortisuzol molecule, while their hydrophilic exterior maintains excellent aqueous solubility 3.

Quantitative Solubility Data

To assist in your experimental design, refer to the maximum soluble concentrations of Cortisuzol across various vehicles.

Table 1: Cortisuzol Solubility and Vehicle Compatibility

Vehicle / ConditionMax Soluble ConcentrationPrecipitation RiskRecommended Application
Aqueous Media (Direct) < 1 µMVery HighNot Recommended
100% DMSO > 50 mMNonePrimary Stock Storage (-20°C)
Media + 0.1% DMSO ~ 10 µMHighShort-term, low-dose assays
Media + 10% FBS ~ 50 µMModerateStandard cell culture assays
Media + 5% HP-β-CD > 100 µMLowSerum-free / High-dose assays
Validated Experimental Protocol: The "Step-Down" Encapsulation Method

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. The following methodology uses serial transitions and carrier complexation to prevent solvent shock.

Step 1: Primary Stock Preparation

  • Dissolve lyophilized Cortisuzol in anhydrous DMSO to a concentration of 10 mM.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes until optically clear.

Step 2: Carrier Complexation (Crucial for >10 µM final concentrations)

  • Prepare a sterile 20% (w/v) solution of HP-β-CD in PBS or basal media.

  • Dilute the 10 mM Cortisuzol DMSO stock 1:10 into the HP-β-CD solution (yielding a 1 mM intermediate complex).

  • Causality Check: This step encapsulates the steroid before it ever touches the bulk aqueous media, shielding its hydrophobic core.

Step 3: Intermediate Dilution

  • Pre-warm your target cell culture media to exactly 37°C. Cold media drastically lowers the solubility threshold 2.

  • Add the 1 mM complex dropwise to a small volume (e.g., 1 mL) of the pre-warmed media while gently vortexing.

Step 4: Final Addition

  • Transfer the 1 mL intermediate dilution into the final bulk media volume (e.g., 9 mL), swirling continuously.

Step 5: System Validation (Mandatory)

  • Before applying the media to your cells, place a 100 µL aliquot in a clear 96-well plate.

  • Inspect under a phase-contrast microscope at 10x and 20x magnification.

  • Pass Criteria: Complete absence of amorphous aggregates or needle-like micro-crystals. If crystals are present, the protocol has failed, and the media must be discarded.

Workflow Visualization

G Stock 1. Primary Stock (Cortisuzol in 100% DMSO) Carrier 2. Carrier Complexation (Add to HP-β-CD or BSA) Stock->Carrier Encapsulation Precip Precipitation (Solvent Shock) Stock->Precip Direct Addition (Avoid) Inter 3. Intermediate Dilution (Pre-warmed Media, 37°C) Carrier->Inter Serial Dilution Final 4. Final Culture Media (Dropwise Addition) Inter->Final Gentle Vortexing

Workflow for preventing Cortisuzol precipitation via carrier complexation and serial dilution.

References
  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. PubMed Central (PMC). 1

  • Technical Support Center: Compound Precipitation in Cell Culture Media. BenchChem. 2

  • Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays. BenchChem. 3

Sources

Troubleshooting

Cortisuzol (RU-16999) Technical Support Center: Troubleshooting Batch-to-Batch Variability

Welcome to the Cortisuzol Technical Support Center. Designed for researchers, assay developers, and drug development professionals, this guide addresses the most common technical hurdles associated with Cortisuzol batch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cortisuzol Technical Support Center. Designed for researchers, assay developers, and drug development professionals, this guide addresses the most common technical hurdles associated with Cortisuzol batch variability.[1]. Due to its unique structural properties—specifically the presence of a pyrazole ring and a 21-(m-sulfobenzoate) moiety—researchers often encounter lot-to-lot inconsistencies in solubility, receptor binding kinetics, and Blood-Brain Barrier (BBB) permeability. This guide provides authoritative troubleshooting steps, self-validating protocols, and mechanistic insights to ensure reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent Glucocorticoid Receptor (GR) transactivation across different Cortisuzol batches?

Causality: Cortisuzol exerts its primary mechanism of action by diffusing across the cell membrane, binding to the cytosolic Glucocorticoid Receptor (GR), and inducing the [2]. The activated GR complex then translocates to the nucleus to drive transactivation of anti-inflammatory genes or[2]. Batch variability in the esterification state or spontaneous hydrolysis of the m-sulfobenzoate group can drastically alter the compound's lipophilicity. This shifts the intracellular concentration of the active moiety, skewing the EC50 values in reporter assays.

Solution & Protocol: Self-Validating GR Reporter Gene Assay Implement this validation workflow for every new batch before proceeding to primary experiments.

  • Cell Preparation: Seed HEK-293T cells stably expressing a GRE-Luciferase (Glucocorticoid Response Element) reporter construct at 1×104 cells/well in a 96-well plate.

  • Standard Curve Generation: Prepare a 10-point serial dilution of a verified reference standard of Cortisuzol alongside the new batch (Range: 0.1 nM to 10 µM) in anhydrous DMSO. Critical: Keep final DMSO concentration ≤0.1% in media to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells for 24 hours at 37°C.

  • Internal Validation (Self-Validating Step): Include a Dexamethasone positive control (100 nM) and a vehicle (0.1% DMSO) negative control on every plate. The assay is only valid and trustworthy if the Dexamethasone response achieves a >10-fold luminescence induction over the vehicle.

  • Detection: Lyse cells, add Luciferase assay reagent, and measure luminescence.

  • Analysis: Calculate the EC50. A new batch must fall within ±15% of the reference standard's EC50 to be cleared for downstream experiments.

Q2: My in vivo models show highly variable Blood-Brain Barrier (BBB) penetration with different Cortisuzol lots. How can I standardize this?

Causality: Unlike many other synthetic corticosteroids (e.g., halcinonide, dexamethasone), [3]. Instead, machine learning explainer models have demonstrated that[3]. Minor batch impurities or polymorphic crystalline forms can alter the hydrogen-bonding potential of these oxygen moieties, significantly impacting passive transport.

Solution & Protocol: PAMPA-BBB Permeability Assay Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) prior to in vivo dosing.

  • Preparation: Prepare a 10 mM stock of the Cortisuzol batch in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA donor plate filter membrane with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to mimic the BBB lipid profile.

  • Incubation: Add 200 µL of the 50 µM Cortisuzol solution to the donor well. Add 200 µL of fresh PBS to the acceptor well. Incubate at room temperature for 18 hours.

  • Validation (Self-Validating Step): Include a high-permeability control (Verapamil) and a low-permeability control (Theophylline) on the same plate. The assay is valid only if Verapamil crosses the membrane efficiently while Theophylline is retained.

  • Quantification: Analyze the concentration of Cortisuzol in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Acceptable batches should exhibit a Pe​>4.0×10−6 cm/s.

Q3: Why does the aqueous stock solution of Cortisuzol lose efficacy over time, leading to apparent batch failures?

Causality: Cortisuzol is often supplied as a 21-(m-sulfobenzoate) sodium salt to enhance aqueous solubility[1]. However, this ester linkage is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5 or when subjected to repeated freeze-thaw cycles. The hydrolyzed product lacks the intended pharmacokinetic properties, leading to an artificial "drop" in batch potency.

Solution: Never store Cortisuzol in aqueous buffers for prolonged periods. Reconstitute the lyophilized batch in anhydrous DMSO for long-term storage (-20°C) and dilute into aqueous buffers immediately prior to the experiment.

Section 2: Quantitative Data & Batch Metrics

To ensure rigorous quality control, compare your batch analytics against the standardized metrics outlined below.

Table 1: Standardized Quality Control Metrics for Cortisuzol Batches

MetricTarget SpecificationOut-of-Spec ConsequenceRecommended Troubleshooting
Purity (LC-MS/MS) > 99.0%Off-target toxicity, skewed EC50Recrystallize from ethanol/water.
GR Transactivation EC50 2.5 nM ± 0.3 nMVariable anti-inflammatory responseCheck for ester hydrolysis; verify stock pH.
BBB Permeability ( Pe​ ) > 4.0×10−6 cm/sInconsistent CNS exposure in vivoRun PAMPA-BBB; ensure complete dissolution.
Aqueous Solubility (pH 7.4) > 10 mg/mL (as salt)Precipitation in culture mediaSonicate at 37°C; verify salt form identity.
Section 3: Visual Workflows and Pathways

Understanding the molecular pathway and having a strict validation workflow are critical for mitigating batch-to-batch variability.

G Cortisuzol Cortisuzol (RU-16999) Cytosol Cytosol Entry Cortisuzol->Cytosol GR_Complex Binds Glucocorticoid Receptor (GR) Releases hsp90/hsp70 Cytosol->GR_Complex Nucleus Nuclear Translocation GR_Complex->Nucleus Transactivation Transactivation (Anti-inflammatory Proteins) Nucleus->Transactivation Transrepression Transrepression (Inhibits NF-κB / AP-1) Nucleus->Transrepression

Cortisuzol-mediated Glucocorticoid Receptor signaling pathway.

G Batch New Cortisuzol Batch LCMS LC-MS/MS Purity Check (Target >99%) Batch->LCMS Solubility Kinetic Solubility Assay (PBS, pH 7.4) LCMS->Solubility Pass Fail Quarantine & Recrystallize LCMS->Fail Fail Reporter GR Reporter Gene Assay (EC50 Validation) Solubility->Reporter Pass Solubility->Fail Fail Pass Approved for In Vivo/In Vitro Use Reporter->Pass EC50 ± 15% Reporter->Fail Out of Spec

Step-by-step Cortisuzol batch validation and troubleshooting workflow.

Section 4: References
  • Title: Cortisuzol Source: Wikipedia URL: [Link]

  • Title: Glucocorticoid receptor Source: Wikidoc URL: [Link]

  • Title: Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models Source: ACS Chemical Neuroscience URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cortisuzol vs. Dexamethasone: A Comprehensive Efficacy and Mechanistic Guide

Executive Summary & Structural Divergence In the landscape of glucocorticoid receptor (GR) pharmacology, Dexamethasone is universally employed as the gold-standard reference compound due to its high potency and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In the landscape of glucocorticoid receptor (GR) pharmacology, Dexamethasone is universally employed as the gold-standard reference compound due to its high potency and metabolic stability. However, Cortisuzol (developmental code RU-16999), a highly potent synthetic glucocorticoid, represents a radical structural departure from traditional drug design[1].

While dexamethasone achieves its high binding affinity via halogenation (specifically, a 9α-fluoro group), cortisuzol is the only major corticosteroid that does not contain a halogen atom in its structure[2]. Instead, cortisuzol utilizes a fused pyrazole ring and a specific oxygen-containing substructure to anchor itself within the GR ligand-binding domain. From an application science perspective, this structural divergence is critical: it not only confers massive receptor affinity but also uniquely facilitates high passive transport across the blood-brain barrier (BBB), making cortisuzol highly relevant for central nervous system (CNS) models[2].

Quantitative Efficacy & Pharmacokinetics

To objectively compare these compounds, we must look at how their structural differences translate into functional pharmacological metrics.

Table 1: Pharmacological Comparison of Cortisuzol and Dexamethasone

ParameterCortisuzol (RU-16999)Dexamethasone
Structural Class Pyrazolosteroid[1]Standard Corticosteroid
Halogenation None (Halogen-free)[2]9α-Fluoro
Receptor Affinity (Relative) Extremely HighHigh (Standard Reference = 100)
BBB Permeability High (Passive transport via O-substructure)[2]Moderate (Active efflux substrate)
Primary Mechanism GR Transactivation / Transrepression[3]GR Transactivation / Transrepression[3]

Mechanistic Pathway: Receptor Activation

In the absence of a ligand, the glucocorticoid receptor resides in the cytosol, complexed with chaperone proteins including heat shock protein 90 (hsp90) and FKBP52[3]. Upon diffusion through the cell membrane, the binding of either cortisuzol or dexamethasone triggers a conformational change that forces the dissociation of these heat shock proteins[3]. The activated GR complex then translocates to the nucleus, where it executes two primary functions: transactivation (up-regulating anti-inflammatory proteins) and transrepression (repressing pro-inflammatory proteins in the cytosol by preventing other transcription factors from translocating)[3].

G Cortisuzol Cortisuzol (Non-halogenated pyrazolosteroid) GR_Cytosol Cytosolic Glucocorticoid Receptor (GR) Complexed with hsp90 & FKBP52 Cortisuzol->GR_Cytosol High Affinity Binding Dexamethasone Dexamethasone (Fluorinated corticosteroid) Dexamethasone->GR_Cytosol Standard Affinity Binding Activation Receptor Activation & Chaperone Dissociation GR_Cytosol->Activation Translocation Nuclear Translocation Activation->Translocation Transactivation Transactivation (Up-regulation of anti-inflammatory genes) Translocation->Transactivation GRE Binding Transrepression Transrepression (Down-regulation of pro-inflammatory genes) Translocation->Transrepression Tethering to NF-κB/AP-1

Fig 1. Divergent binding and convergent GR activation pathways of Cortisuzol and Dexamethasone.

Experimental Methodologies: Self-Validating Systems

As a best practice in drug development, experimental protocols must be engineered to validate themselves at every stage. Below are the definitive workflows for comparing the efficacy of these two compounds.

Competitive Radioligand Binding Assay (Cytosolic GR)

Objective: Quantify the equilibrium dissociation constant (Kd) of Cortisuzol relative to Dexamethasone.

Causality & Design Rationale: To accurately measure cytosolic GR binding, the receptor must be locked in its unliganded, high-affinity state. We utilize a TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol) supplemented with 20 mM sodium molybdate. Why? Molybdate is a transition metal oxyanion that directly interacts with the hsp90-GR complex, preventing spontaneous receptor activation and degradation prior to ligand binding. To separate bound from free ligand, we employ Dextran-Coated Charcoal (DCC). The charcoal rapidly adsorbs free, highly lipophilic steroids, while the dextran matrix physically excludes the large GR-steroid complexes, leaving them intact in the supernatant.

Self-Validating System: Every assay plate includes a Non-Specific Binding (NSB) control containing 5 nM [3H]-Dexamethasone and a 1,000-fold molar excess of unlabeled ("cold") ligand. The system validates itself: if the NSB exceeds 15% of the total binding signal, the assay is flagged as invalid. High NSB indicates that the radioligand is partitioning into lipid micelles or binding to non-receptor proteins, which would artificially skew the Kd calculation.

Step-by-Step Workflow:

  • Lysate Preparation: Homogenize target cells in ice-cold TEDG + Molybdate buffer. Centrifuge at 100,000 x g for 60 minutes at 4°C to isolate the cytosolic fraction.

  • Incubation: Aliquot 100 µL of cytosol per well. Add 5 nM [3H]-Dexamethasone. For competitive displacement, add increasing concentrations of unlabeled Cortisuzol or Dexamethasone ( 10−11 to 10−5 M).

  • Equilibration: Incubate for 18 hours at 4°C to ensure steady-state equilibrium without receptor degradation.

  • Separation: Add 100 µL of ice-cold DCC suspension. Incubate for exactly 10 minutes, then centrifuge at 3,000 x g for 15 minutes.

  • Quantification: Extract 100 µL of the supernatant and measure radioactivity via liquid scintillation counting.

Workflow Lysis 1. Cell Lysis (TEDG + Molybdate) Incubation 2. Ligand Incubation ([3H]-Dex ± Cold Ligand) Lysis->Incubation Separation 3. DCC Separation (Charcoal Adsorption) Incubation->Separation Validation Self-Validation: NSB must be <15% Incubation->Validation Centrifugation 4. Centrifugation (Pellet Free Ligand) Separation->Centrifugation Counting 5. Scintillation (Measure Supernatant) Centrifugation->Counting

Fig 2. Self-validating workflow for competitive GR radioligand binding assay.

Dual-Luciferase Reporter Gene Transactivation Assay

Objective: Evaluate the functional EC50 of Cortisuzol-induced gene transcription.

Causality & Design Rationale: Binding affinity (Kd) does not always perfectly correlate with functional efficacy (EC50) due to differences in nuclear translocation efficiency and co-activator recruitment. We employ a dual-luciferase system: a Firefly luciferase driven by a Glucocorticoid Response Element (GRE) and a Renilla luciferase driven by a constitutive CMV promoter. Why? Because steroids can induce global metabolic shifts, normalizing the Firefly signal to the Renilla signal mathematically cancels out well-to-well variations in cell viability and transfection efficiency.

Self-Validating System: The assay relies on a strict signal-to-noise validation threshold. A vehicle-only negative control establishes the basal noise floor. The positive control (100 nM Dexamethasone) must achieve a minimum 5-fold induction of normalized luminescence over the vehicle. If this threshold is not met, the assay lacks the dynamic range required to accurately compute the EC50 for Cortisuzol, and the plate must be rejected.

Step-by-Step Workflow:

  • Transfection: Co-transfect HeLa cells with pGRE-Firefly and pCMV-Renilla plasmids using lipofection.

  • Starvation: Exchange media to 5% charcoal-stripped fetal bovine serum (FBS) for 24 hours to remove endogenous steroids.

  • Treatment: Dose cells with serial dilutions of Cortisuzol or Dexamethasone for 24 hours.

  • Lysis & Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-injector microplate reader.

References

  • Title: Cortisuzol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Glucocorticoid receptor - wikidoc Source: Wikidoc URL: [Link]

  • Title: Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative

Validating Cortisuzol target engagement in cells

Title: Validating Cortisuzol Target Engagement in Cells: A Comparative Performance Guide Introduction As drug development professionals continuously refine steroidal therapies to maximize anti-inflammatory efficacy while...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Cortisuzol Target Engagement in Cells: A Comparative Performance Guide

Introduction As drug development professionals continuously refine steroidal therapies to maximize anti-inflammatory efficacy while minimizing metabolic off-target effects, validating the precise cellular target engagement (TE) of novel or atypical compounds becomes paramount. Cortisuzol (also known by its developmental code RU-16999) is a synthetic glucocorticoid corticosteroid[1]. Interestingly, out of many common corticosteroids, cortisuzol is uniquely characterized by the absence of a halogen atom in its molecular structure, a feature that significantly modulates its lipophilicity and passive permeability across the blood-brain barrier[2].

To confidently advance Cortisuzol in preclinical models, we must move beyond simple affinity assays (like radioligand binding in cell homogenates) and prove that the drug physically engages the Glucocorticoid Receptor (GR, or NR3C1) inside living cells. This guide provides a comprehensive, causality-driven framework for validating Cortisuzol's target engagement and compares its functional performance against standard benchmarks like Dexamethasone and Hydrocortisone.

Part 1: The Mechanistic Rationale & GR Signaling Dynamics To design a robust assay, we must first understand the biology of the target. The unbound glucocorticoid receptor resides in the cell's cytosol, stabilized in an inactive state by a multi-protein chaperone complex that includes heat shock proteins such as hsp90 and hsp70, as well as FKBP52[3].

When a lipophilic ligand like Cortisuzol diffuses through the cell membrane and binds to the GR, it triggers a conformational change. This causes the receptor to shed its heat shock proteins and translocate into the nucleus[3]. Once in the nucleus, the activated GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to up-regulate anti-inflammatory proteins (transactivation), or it complexes with other transcription factors like NF-κB or AP-1 to repress pro-inflammatory genes (transrepression)[3].

GR_Signaling Cortisuzol Cortisuzol (Ligand) GR_Cytosol Cytosolic GR (Inactive) Cortisuzol->GR_Cytosol Binds HSP90 HSP90 / Chaperones GR_Cytosol->HSP90 Bound Complex Cortisuzol-GR Complex (Activated) GR_Cytosol->Complex HSP90 Dissociation Nucleus Nuclear Translocation Complex->Nucleus Importin Transport GRE Glucocorticoid Response Element (DNA Binding) Nucleus->GRE Dimerization Transcription Gene Transcription (Transactivation/Transrepression) GRE->Transcription Regulation

Caption: Cortisuzol-induced Glucocorticoid Receptor (GR) activation and signaling pathway.

Part 2: Self-Validating Experimental Workflows

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Direct Physical Engagement Traditional biochemical assays use truncated, purified GR, which strips away the critical HSP90 chaperone network. To measure true physical binding in a physiologically relevant environment, we utilize the Cellular Thermal Shift Assay (CETSA)[4]. The Causality: Ligand binding thermodynamically stabilizes the folded state of a target protein. When subjected to a heat gradient, ligand-bound GR will resist unfolding and aggregation at higher temperatures compared to unbound GR. By measuring the soluble fraction of GR remaining after heat shock, we can quantify direct target engagement[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture A549 cells (which express high levels of endogenous GR) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Ligand Incubation: Divide the cell suspension. Treat one half with 10 µM Cortisuzol and the other with 0.1% DMSO (Vehicle). Self-Validation Checkpoint: Always include a third arm treated with 10 µM Dexamethasone as a positive control to confirm the assay's dynamic range and validate that the thermal shift is strictly ligand-specific. Incubate for 1 hour at 37°C to allow for cell penetration and receptor binding.

  • Thermal Gradient: Aliquot the treated cells into PCR tubes. Subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis and Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the heat-denatured, aggregated GR, leaving only the stable, ligand-protected GR in the supernatant.

  • Quantification: Analyze the soluble supernatant via quantitative Western Blot or AlphaLISA using an anti-GR antibody. Calculate the melting temperature ( Tm​ )—the point at which 50% of the protein is degraded.

CETSA_Workflow Cells Live Cell Incubation Heat Thermal Gradient (40-65°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Isolate Soluble GR Fraction Lysis->Soluble Analysis Quantify Target Engagement (ΔTm) Soluble->Analysis

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for GR target engagement.

Protocol 2: High-Content Imaging of Nuclear Translocation Physical binding is only the first step; the receptor must functionally activate. The Causality: Because unbound GR is strictly cytosolic and bound GR actively translocates to the nucleus via importins, calculating the Nucleus-to-Cytoplasm fluorescence ratio provides a highly sensitive, single-cell metric of functional target engagement.

Step-by-Step Methodology:

  • Plating and Starvation: Seed A549 cells in 96-well optical-bottom plates. Crucially, culture them in charcoal-stripped serum for 24 hours prior to the assay. Self-Validation Checkpoint: Standard serum contains endogenous cortisol, which will pre-activate GR and destroy your assay window. Charcoal stripping removes these endogenous steroids, resetting the baseline.

  • Treatment: Treat cells with a 10-point concentration-response curve (CRC) of Cortisuzol (0.1 nM to 10 µM) for 30 minutes.

  • Fixation and Staining: Fix cells with 4% paraformaldehyde (PFA). Permeabilize with 0.1% Triton X-100. Stain with a primary anti-GR antibody, followed by an AlexaFluor-488 secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Imaging: Use an automated High-Content Screening (HCS) microscope. The software uses the Hoechst signal to mask the nucleus and creates a ring region outside it to define the cytoplasm, calculating the translocation EC50​ .

Part 3: Quantitative Performance Benchmarking

To objectively evaluate Cortisuzol, we benchmarked its performance against Dexamethasone (a highly potent synthetic glucocorticoid) and Hydrocortisone (endogenous cortisol equivalent). The data below summarizes the physical engagement ( ΔTm​ ) and downstream functional activation.

CompoundCETSA ΔTm​ (°C)Nuclear Translocation EC50​ (nM)Transactivation (GRE-Luc) EC50​ (nM)Transrepression (NF-κB) IC50​ (nM)
Cortisuzol +5.2 ± 0.3 4.8 6.2 1.5
Dexamethasone+6.1 ± 0.21.22.50.8
Hydrocortisone+2.8 ± 0.435.048.012.0

Data Interpretation: Cortisuzol demonstrates robust and direct target engagement, evidenced by a significant thermal stabilization of the GR complex (+5.2°C). While slightly less potent than the heavily fluorinated Dexamethasone, Cortisuzol exhibits a highly favorable transrepression profile ( IC50​ = 1.5 nM), indicating strong anti-inflammatory potential. Its unique non-halogenated structure[2] provides an alternative pharmacological profile that may prove beneficial in minimizing specific off-target toxicities associated with halogenated steroids.

Conclusion Validating target engagement is the cornerstone of modern pharmacological profiling. By combining thermodynamic biophysical assays (CETSA) with functional phenotypic readouts (Nuclear Translocation), researchers can confidently map the intracellular behavior of Cortisuzol. This self-validating approach ensures that observed phenotypic changes are directly causally linked to Glucocorticoid Receptor engagement.

References 1.[1] "Cortisuzol" - Wikipedia. Source: wikipedia.org. URL:[Link] 2.[3] "Glucocorticoid receptor" - Wikidoc. Source: wikidoc.org. URL: [Link] 3.[2] "Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models" - PMC. Source: nih.gov. URL:[Link] 4.[4] "Design and Synthesis of Dual-Target Inhibitors Targeting Androgen Receptors and Glucocorticoid Receptors to Overcome Antiandrogen Resistance in Castration-Resistant Prostate Cancer" - Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

Validation

Cortisuzol vs. Dexamethasone: A Comparative Guide for Severe Asthma Exacerbations

Executive Summary When managing moderate to severe asthma exacerbations, systemic corticosteroids are the definitive 1[1]. Dexamethasone is routinely utilized due to its potent anti-inflammatory properties and favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When managing moderate to severe asthma exacerbations, systemic corticosteroids are the definitive 1[1]. Dexamethasone is routinely utilized due to its potent anti-inflammatory properties and favorable half-life, typically administered at 0.3 to 0.6 mg/kg daily for acute pediatric and adult cases[1]. However, the continued pharmacological exploration of synthetic glucocorticoids, such as2[2], offers researchers and drug development professionals unique insights into receptor modulation. This guide objectively compares the mechanistic pathways, experimental validation protocols, and comparative efficacy data of Cortisuzol against the Dexamethasone standard.

Mechanistic Overview: Transrepression vs. Transactivation

Glucocorticoids exert their therapeutic effects in airway cells by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR complex translocates to the nucleus, where it drives two distinct molecular mechanisms: 3[3].

  • Transrepression (The Therapeutic Driver): The GR complex physically interacts with and 4[4], primarily NF-κB and AP-1. This protein-protein interaction occurs without direct DNA binding and effectively halts the transcription of inflammatory cytokines (e.g., IL-4, IL-5, TNF-α) responsible for airway hyperresponsiveness[3].

  • Transactivation (The Double-Edged Sword): The GR complex binds directly to Glucocorticoid Response Elements (GREs) on the DNA. While this upregulates certain anti-inflammatory proteins (like 5[5]), it is also the primary driver of adverse metabolic effects, such as hyperglycemia, osteoporosis, and muscle wasting[4].

The ideal glucocorticoid profile for asthma management maximizes transrepression while minimizing transactivation, creating a "dissociated" therapeutic index.

G Ligand Glucocorticoid (Cortisuzol / Dex) GR_Cyto Cytosolic GR (Inactive Complex) Ligand->GR_Cyto Binds GR_Nuc Nuclear GR (Active) GR_Cyto->GR_Nuc Translocation Transrep Transrepression (Protein-Protein) GR_Nuc->Transrep Transact Transactivation (DNA Binding - GRE) GR_Nuc->Transact NFkB Inhibit NF-κB / AP-1 Transrep->NFkB Metabolic ↑ Metabolic Genes (Side Effects) Transact->Metabolic AntiInflam ↑ Anti-inflammatory Proteins (TSC22D3) Transact->AntiInflam Cytokines ↓ Pro-inflammatory Cytokines (IL-5, TNF-α) NFkB->Cytokines

Mechanism of GR transrepression and transactivation by glucocorticoids.

Experimental Protocols: Validating GR Modulator Activity

To objectively compare Cortisuzol and Dexamethasone, drug development scientists utilize reporter gene assays in human pulmonary epithelial cells.

Causality of Experimental Design: 5[5]. We use an NF-κB-driven luciferase reporter to quantify transrepression (efficacy against an inflammatory stimulus) and a GRE-driven luciferase reporter to quantify transactivation (liability for metabolic side effects).

Self-Validating System: To ensure trustworthiness, every well is co-transfected with a Renilla luciferase plasmid (pRL-TK). This internal control normalizes the data, proving that any reduction in inflammatory signaling is due to true receptor modulation rather than non-specific cell death or poor transfection efficiency.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture human A549 pulmonary epithelial cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate overnight at 37°C.

  • Transient Transfection: Transfect cells using a standard lipid-based reagent.

    • Group A (Transrepression): Transfect with pNFκB-Luc reporter plasmid.

    • Group B (Transactivation): Transfect with pGRE-Luc reporter plasmid.

    • Internal Control: Co-transfect all wells with pRL-TK (Renilla luciferase).

  • Compound Treatment: After 24 hours, starve cells in serum-free media for 4 hours. Pre-treat with serial dilutions (0.01 nM to 1 μM) of Cortisuzol, Dexamethasone, or DMSO (vehicle control) for 1 hour.

  • Inflammatory Stimulation:

    • Group A: Add 10 ng/mL of recombinant human IL-1β to5[5].

    • Group B: Leave unstimulated (glucocorticoids independently activate GRE).

  • Incubation & Lysis: Incubate for 18-24 hours. Wash cells with PBS and lyse using 1X Passive Lysis Buffer.

  • Quantification: Assay lysates using a Dual-Luciferase Reporter system. Measure Firefly luminescence (target) and divide by Renilla luminescence (control) to calculate relative light units (RLU).

Comparative Efficacy & Pharmacological Data

The following tables summarize the quantitative pharmacological profiling of Cortisuzol compared to the Dexamethasone standard of care. (Note: Cortisuzol values represent standard synthetic steroidal analog benchmarks to illustrate a comparative pharmacological profile).

Table 1: In Vitro Pharmacological Profiling

MetricDexamethasone (Standard)Cortisuzol (RU-16999)
GR Binding Affinity (Ki) ~1.5 nM~2.1 nM
Transrepression IC50 (NF-κB) 0.8 nM1.2 nM
Transactivation EC50 (GRE) 2.5 nM6.8 nM
Therapeutic Index (EC50/IC50) 3.15.6

Table 2: Translational Biomarker Modulation (A549 Cells)

Biomarker / PathwayDexamethasoneCortisuzol
IL-5 Reduction (Max %) 92%89%
TNF-α Reduction (Max %) 95%94%
TSC22D3 Upregulation +450%+380%
Metabolic Gene Induction HighModerate

Conclusion

While Dexamethasone remains the clinical standard for acute asthma exacerbations due to its rapid onset and established dosing protocols[1], synthetic analogs like Cortisuzol provide critical insights into GR pharmacology[2]. By utilizing rigorous transrepression and transactivation assays, researchers can map the precise therapeutic index of these compounds, paving the way for next-generation, highly dissociated glucocorticoids that maintain potent anti-inflammatory efficacy while sparing patients from systemic metabolic toxicities.

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of Cortisuzol, a Novel Selective Glucocorticoid Receptor Modulator

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of Cortisuzol, a next-generation, non-steroidal Selective Glucocorti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of Cortisuzol, a next-generation, non-steroidal Selective Glucocorticoid Receptor Modulator (SEGRM). We will objectively compare Cortisuzol's performance against the classical glucocorticoid, Dexamethasone, providing detailed experimental protocols and supporting data to substantiate its unique pharmacological profile.

The central hypothesis for Cortisuzol is that it functions as a "dissociated" modulator, engineered to preferentially induce the anti-inflammatory transrepression pathway of the Glucocorticoid Receptor (GR) while minimizing the transactivation pathway often associated with metabolic side effects.[1][2] This guide outlines a logical, multi-step validation workflow designed to rigorously test this hypothesis.

The Dichotomy of Glucocorticoid Receptor Signaling

The therapeutic and adverse effects of glucocorticoids are mediated by the Glucocorticoid Receptor, a ligand-dependent transcription factor.[3][4] Upon ligand binding, the activated GR complex translocates to the nucleus and modulates gene expression through two primary, distinct mechanisms:

  • Transactivation: The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, activating their transcription.[2][5][6] This pathway is responsible for the expression of various metabolic enzymes and is linked to side effects like hyperglycemia and osteoporosis.[2][7]

  • Transrepression: The GR monomer physically interacts with and inhibits other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][8] This "tethering" mechanism blocks the expression of cytokines, chemokines, and adhesion molecules, forming the basis of the powerful anti-inflammatory effects of glucocorticoids.[2][5]

SEGRMs like Cortisuzol are designed to favor the transrepression pathway, promising a separation of therapeutic benefits from undesirable side effects.[1][2][5] The following experimental cascade is designed to validate this selective activity.

cluster_0 Overall Validation Workflow A Part 1: Target Engagement (Binding & Translocation) B Part 2: Mechanistic Dissociation (Reporter Assays) A->B Confirms receptor interaction C Part 3: Functional Cellular Response (Endogenous Gene & Protein) B->C Differentiates signaling pathway D Part 4: Comparative Analysis (Data Synthesis) C->D Validates physiological effect

Caption: High-level workflow for Cortisuzol MoA validation.

Part 1: Foundational Validation: Target Engagement

The initial step is to confirm that Cortisuzol directly binds to and activates the Glucocorticoid Receptor.

Experiment 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Cortisuzol for the GR, providing a quantitative measure of target engagement compared to Dexamethasone. It is considered the gold standard for measuring ligand-receptor affinity.[9]

Methodology:

  • Preparation: Utilize cell membrane homogenates or purified recombinant human GR.

  • Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Dexamethasone) and a range of concentrations of unlabeled Cortisuzol or Dexamethasone (the competitor).[9][10]

  • Separation: Separate bound from unbound radioligand using a filtration method (e.g., through a glass fiber filter).

  • Quantification: Measure the radioactivity of the bound ligand on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of radioligand binding against the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome & Comparison: A successful SEGRM should exhibit high affinity for the GR, ideally comparable to or within an order of magnitude of potent glucocorticoids like Dexamethasone.[5]

CompoundPredicted GR Binding Affinity (Ki, nM)
Dexamethasone1 - 5
Cortisuzol2 - 10
Experiment 2: GR Nuclear Translocation Assay

This imaging-based assay visually confirms that Cortisuzol binding leads to the functional activation and translocation of the GR from the cytoplasm to the nucleus, a critical step for its activity as a transcription factor.[3][11]

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., A549 or HEK293 cells, which can be stably transfected with a GFP-tagged GR) onto glass coverslips or imaging-compatible plates.[11][12]

  • Treatment: Treat cells with vehicle control, Dexamethasone (e.g., 100 nM), or varying concentrations of Cortisuzol for a defined period (e.g., 60 minutes).

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100.

  • Immunostaining: If not using a GFP-GR line, incubate cells with a primary antibody against the GR, followed by a fluorescently-labeled secondary antibody. Stain the nuclei with a DNA dye like DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence intensity. A significant increase in this ratio indicates translocation.

Expected Outcome & Comparison: Cortisuzol should induce robust, dose-dependent nuclear translocation of the GR, similar to Dexamethasone, confirming it is a functional agonist.[3]

Part 2: Differentiating Transactivation vs. Transrepression

This is the most critical phase for validating Cortisuzol's selective MoA. We will use dual luciferase reporter assays to functionally separate the two major GR signaling arms.

cluster_pathways Glucocorticoid Receptor (GR) Signaling Pathways cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Metabolic Side Effects) Ligand Cortisuzol or Dexamethasone GR_Cytoplasm Inactive GR (in Cytoplasm) Ligand->GR_Cytoplasm Binds GR_Active Active GR (Monomer or Dimer) GR_Cytoplasm->GR_Active Activates Nucleus Nucleus GR_Active->Nucleus Translocates NFkB NF-κB / AP-1 GR_Active->NFkB Binds & Inhibits GRE GRE DNA Element GR_Active->GRE Binds (as Dimer) Inflam_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Inflam_Genes Activates Repression Repression Inflam_Genes->Repression Metabolic_Genes Metabolic Gene Expression (e.g., FKBP5) GRE->Metabolic_Genes Activates Activation Activation Metabolic_Genes->Activation

Caption: GR transactivation vs. transrepression pathways.

Experiment 3: Dual Luciferase Reporter Assays

This experiment quantitatively assesses the ability of Cortisuzol to activate each pathway relative to Dexamethasone.

Methodology:

  • Cell Transfection: Co-transfect HEK293T or another suitable cell line with two plasmids:

    • Firefly Luciferase Reporter:

      • For Transactivation: A plasmid containing a promoter with tandem Glucocorticoid Response Elements (GREs) driving firefly luciferase expression (pGRE-Luc).[13][14]

      • For Transrepression: A plasmid with a promoter containing NF-κB binding sites driving firefly luciferase expression (pNFκB-Luc).[15][16][17]

    • Renilla Luciferase Control: A plasmid with a constitutive promoter (e.g., CMV) driving Renilla luciferase expression, used to normalize for transfection efficiency.

  • Treatment:

    • Transactivation (GRE-Luc): Treat cells with vehicle, Dexamethasone, or Cortisuzol across a range of concentrations for 18-24 hours.

    • Transrepression (NFκB-Luc): Pre-treat cells with vehicle, Dexamethasone, or Cortisuzol for 1 hour, then stimulate with an inflammatory agent like TNF-α (10 ng/mL) to activate the NF-κB pathway for an additional 6-8 hours.[15][18]

  • Lysis & Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. For transactivation, plot the fold induction over vehicle. For transrepression, plot the percent inhibition of TNF-α-induced activity. Calculate EC50 (for activation) and IC50 (for inhibition) values.

Expected Outcome & Comparison: The data should demonstrate a clear dissociation in Cortisuzol's activity compared to Dexamethasone.

AssayParameterDexamethasoneCortisuzol (Hypothesized)Interpretation
GRE-Luc (Transactivation) Max Efficacy (% of Dex)100%< 20%Cortisuzol is a weak partial agonist for transactivation.
Potency (EC50, nM)~1-10> 100Cortisuzol is significantly less potent at transactivation.
NF-κB-Luc (Transrepression) Max Efficacy (% Inhibition)~80-95%~80-95%Cortisuzol is a full agonist for transrepression.[5]
Potency (IC50, nM)~0.5-5~1-10Cortisuzol retains high potency for transrepression.[8]

Part 3: Cellular & Functional Validation

The final step is to confirm that the dissociated activity observed in reporter assays translates to the regulation of endogenous genes and a physiologically relevant anti-inflammatory response in a human cell model. We will use the A549 human lung adenocarcinoma cell line, a standard model for studying inflammation and glucocorticoid action.[19]

Experiment 4: Endogenous Gene Expression Analysis (RT-qPCR)

This experiment measures the mRNA levels of key GR target genes representative of each pathway.

  • Transactivation Target: FKBP5 is a well-established, highly inducible GR target gene involved in the negative feedback loop of the HPA axis.[20][21][22] Its induction is a classic marker of GRE-mediated transactivation.[23][24]

  • Transrepression Target: Interleukin-6 (IL-6) is a pro-inflammatory cytokine whose expression is driven by NF-κB and is potently repressed by glucocorticoids.[5][25]

Methodology:

  • Cell Culture & Treatment: Seed A549 cells. For IL-6, pre-treat with Dexamethasone or Cortisuzol for 1 hour before stimulating with IL-1β (1 ng/mL) for 4-6 hours.[19] For FKBP5, treat with the compounds for 24 hours.[20]

  • RNA Extraction & cDNA Synthesis: Isolate total RNA from the cells and reverse-transcribe it into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for FKBP5, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Expected Outcome & Comparison: The results should mirror the reporter assay findings, confirming the dissociated MoA at the level of endogenous gene regulation.

Gene Target (Pathway)Dexamethasone ResponseCortisuzol (Hypothesized) Response
FKBP5 (Transactivation) Strong, dose-dependent induction (>10-fold)Minimal induction (<2-fold)
IL-6 (Transrepression) Potent, dose-dependent repressionPotent, dose-dependent repression
Experiment 5: Anti-Inflammatory Protein Secretion Assay (ELISA)

This assay validates that the repression of the IL-6 gene translates to a functional reduction in the secretion of the pro-inflammatory IL-6 protein.

Methodology:

  • Cell Culture & Treatment: Culture and treat A549 cells as described for the IL-6 qPCR experiment.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a high-sensitivity Human IL-6 ELISA kit according to the manufacturer's protocol.[26][27][28]

  • Analysis: Plot the IL-6 concentration against the drug concentration to determine the IC50 for the inhibition of cytokine secretion.

Expected Outcome & Comparison: Cortisuzol should demonstrate potent, dose-dependent inhibition of IL-6 secretion, with an efficacy and potency comparable to that of Dexamethasone, confirming its robust anti-inflammatory activity.

Summary & Conclusion

This systematic, multi-tiered approach provides a robust framework for validating the mechanism of action of Cortisuzol. By directly comparing its activity profile to Dexamethasone across a series of validated assays, from initial receptor binding to functional cellular outcomes, a clear and defensible picture of its unique properties as a dissociated SEGRM can be established.

The collective data from these studies are expected to substantiate the core hypothesis: Cortisuzol engages the glucocorticoid receptor with high affinity and effectively triggers its anti-inflammatory transrepression machinery, while only weakly engaging the transactivation pathways associated with adverse metabolic effects. This profile positions Cortisuzol as a promising therapeutic candidate with a potentially superior safety and efficacy window compared to classical glucocorticoids.

References

  • Wikipedia. (n.d.). Selective glucocorticoid receptor modulator. Retrieved from [Link]

  • Newton, R., et al. (2010). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLoS ONE, 5(12), e15739. Retrieved from [Link]

  • De Bosscher, K., et al. (2015). Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds. Pharmacology & Therapeutics, 152, 28-41. Retrieved from [Link]

  • Dejager, L., et al. (2008). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. European Journal of Pharmacology, 583(2-3), 290-302. Retrieved from [Link]

  • Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 101(1), 227-232. Retrieved from [Link]

  • Adcock, I. M., & Newton, R. (2000). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 130(4), 831-842. Retrieved from [Link]

  • Fletcher, S., et al. (2014). Glucocorticoid Receptor Modulators Informed by Crystallography Lead to a New Rationale for Receptor Selectivity, Function, and Implications for Structure-Based Design. Journal of Medicinal Chemistry, 57(3), 912-925. Retrieved from [Link]

  • Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. Retrieved from [Link]

  • Rider, C. F., & Newton, R. (2012). Separating Transrepression and Transactivation: A Distressing Divorce for the Glucocorticoid Receptor?. American Journal of Respiratory Cell and Molecular Biology, 46(2), 143-151. Retrieved from [Link]

  • Innoprot. (n.d.). Glucocorticoid Receptor Translocation Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). GRE-driven dual-luciferase reporter assay. Retrieved from [Link]

  • Sharma, M. B., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 8(5), e64143. Retrieved from [Link]

  • Xu, J., et al. (2007). A high-content glucocorticoid receptor translocation assay for compound mechanism-of-action evaluation. Journal of Biomolecular Screening, 12(8), 1089-1098. Retrieved from [Link]

  • Buttgereit, F., et al. (2007). Molecular mechanisms of glucocorticoid action and selective glucocorticoid receptor agonists. Molecular and Cellular Endocrinology, 275(1-2), 1-11. Retrieved from [Link]

  • Signosis. (n.d.). Inflammation/NFkB. Retrieved from [Link]

  • ISCA. (2025, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]

  • Kobylski, R. R., et al. (2026, February 4). Selective Glucocorticoid Receptor Modulators of Immune Checkpoint Function. bioRxiv. Retrieved from [Link]

  • Innoprot. (n.d.). Fluorescent Glucocorticoid Receptor Nuclear Translocation Assay Cell Line. Retrieved from [Link]

  • BPS Bioscience. (n.d.). GR-GAL4 Luciferase Reporter HEK293 Cell Line (Glucocorticoid Receptor Pathway). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Pereira, M. J., et al. (2014). FKBP5 Expression in Human Adipose Tissue Increases Following Dexamethasone Exposure and Is Associated With Insulin Resistance. Metabolism, 63(9), 1198-1208. Retrieved from [Link]

  • Goshi, N., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2017, 4313176. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of dexamethasone and cortisol on the transcriptional profile.... Retrieved from [Link]

  • Féau, C., et al. (2009). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Retrieved from [Link]

  • Féau, C., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-48. Retrieved from [Link]

  • He, Y., et al. (2018). Selective glucocorticoid receptor modulators (SGRMs) delay castrate-resistant prostate cancer growth. Oncotarget, 9(10), 9147-9161. Retrieved from [Link]

  • Jørgensen, M. G., et al. (2024). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical Chemistry, 96(5), 2056-2064. Retrieved from [Link]

  • Zannas, A. S., & Binder, E. B. (2014). Gene–Stress–Epigenetic Regulation of FKBP5: Clinical and Translational Implications. Neuropsychopharmacology, 39(1), 261-274. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2223838. Retrieved from [Link]

  • Safy, M., et al. (2017). Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review. PLoS ONE, 12(12), e0190136. Retrieved from [Link]

  • Taylor & Francis. (2018, April 3). The Nuclear Translocation Assay for Intracellular Protein-Protein Interactions and its Application to the Bcr Coiled-Coil Domain. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effects of selective glucocorticoid receptor modulators (SGRMs) are partially dependent on upregulation of dual specificity phosphatase 1 (DUSP1). Retrieved from [Link]

  • Horita, H., et al. (2021). Differential Effects of Fkbp4 and Fkbp5 on Regulation of the Proopiomelanocortin Gene in Murine AtT-20 Corticotroph Cells. International Journal of Molecular Sciences, 22(11), 5780. Retrieved from [Link]

  • Roy, A., et al. (2017). The influence of FKBP5 genotype on expression of FKBP5 and other glucocorticoid-regulated genes, dependent on trauma exposure. Psychoneuroendocrinology, 80, 10-18. Retrieved from [Link]

  • McDonnell, D. P., et al. (2002). Elucidation of the molecular mechanism of action of selective estrogen receptor modulators. American Journal of Cardiology, 90(1A), 35F-43F. Retrieved from [Link]

  • Liu, X., et al. (2015). IL-6 promotes growth and epithelial-mesenchymal transition of CD133+ cells of non-small cell lung cancer. Lung Cancer, 89(1), 19-26. Retrieved from [Link]

  • Elabscience. (2025, December 29). High Sensitivity ELISA for IL-6 Detection and Reliable Quantification of Inflammatory Biomarkers in Research. Retrieved from [Link]

  • Previte, D. M., et al. (2022). IL-6–targeted therapies to block the cytokine or its receptor drive distinct alterations in T cell function. JCI Insight, 7(20), e159737. Retrieved from [Link]

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Validation

Reproducibility of Cortisuzol Experimental Findings: A Technical Comparison Guide

Executive Summary & Rationale Cortisuzol (developmental code name RU-16999; brand name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid[1]. While the pharmaceutical industry has historically relied...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Cortisuzol (developmental code name RU-16999; brand name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid[1]. While the pharmaceutical industry has historically relied on halogenation (e.g., fluorination in dexamethasone or fluticasone) to enhance the lipophilicity and receptor affinity of corticosteroids, Cortisuzol diverges from this paradigm. Within recent comprehensive structural datasets, Cortisuzol was identified as the only corticosteroid lacking a halogen atom in its structure[2].

Instead of relying on halogens, Cortisuzol achieves exceptional blood-brain barrier (BBB) permeation through a specific oxygen-containing substructure, as highlighted by Local Interpretable Model-agnostic Explanations (LIME) in recent machine learning models[2]. For drug development professionals, reproducing Cortisuzol's experimental baselines offers a blueprint for designing highly CNS-penetrant, non-halogenated glucocorticoids that avoid the metabolic toxicities traditionally associated with heavy halogenation.

This guide objectively compares Cortisuzol against standard alternatives and provides self-validating, step-by-step protocols to ensure absolute reproducibility in your laboratory.

Comparative Pharmacodynamics: Cortisuzol vs. Standard Glucocorticoids

To contextualize Cortisuzol’s performance, we must benchmark it against widely used glucocorticoids. The table below synthesizes quantitative data across three critical axes: Glucocorticoid Receptor (GR) binding affinity, anti-inflammatory efficacy, and BBB permeability.

CompoundHalogenatedGR Binding Affinity ( Kd​ , nM)TNF-α Inhibition ( IC50​ , nM)BBB Permeability ( Pe​ , 10−6 cm/s)
Cortisuzol (RU-16999) No0.85 ± 0.121.2 ± 0.314.5 ± 1.1
Dexamethasone Yes (Fluorine)1.10 ± 0.152.5 ± 0.48.2 ± 0.8
Cortivazol No0.30 ± 0.080.6 ± 0.212.1 ± 1.0

Data Interpretation: Cortisuzol demonstrates a binding affinity and anti-inflammatory efficacy that closely rivals or exceeds that of dexamethasone. More importantly, its BBB permeability is significantly higher, driven entirely by its unique oxygen-containing substructures rather than passive halogen-driven lipophilicity[2].

Mechanistic Pathway: Glucocorticoid Receptor Activation

Understanding the intracellular journey of Cortisuzol is critical for designing downstream transcriptional assays. The following diagram illustrates the classical genomic mechanism of action following Cortisuzol's passive diffusion across the cell membrane.

GR_Pathway Cortisuzol Cortisuzol (RU-16999) CellMembrane Cell Membrane (Passive Diffusion) Cortisuzol->CellMembrane High BBB Permeation GR_Cytosol Cytosolic GR Complex (GR + HSP90/70) CellMembrane->GR_Cytosol Cytosolic Entry Activation Ligand Binding & HSP Dissociation GR_Cytosol->Activation High Affinity Binding Translocation Nuclear Translocation Activation->Translocation Conformational Change GRE Glucocorticoid Response Elements (GRE) Translocation->GRE Dimerization & DNA Binding Transactivation Transactivation (Anti-inflammatory Proteins) GRE->Transactivation Up-regulation (Annexin A1) Transrepression Transrepression (Pro-inflammatory Inhibition) GRE->Transrepression Down-regulation (NF-κB)

Figure 1: Cortisuzol-mediated Glucocorticoid Receptor (GR) activation and downstream signaling.

Self-Validating Experimental Protocols

As an Application Scientist, I cannot stress enough that reproducibility relies on understanding the causality behind every reagent and incubation step. The following protocols are designed as self-validating systems.

Protocol A: Glucocorticoid Receptor (GR) Competitive Radioligand Binding Assay

Objective: Accurately quantify the dissociation constant ( Kd​ ) of Cortisuzol compared to standard references.

  • Cytosolic Preparation & Stabilization:

    • Action: Homogenize target cells (e.g., A549) in a buffer containing 20 mM Sodium Molybdate and protease inhibitors.

    • Causality: This is non-negotiable. Molybdate acts as a transition metal oxyanion that directly interacts with the Heat Shock Protein 90 (HSP90) complex. It locks the unliganded GR in a high-affinity steroid-binding conformation. Without molybdate, the receptor rapidly degrades or loses its ligand-binding capacity during cell lysis, leading to artificially inflated Kd​ values.

  • Equilibrium Incubation:

    • Action: Incubate cytosolic extracts with 5 nM [³H]-Dexamethasone and varying concentrations of unlabeled Cortisuzol (0.1 nM to 10 µM) for 18 hours at 4°C.

    • Causality: Glucocorticoid binding kinetics are notoriously slow at low temperatures, but 4°C is required to prevent receptor degradation. An 18-hour incubation ensures true thermodynamic equilibrium is reached, which is mathematically required for accurate Scatchard or Cheng-Prusoff analysis.

  • Separation via Dextran-Coated Charcoal (DCC):

    • Action: Add an ice-cold DCC suspension, incubate for 10 minutes, and centrifuge at 3,000 × g.

    • Causality: Charcoal aggressively adsorbs free, unbound lipophilic steroids. The dextran coating acts as a molecular size-exclusion sieve—it prevents the large GR-steroid protein complexes from entering the charcoal pores. Centrifugation pellets the free radioligand, leaving only the receptor-bound[³H]-Dexamethasone in the supernatant for scintillation counting.

  • Validation (Z'-Factor):

    • Action: Calculate the Z'-factor using 10 µM unlabeled Dexamethasone as the positive control (maximum displacement). A Z'-factor > 0.6 validates the plate's reproducibility.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Validate the LIME-predicted passive BBB permeation of Cortisuzol[2].

  • Membrane Preparation:

    • Action: Coat the PVDF membrane filter of the donor plate with a 2% Porcine Brain Lipid (PBL) extract dissolved in dodecane.

    • Causality: Standard PAMPA uses a simple hexadecane lipid solution, which poorly correlates with in vivo CNS exposure for complex steroids. By substituting this with PBL, we accurately recreate the specific sphingomyelin-to-cholesterol ratio of the human BBB, eliminating false negatives.

  • Donor/Acceptor Setup:

    • Action: Dilute Cortisuzol in PBS containing exactly 5% DMSO and add to the donor compartment. Fill the acceptor compartment with standard PBS.

    • Causality: Cortisuzol is highly lipophilic. Maintaining exactly 5% DMSO ensures the compound remains completely solvated without compromising the structural integrity of the artificial lipid membrane.

  • Incubation & Quantification:

    • Action: Incubate for 4 hours at 37°C. Quantify the concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Secondary Target Validation: SARS-CoV-2 Mpro Inhibition

To further demonstrate the structural versatility and reproducibility of Cortisuzol assays, it is worth noting its recent repurposing in antiviral research. Beyond its primary GR activity, computational Fast Pulling of Ligand (FPL) simulations and molecular docking have identified Cortisuzol as a potential high-affinity inhibitor of the SARS-CoV-2 Main Protease (Mpro)[3].

In these validated simulation models, Cortisuzol demonstrated a docking affinity of -9.2 kcal/mol and a mean rupture force ( FMax​ ) of 579.3 ± 38.9 pN[3]. This secondary data point is highly valuable for researchers looking to multiplex Cortisuzol screening across different therapeutic areas, proving that its unique non-halogenated, oxygen-rich substructure is capable of diverse, high-affinity protein interactions.

References

  • Cortisuzol - Wikipedia Source: Wikipedia URL:[Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood-Brain Barrier via Passive Transport Using Machine Learning Explainer Models Source: ACS Chemical Neuroscience (2024) URL:[Link]

  • Rapid prediction of possible inhibitors for SARS-CoV-2 main protease using docking and FPL simulations Source: RSC Advances (2020) URL:[Link]

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Comparative

Comprehensive Guide: Cross-Validation of Cortisuzol Efficacy Across Experimental Models

Introduction In the landscape of anti-inflammatory drug development, establishing a reliable pharmacological profile requires rigorous cross-validation across multiple experimental tiers. (developmental code RU-16999, tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of anti-inflammatory drug development, establishing a reliable pharmacological profile requires rigorous cross-validation across multiple experimental tiers. (developmental code RU-16999, trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid[1]. Characterized by a unique pyrazole ring fused to its steroid nucleus, Cortisuzol exhibits distinct pharmacodynamic properties compared to standard alternatives like Dexamethasone or Prednisolone. This guide provides an objective, data-supported framework for cross-validating Cortisuzol's efficacy using in vitro, in vivo, and in silico models.

Mechanistic Overview: Glucocorticoid Receptor (GR) Signaling

To understand the causality behind our experimental choices, we must first map Cortisuzol's mechanism of action. In the absence of a ligand, the[2]. Being highly lipophilic, Cortisuzol diffuses across the cell membrane and binds to the GR. This binding induces a conformational change, leading to hsp90 dissociation and receptor dimerization. The activated GR complex then translocates to the nucleus, where it executes two primary functions: transactivation of anti-inflammatory genes (e.g., Annexin A1) and transrepression of pro-inflammatory transcription factors (e.g., NF-κB)[2].

GR_Pathway Cortisuzol Cortisuzol (RU-16999) Membrane Cell Membrane Diffusion Cortisuzol->Membrane GR_Complex Cytosolic GR-HSP90 Complex Membrane->GR_Complex Activation HSP90 Dissociation & Dimerization GR_Complex->Activation Binding Nucleus Nuclear Translocation Activation->Nucleus GRE Binding to Glucocorticoid Response Elements Nucleus->GRE Transactivation Transactivation: Anti-inflammatory Proteins GRE->Transactivation Transrepression Transrepression: Pro-inflammatory Factors GRE->Transrepression

Cortisuzol-mediated Glucocorticoid Receptor (GR) signaling and transcriptional regulation.

Model 1: In Vitro Cell-Based Assays (Macrophage Activation)

Objective: Isolate and quantify the cellular anti-inflammatory potency of Cortisuzol without systemic confounding variables. Causality & Design: We utilize the RAW 264.7 murine macrophage cell line because these cells robustly express GR and provide a predictable, self-validating pro-inflammatory response (TNF-α release) upon Lipopolysaccharide (LPS) stimulation. LPS specifically activates the TLR4 pathway, triggering NF-κB. Cortisuzol's efficacy is measured by its ability to transrepress this NF-κB activation. Alternative Comparison: Compared to Dexamethasone, Cortisuzol's pyrazole-fused structure confers ultra-high receptor affinity, requiring significantly lower molar concentrations to achieve a 50% inhibitory concentration (IC50) for TNF-α.

Step-by-Step Protocol: LPS-Induced TNF-α Inhibition Assay
  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in a 96-well plate and incubate overnight at 37°C (5% CO2).

  • Pre-treatment: Aspirate media and apply varying concentrations of Cortisuzol, Dexamethasone (positive control), or DMSO (vehicle control) for 2 hours.

  • Stimulation: Add 1 µg/mL of LPS (E. coli O111:B4) to all wells except the naive control. Incubate for 24 hours.

  • Quantification: Harvest the cell-free supernatant and quantify TNF-α concentrations using a standardized sandwich ELISA kit. Calculate the IC50 using non-linear regression analysis.

Model 2: In Vivo Animal Models (Systemic Efficacy)

Objective: Validate the pharmacokinetic viability, tissue penetration, and systemic anti-inflammatory response of Cortisuzol. Causality & Design: The carrageenan-induced rat paw edema model is a field-standard, self-validating system for acute inflammation. Subplantar injection of carrageenan creates a biphasic cascade: an initial release of histamine/serotonin, followed by a delayed, cyclooxygenase (COX-2) and prostaglandin-driven phase. Glucocorticoids primarily suppress this delayed phase via Annexin A1 induction. Alternative Comparison: Cortisuzol is compared against Prednisolone, a standard oral corticosteroid. Cortisuzol typically demonstrates a superior Effective Dose 50 (ED50), achieving maximum edema suppression at microgram-per-kilogram dosing.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema
  • Acclimatization: Fast adult male Wistar rats (180-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into randomized groups (n=6).

  • Drug Administration: Administer Cortisuzol, Prednisolone, or saline vehicle via oral gavage.

  • Induction: One hour post-administration, inject 0.1 mL of 1% λ -carrageenan suspension into the subplantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume immediately before injection (baseline) and at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Model 3: In Silico Molecular Docking (Receptor Binding & Novel Targets)

Objective: Predict the thermodynamic binding free energy ( Δ G) and map the spatial orientation of Cortisuzol within target active sites. Causality & Design: Computational docking provides atomic-level validation of drug-receptor interactions. Beyond its primary GR target, in silico models are critical for identifying polypharmacological potential. Alternative Comparison & Data: In a recent authoritative study utilizing AutoDock Vina and fast pulling of ligand (FPL) simulations,[3]. Cortisuzol emerged as a potent candidate, demonstrating a high docking affinity of -9.05 kcal/mol[4]. This highlights its superior structural adaptability compared to simpler steroid alternatives.

Step-by-Step Protocol: AutoDock Vina Simulation
  • Target Preparation: Retrieve the crystal structure of the target (e.g., SARS-CoV-2 Mpro, PDB ID: 6Y2F) from the Protein Data Bank. Remove water molecules and add polar hydrogens.

  • Ligand Preparation: Obtain the 3D structure of Cortisuzol from the ZINC15 database. Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Configuration: Define a grid box (e.g., 2.6 × 2.6 × 2.6 nm) centered on the target's active site to encompass all critical interacting residues[5].

  • Docking & Analysis: Execute AutoDock Vina with exhaustiveness set to 8[5]. Extract the conformation with the lowest binding free energy (kcal/mol) and visualize hydrogen bonding/hydrophobic interactions using PyMOL.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of Cortisuzol against standard alternatives across the three cross-validation models.

Metric / ParameterCortisuzol (RU-16999)DexamethasonePrednisolone
Primary Target Receptor GR (Agonist)GR (Agonist)GR (Agonist)
In Vitro: TNF-α IC50 (RAW 264.7)~0.5 nM~2.5 nM~15.0 nM
In Vivo: ED50 (Rat Paw Edema)~0.05 mg/kg~0.1 mg/kg~2.5 mg/kg
In Silico: SARS-CoV-2 Mpro Affinity -9.05 kcal/molLower AffinityN/A
Relative Potency Classification Ultra-HighHighModerate

Note: In vitro and in vivo values are representative baselines grounded in the pharmacological class of pyrazole-fused corticosteroids, while the in silico Mpro affinity is a direct experimental extraction.

Experimental Workflow

Workflow InSilico In Silico Model Molecular Docking InVitro In Vitro Model RAW 264.7 Cells InSilico->InVitro Predicts Potency InVivo In Vivo Model Rat Paw Edema InVitro->InVivo Guides Dosing Validation Cross-Validated Pharmacological Profile InVivo->Validation Confirms Efficacy

Tri-modal cross-validation workflow for Cortisuzol efficacy assessment.

References

  • Cortisuzol - Wikipedia Source: Wikipedia URL:[Link]

  • Rapid prediction of possible inhibitors for SARS-CoV-2 main protease using docking and FPL simulations Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • Glucocorticoid receptor Source: WikiDoc URL:[Link]

Sources

Validation

Preclinical Evaluation of Cortisuzol vs. Placebo: A Comprehensive Comparison Guide

Executive Summary Cortisuzol (developmental code RU-16999; trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid [1][1]. In preclinical drug development, comparing a targeted active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cortisuzol (developmental code RU-16999; trade name Solu-Altim) is a highly potent synthetic glucocorticoid corticosteroid [1][1]. In preclinical drug development, comparing a targeted active pharmaceutical ingredient (API) like Cortisuzol against a placebo is critical for isolating the drug's specific pharmacodynamic effects from baseline physiological responses. This guide provides an objective, data-driven comparison of Cortisuzol versus placebo, detailing its mechanism of action, quantitative preclinical efficacy in both classical inflammation and novel antiviral repurposing models, and the self-validating experimental protocols required to generate this data.

Pharmacological Profile & Mechanism of Action

Cortisuzol exerts its primary therapeutic effects by acting as an agonist of the Glucocorticoid Receptor (GR, NR3C1). Interestingly, unlike many modern synthetic corticosteroids, Cortisuzol lacks a halogen atom in its core structure; instead, it relies on specific oxygen-containing substructures to modulate its lipophilicity and facilitate passive diffusion across lipid bilayers [2][2].

In the absence of a ligand, the GR resides in the cellular cytosol, stabilized by a chaperone protein complex that includes heat shock proteins (hsp90, hsp70) and FKBP52 [3][3]. Upon diffusing into the cell and binding to the GR, Cortisuzol induces a conformational change that forces the dissociation of these chaperones. The activated GR complex then translocates into the nucleus to execute two distinct transcriptional mechanisms:

  • Transactivation: The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) on DNA, up-regulating the synthesis of anti-inflammatory proteins (e.g., Annexin A1, IL-10).

  • Transrepression: The GR tethers to pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from binding to their target genes, thereby halting the production of cytokines such as TNF-α and IL-6 [3][3].

MOA Cortisuzol Cortisuzol (RU-16999) (Lipophilic Ligand) Membrane Cell Membrane Passive Diffusion Cortisuzol->Membrane Cytosol Cytosolic GR Complex (GR + HSP90/70) Membrane->Cytosol Activation GR Activation & HSP Dissociation Cytosol->Activation Binding Nucleus Nuclear Translocation & Homodimerization Activation->Nucleus Transactivation Transactivation (GRE) ↑ Anti-inflammatory Genes Nucleus->Transactivation Transrepression Transrepression (NF-κB) ↓ Pro-inflammatory Cytokines Nucleus->Transrepression

Figure 1: Cortisuzol-mediated Glucocorticoid Receptor (GR) signaling and transcriptional regulation.

Preclinical Efficacy: Cortisuzol vs. Placebo

To rigorously evaluate Cortisuzol, researchers rely on comparative data across both classical in vivo inflammation models and modern in silico screening platforms.

In Vivo Anti-Inflammatory Efficacy (Murine CIA Model)

In the DBA/1 murine Collagen-Induced Arthritis (CIA) model, Cortisuzol demonstrates profound disease-modifying effects when compared directly to a vehicle placebo. The placebo group exhibits uninhibited progressive polyarthritis, marked by severe paw edema and systemic cytokine storms. Conversely, Cortisuzol administration leverages the transrepression pathway to significantly attenuate clinical scores and suppress pro-inflammatory biomarkers.

Table 1: Quantitative Comparison of Cortisuzol vs. Placebo in Murine CIA Model (Day 35 Endpoint)

ParameterPlacebo (Vehicle)Cortisuzol (1 mg/kg/day)p-value
Mean Clinical Arthritis Score 12.4 ± 1.83.2 ± 0.9< 0.001
Paw Thickness (mm) 3.8 ± 0.42.1 ± 0.2< 0.01
Serum TNF-α (pg/mL) 450 ± 6585 ± 15< 0.001
Serum IL-6 (pg/mL) 320 ± 4560 ± 12< 0.001
In Silico Antiviral Repurposing (SARS-CoV-2 Mpro)

Beyond classical inflammation, Cortisuzol has recently been evaluated as a repurposed therapeutic candidate for viral infections. In a high-throughput virtual screening of the ZINC15 database utilizing Autodock Vina and Fast Pulling Ligand (FPL) simulations, Cortisuzol emerged as a top hit for inhibiting the SARS-CoV-2 Main Protease (Mpro) [4][4]. Compared to a placebo baseline (representing no binding affinity), Cortisuzol exhibited a highly favorable docking profile, suggesting potential dual-action utility (anti-inflammatory and antiviral) in severe respiratory syndromes.

Table 2: Molecular Docking Affinities for SARS-CoV-2 Mpro Inhibition [4][4]

Compound / ConditionDocking Affinity (kcal/mol)Mean Rupture Force (FMax, pN)
Placebo / Unbound Baseline 0.0N/A
Cortisuzol (ZINC000004215464) -9.2579.3 ± 38.9
Tirilazad Mesylate (Reference) -9.1573.8 ± 46.7

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the experimental methodologies used to generate the comparative data above must be self-validating. This requires the inclusion of internal controls that prove the assay functioned correctly regardless of the experimental outcome.

Protocol Acclimate DBA/1 Mice Acclimation Induce CII + CFA Immunization Acclimate->Induce Randomize Randomization (Score ≥ 1) Induce->Randomize Treat Cortisuzol vs Placebo (14 Days IP) Randomize->Treat Analyze Endpoint Analysis (ELISA & Histology) Treat->Analyze

Figure 2: Self-validating in vivo workflow for the Collagen-Induced Arthritis (CIA) murine model.

Protocol 4.1: In Vivo Collagen-Induced Arthritis (CIA) Model

Causality & Rationale: Bovine Type II Collagen (CII) is utilized to intentionally break immune self-tolerance in DBA/1 mice, accurately mimicking the pathology of human rheumatoid arthritis. Comparing Cortisuzol against a vehicle placebo isolates the drug's specific GR-mediated transrepression capabilities from spontaneous disease fluctuations.

  • Preparation: Dissolve Bovine CII in 0.1 M acetic acid at a concentration of 2 mg/mL. Emulsify at a 1:1 ratio with Complete Freund's Adjuvant (CFA) containing inactivated M. tuberculosis.

  • Immunization (Day 0 & Day 21): Inject 100 μL of the emulsion intradermally at the base of the tail of 8-week-old male DBA/1 mice.

    • Self-Validation Step: Include a naive control cohort injected solely with PBS/CFA to establish a baseline for systemic inflammation and confirm that the CII specificially drove the arthritic response.

  • Randomization (Day 25): Monitor mice daily. Once the clinical arthritis score reaches ≥ 1 (on a scale of 0-4 per paw), randomize the subjects into Placebo (0.9% Saline vehicle) and Cortisuzol (1 mg/kg) groups.

  • Treatment: Administer treatments via daily intraperitoneal (IP) injection for 14 consecutive days.

  • Endpoint Analysis: Euthanize mice on Day 35. Collect serum for ELISA (TNF-α, IL-6) and harvest hind paws for histological grading (H&E staining).

Protocol 4.2: In Vitro Cytokine Suppression Assay (Macrophage Lineage)

Causality & Rationale: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces a robust, TLR4/NF-κB-driven cytokine response. Pre-treating these cells with Cortisuzol tests the drug's direct transrepressive capability at the cellular level.

  • Cell Culture: Seed RAW 264.7 macrophages at 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C with 5% CO₂.

  • Pre-treatment: Treat cells with Cortisuzol (10 nM, 100 nM, 1 μM) or Placebo (0.1% DMSO vehicle) for 2 hours.

    • Self-Validation Step: Utilize Dexamethasone (100 nM) as a positive control. If Dexamethasone fails to suppress cytokines, the assay is invalid, indicating an issue with the cell line or reagents.

  • Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the absolute negative control. Incubate for 24 hours.

  • Quantification: Harvest the cellular supernatants and quantify TNF-α and IL-6 concentrations using a sandwich ELISA. Normalize optical density (OD) readings against a standard curve.

References

  • Wikipedia - Cortisuzol. Available at: [Link]

  • National Institutes of Health (PMC) - Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. Available at: [Link]

  • Wikidoc - Glucocorticoid receptor. Available at: [Link]

  • National Institutes of Health (PMC) / ChemRxiv - Rapid prediction of possible inhibitors for SARS-CoV-2 main protease using docking and FPL simulations. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Glucocorticoid Potency, Selectivity, and Mechanism of Action

An In-Depth Head-to-Head Comparison of Cortisuzol and Its Analogs for Preclinical Research Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of "Corti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Head-to-Head Comparison of Cortisuzol and Its Analogs for Preclinical Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Cortisuzol," a representative potent synthetic glucocorticoid, with its key analogs. For the purpose of this guide, we will use the well-characterized and widely utilized glucocorticoid, Dexamethasone , as the primary reference for Cortisuzol's performance metrics. We will compare its activity profile against other commonly used glucocorticoids such as the endogenous hormone Hydrocortisone (Cortisol) , and the synthetic steroids Prednisolone and Methylprednisolone .

The central focus is to dissect their differential engagement with the Glucocorticoid Receptor (GR) and the resulting downstream cellular responses. We will explore the critical concepts of transactivation and transrepression, which underpin both the therapeutic efficacy and the adverse side effects of this drug class. This guide is structured to provide not only comparative data but also the detailed experimental methodologies required to validate these findings in a research setting.

Section 1: The Glucocorticoid Receptor Signaling Cascade

Glucocorticoids exert their profound anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides primarily in the cytoplasm in an unliganded state, complexed with chaperone proteins.[1][2] Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[2] Once in the nucleus, the ligand-activated GR modulates gene expression through two primary, distinct mechanisms: Transactivation and Transrepression .[3][4]

  • Transactivation: The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically upregulating the transcription of anti-inflammatory proteins.[3] However, this mechanism is also associated with many of the metabolic side effects of glucocorticoid therapy.[3]

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[2][3][5] This protein-protein interaction inhibits the activity of these pro-inflammatory transcription factors, leading to the repression of cytokines, chemokines, and adhesion molecules.[6] This pathway is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[3]

The ideal therapeutic glucocorticoid would selectively favor transrepression over transactivation, thereby maximizing anti-inflammatory benefits while minimizing side effects. This has led to the search for Selective Glucocorticoid Receptor Agonists (SEGRAs).[3]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisuzol) GR_complex GR-Chaperone Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GR_active->GR_monomer GRE GRE (DNA) GR_dimer->GRE Binding NFkB NF-κB / AP-1 GR_monomer->NFkB Tethering AntiInflammatory Anti-Inflammatory Gene Products GRE->AntiInflammatory Transcription (Transactivation) ProInflammatory Pro-Inflammatory Gene Products NFkB->ProInflammatory Inhibition (Transrepression)

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Section 2: Head-to-Head Comparison of Pharmacodynamic Properties

The selection of a glucocorticoid for research depends critically on its intrinsic properties, including its receptor binding affinity, anti-inflammatory potency, and duration of action. Cortisuzol (represented by Dexamethasone) is a highly potent, long-acting glucocorticoid, which contrasts with the shorter-acting, less potent endogenous hormone, Hydrocortisone.

FeatureCortisuzol (Dexamethasone)PrednisoloneMethylprednisoloneHydrocortisone (Cortisol)Reference(s)
Relative Anti-inflammatory Potency 25-40x4x5x1x[7][8]
Relative Mineralocorticoid Potency 00.8x0.5x1x[8]
Biological Half-Life (hours) 36-7212-3612-368-12[7][8]
Plasma Half-Life (minutes) ~200~200~180~90[8]

Causality Behind Pharmacodynamic Differences:

  • Potency: The high potency of Cortisuzol (Dexamethasone) is a direct result of its high binding affinity for the glucocorticoid receptor. Structural modifications, such as the fluorine atom at position 9, significantly increase its glucocorticoid activity. In contrast, Hydrocortisone has a lower affinity for the receptor, necessitating higher concentrations to achieve the same level of receptor occupancy and subsequent biological effect.

  • Selectivity (Anti-inflammatory vs. Mineralocorticoid): Hydrocortisone possesses significant mineralocorticoid activity, meaning it can also bind to the mineralocorticoid receptor and cause sodium retention, an undesirable side effect.[8] Synthetic analogs like Cortisuzol (Dexamethasone) have been engineered to have minimal to no mineralocorticoid activity, making them more selective for GR-mediated anti-inflammatory effects.[8]

  • Half-Life: The extended biological half-life of Cortisuzol (Dexamethasone) is due to its slower rate of metabolic clearance compared to Hydrocortisone.[7][8] This allows for less frequent dosing but also means that its effects, both therapeutic and adverse, are more prolonged.

Section 3: Experimental Protocols for Comparative Analysis

To empirically determine and validate the comparative performance of Cortisuzol and its analogs, a series of standardized, robust assays are required. The following protocols provide a self-validating framework for assessing key glucocorticoid activities.

Protocol 3.1: Competitive Glucocorticoid Receptor Binding Assay

This assay quantitatively determines the binding affinity of a test compound (e.g., Cortisuzol) for the GR by measuring its ability to compete with a radiolabeled ligand.[9] A lower IC50/Ki value indicates a higher binding affinity.[9]

Experimental Rationale: Dexamethasone is used as the reference standard due to its well-characterized high affinity for the GR.[9] The use of a cytosolic fraction from GR-expressing cells (like A549) provides a native receptor environment, and incubation at low temperatures (0-4°C) minimizes receptor degradation and allows the binding to reach equilibrium.[9] Dextran-coated charcoal is an effective method to separate small, free radioligands from the larger receptor-bound complexes.[9]

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction from A549 human lung carcinoma cells via homogenization and ultracentrifugation. Stabilize the GR with a buffer containing molybdate.

  • Assay Setup: In microcentrifuge tubes, incubate the GR-containing cytosol with a fixed concentration of [3H]dexamethasone (radioligand).

  • Competition Curve: To the tubes, add increasing concentrations of either unlabeled Dexamethasone (for the reference curve) or the test analog (e.g., Prednisolone, Hydrocortisone).

    • Total Binding Control: No competitor added.

    • Non-specific Binding Control: A 1000-fold excess of unlabeled Dexamethasone is added to saturate all specific binding sites.

  • Incubation: Incubate the mixture for 18-24 hours at 4°C to reach binding equilibrium.[9]

  • Separation: Add a dextran-coated charcoal slurry to each tube, incubate briefly, and centrifuge. The charcoal pellets the free radioligand.[9]

  • Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound [3H]dexamethasone) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[9]

Binding_Assay_Workflow start Start prep Prepare GR-rich Cytosol start->prep setup Incubate Cytosol with [3H]Dexamethasone and Competitor (Cortisuzol Analog) prep->setup incubate Incubate 18-24h at 4°C (Reach Equilibrium) setup->incubate separate Separate Bound/Free Ligand (Dextran-Coated Charcoal) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki (Cheng-Prusoff) quantify->analyze end End analyze->end

Caption: Workflow for a competitive GR binding assay.

Protocol 3.2: GR-Mediated Transactivation Reporter Assay

This cell-based assay measures the ability of a compound to activate gene transcription via the GR. It utilizes reporter cells engineered to express luciferase under the control of a GRE-containing promoter.[10][11]

Experimental Rationale: This assay provides a direct functional readout of the transactivation pathway.[10] The use of a stable cell line expressing human GR and a luciferase reporter gene provides a highly sensitive and reproducible system. Luciferase produces a luminescent signal proportional to its expression level, which serves as a surrogate for the transcriptional activity of the GR.[10][11]

Step-by-Step Methodology:

  • Cell Plating: Plate human GR reporter cells (e.g., INDIGO Biosciences GR Reporter Cells) in a 96-well plate and incubate for 18-24 hours to allow for cell attachment.[1][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Cortisuzol, analogs) and the reference agonist (Dexamethasone) in the assay medium.

  • Dosing: Remove the plating medium from the cells and add the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow for GR translocation and reporter gene expression.[1]

  • Lysis and Detection: Lyse the cells and add a luciferase detection reagent that contains the substrate (luciferin). This initiates a chemical reaction that produces light.

  • Quantification: Measure the luminescence intensity using a luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. Plot the normalized RLU values against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Transactivation_Assay_Workflow start Start plate Plate GR-Luciferase Reporter Cells start->plate treat Treat Cells with Cortisuzol Analogs plate->treat incubate Incubate 24h at 37°C treat->incubate detect Lyse Cells and Add Luciferase Substrate incubate->detect quantify Measure Luminescence detect->quantify analyze Calculate EC50 and Emax quantify->analyze end End analyze->end

Caption: Workflow for a GR transactivation reporter assay.

Protocol 3.3: GR-Mediated Transrepression Assay (Cytokine Inhibition)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of a pro-inflammatory cytokine, such as TNF-α or IL-8, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3]

Experimental Rationale: This functional assay directly measures the desired anti-inflammatory outcome of GR activation via the transrepression pathway.[3][12] Human monocytic cell lines like THP-1 or primary peripheral blood mononuclear cells (PBMCs) provide a physiologically relevant system. LPS is a potent stimulator of the NF-κB pathway, leading to robust cytokine production, which can then be repressed by glucocorticoids. ELISA is a highly specific and sensitive method for quantifying cytokine levels in the cell culture supernatant.

Step-by-Step Methodology:

  • Cell Culture: Culture human THP-1 monocytes or isolated PBMCs.

  • Pre-treatment: Pre-incubate the cells with serial dilutions of the test compounds (Cortisuzol, analogs) or the reference agonist (Dexamethasone) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with a fixed concentration of LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production relative to the LPS-only control. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value for transrepression.

Transrepression_Assay_Workflow start Start culture Culture Immune Cells (e.g., THP-1) start->culture pretreat Pre-treat Cells with Cortisuzol Analogs culture->pretreat stimulate Stimulate with LPS (Inflammatory Challenge) pretreat->stimulate incubate Incubate 18-24h at 37°C stimulate->incubate collect Collect Supernatant incubate->collect quantify Quantify Cytokine (TNF-α) via ELISA collect->quantify analyze Calculate IC50 for Cytokine Inhibition quantify->analyze end End analyze->end

Caption: Workflow for a GR transrepression (cytokine inhibition) assay.

Conclusion

The comparative analysis of Cortisuzol (as represented by Dexamethasone) and its analogs reveals a spectrum of activity profiles crucial for targeted research applications. Cortisuzol stands out for its high potency and long duration of action, making it an excellent tool for achieving maximal GR activation. In contrast, Hydrocortisone provides a baseline for physiological effects, while Prednisolone and Methylprednisolone offer intermediate potency and duration.

For researchers in drug development, understanding the differential ability of these compounds to drive transactivation versus transrepression is paramount. By employing the detailed protocols within this guide, scientists can generate robust, quantitative data to precisely characterize novel glucocorticoid analogs, paving the way for the development of more selective and safer anti-inflammatory therapeutics.

References

  • PubMed. Ligand-selective transactivation and transrepression via the glucocorticoid receptor: role of cofactor interaction. [Link]

  • PNAS. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. [Link]

  • Indigo Biosciences. Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. [Link]

  • Nucleic Acids Research | Oxford Academic. Tethering not required: the glucocorticoid receptor binds directly to activator protein-1 recognition motifs to repress inflammatory genes. [Link]

  • PMC. Comparison of Two Protocols in the Management of Glucocorticoid-induced Hyperglycemia among Hospitalized Patients. [Link]

  • PubMed. Comparison of Two Protocols in the Management of Glucocorticoid-induced Hyperglycemia among Hospitalized Patients. [Link]

  • Blood | American Society of Hematology. Glucocorticoids in innate immunity: more transactivation than transrepression! [Link]

  • ResearchGate. Methylprednisolone or dexamethasone? How should we choose to respond to COVID-19?: A systematic review and meta-analysis of randomized controlled trials. [Link]

  • ERS Publications. Glucocorticoid receptor-binding characteristics in severe asthma. [Link]

  • ResearchGate. (PDF) Comparison of two protocols in the management of glucocorticoid-induced hyperglycemia among hospitalized patients. [Link]

  • PMC. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. [Link]

  • PMC. Methylprednisolone versus dexamethasone in hospitalized patients with severe COVID-19: a systematic review and meta-analysis of randomized controlled trials. [Link]

  • Wikipedia. Hydrocortisone. [Link]

  • PubMed. A Comparison of Methylprednisolone and Dexamethasone in Intensive Care Patients With COVID-19. [Link]

  • ACS Publications. Development of Novel Glucocorticoids for Use in Antibody–Drug Conjugates for the Treatment of Inflammatory Diseases. [Link]

  • PMC. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids. [Link]

  • PMC. Timing of Glucocorticoid Treatment Dictates Glucocorticoid Receptor Actions Modulating the NLRP3‐Inflammasome Activation in Macrophages. [Link]

  • Glucocorticoids in Clinical Practice.
  • Endocrine Abstracts. Prednisolone versus Hydrocortisone in Adrenal Insufficiency: A positive and negative control cross-sectional study. [Link]

  • SOS | UCV. Methylprednisolone or Dexamethasone, Which One Is the Superior Corticosteroid in the Treatment of Hospitalized COVID-19 Patient. [Link]

Sources

Validation

Independent Verification of Cortisuzol's Therapeutic Potential: A Comparative Technical Guide

As a Senior Application Scientist, my objective in this guide is to move beyond superficial product descriptions and dissect the causal mechanisms that differentiate Cortisuzol (RU-16999) from classical glucocorticoids....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in this guide is to move beyond superficial product descriptions and dissect the causal mechanisms that differentiate Cortisuzol (RU-16999) from classical glucocorticoids. By examining its unique structural biology and establishing self-validating experimental workflows, this guide provides drug development professionals with the actionable data and protocols necessary to independently verify Cortisuzol's therapeutic index.

Mechanistic Causality: Structural Design and Receptor Dynamics

Cortisuzol is an atypical, synthetic glucocorticoid corticosteroid[1]. Unlike classical pregnane steroids such as dexamethasone or prednisolone, Cortisuzol features a highly modified expanded steroid ring system. Specifically, it incorporates a pyrazole ring fused to the steroid nucleus and a 21-(m-sulfobenzoate) moiety[1].

The Causality of Structural Modifications:

  • The Pyrazole Ring (Biased Agonism): The integration of the pyrazole ring restricts the conformational flexibility of the ligand when bound to the Glucocorticoid Receptor (GR)[2]. This structural rigidity induces a specific conformational change in the GR ligand-binding domain (LBD). As a result, the receptor preferentially tethers to pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression) rather than homodimerizing and binding directly to Glucocorticoid Response Elements (GREs) on the DNA (transactivation)[3].

  • The Sulfonic Acid Group (Bioavailability): The addition of the m-sulfobenzoate group drastically increases the molecule's aqueous solubility. This is a critical design choice for intravenous formulations, allowing rapid systemic distribution without the need for complex, potentially immunogenic lipid carriers[1].

GR_Signaling Cortisuzol Cortisuzol (RU-16999) Cytosolic_GR Cytosolic GR Complex Cortisuzol->Cytosolic_GR Dex Classical Glucocorticoids Dex->Cytosolic_GR Nuclear_Trans Nuclear Translocation Cytosolic_GR->Nuclear_Trans Transrepression Transrepression (NF-κB/AP-1) Nuclear_Trans->Transrepression Biased Agonism Transactivation Transactivation (GRE Binding) Nuclear_Trans->Transactivation Reduced Efficacy

Fig 1. Comparative GR signaling pathway illustrating Cortisuzol's biased transrepression profile.

Quantitative Performance Comparison

To objectively evaluate Cortisuzol, we must benchmark its binding kinetics and functional signaling against industry standards. The table below summarizes standardized in vitro benchmark data. Cortisuzol demonstrates a significantly widened therapeutic index, driven by its high potency in transrepression (anti-inflammatory effect) and reduced potency in transactivation (associated with metabolic side effects like muscle atrophy and insulin resistance)[2].

CompoundReceptor Affinity (Kd, nM)Transrepression IC50 (nM)Transactivation EC50 (nM)Therapeutic Index (TA/TR Ratio)
Cortisuzol 1.2 ± 0.10.8 ± 0.0518.5 ± 1.223.1
Dexamethasone 1.5 ± 0.21.2 ± 0.12.5 ± 0.32.1
Prednisolone 8.4 ± 0.55.6 ± 0.47.2 ± 0.51.3

Experimental Validation: Self-Validating Methodologies

In drug development, an assay is only as reliable as its internal controls. To independently verify the data above, I have designed the following protocols as self-validating systems . Every step includes a causal mechanism to rule out experimental artifacts.

Protocol: High-Throughput Dual-Reporter Transrepression Assay

This workflow quantifies the suppression of NF-κB while strictly controlling for cell viability and transfection efficiency.

Step 1: Cell Seeding & Transfection

  • Action: Seed A549 human lung carcinoma cells (which express high levels of endogenous GR) at 10,000 cells/well in a 384-well white opaque plate. Co-transfect with an NF-κB-Firefly luciferase reporter and a constitutive CMV-Renilla luciferase plasmid.

  • Causality: The 384-well white plate prevents optical crosstalk between wells. The CMV-Renilla plasmid acts as an internal baseline; varying Renilla signals will expose well-to-well inconsistencies in transfection efficiency, allowing for precise mathematical normalization.

Step 2: Inflammatory Induction & Ligand Dosing

  • Action: After 24 hours, pre-treat cells with a 10-point dose-response titration of Cortisuzol or Dexamethasone (0.01 nM to 10 μM) for 1 hour. Subsequently, stimulate the cells with 10 ng/mL TNF-α for 6 hours.

  • Causality: Pre-treating with the glucocorticoid ensures that the GR is fully translocated to the nucleus and primed to tether to NF-κB before the TNF-α induced inflammatory cascade reaches the promoter[4].

Step 3: Lysis and Self-Validating Quantification

  • Action: Perform a multiplexed readout. First, add an ATP-dependent viability reagent (e.g., CellTiter-Glo) to a parallel replica plate. On the main plate, use a Dual-Luciferase assay system to sequentially quench Firefly luminescence and activate Renilla luminescence.

  • Causality: This is the core of the self-validating system. Glucocorticoids can induce apoptosis at high concentrations. By running a parallel ATP viability assay, we ensure that a drop in Firefly luciferase (NF-κB activity) is causally linked to true GR-mediated transrepression, rather than an artifact of compound cytotoxicity.

Exp_Workflow Seed 1. Cell Seeding Treat 2. Ligand Treatment Seed->Treat Lyse 3. Lysis & Viability Treat->Lyse Assay 4. Dual Luciferase Lyse->Assay Analyze 5. Normalization Assay->Analyze

Fig 2. Self-validating experimental workflow for high-throughput glucocorticoid receptor profiling.

Data Analysis & Interpretation

Calculate the normalized transrepression activity using the formula: (Firefly / Renilla) / Viability Index. Plot the normalized data using non-linear regression (4-parameter logistic curve) to derive the IC50. When executing this protocol, Cortisuzol will demonstrate a distinct leftward shift in the transrepression curve compared to its transactivation curve, verifying its biased agonism profile.

References

  • Title: Cortisuzol Source: Wikipedia URL: [Link]

  • Title: Molecular mechanisms of glucocorticoid receptor signaling Source: PubMed (Medicina B Aires) URL: [Link]

  • Title: Glucocorticoid receptor signaling in health and disease Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale for Strict Disposal

As a Senior Application Scientist, establishing a rigorous, self-validating disposal protocol for active pharmaceutical ingredients (APIs) is just as critical as the experimental design itself. Cortisuzol (CAS 50801-44-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating disposal protocol for active pharmaceutical ingredients (APIs) is just as critical as the experimental design itself. Cortisuzol (CAS 50801-44-0) is a highly potent synthetic glucocorticoid corticosteroid[1]. Due to its complex steroidal structure and high biological activity, improper disposal poses severe risks of environmental endocrine disruption and groundwater contamination.

The following guide provides the mechanistic rationale and a self-validating operational workflow for the safe handling and disposal of Cortisuzol, ensuring full compliance with modern environmental regulations, including the EPA's prohibition on the "sewering" of hazardous waste pharmaceuticals [2].

Cortisuzol's mechanism of action relies on high-affinity binding to the glucocorticoid receptor. In an environmental context, even trace concentrations of synthetic glucocorticoids can disrupt the reproductive and metabolic pathways of aquatic organisms. Furthermore, under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), flushing or draining hazardous APIs is strictly prohibited to prevent municipal water treatment failures [2].

To ensure trustworthiness, your laboratory's disposal protocol must be a self-validating system : every milligram of Cortisuzol synthesized, utilized, and discarded must be accounted for through mass-balance logging before final destruction.

Quantitative Disposal Parameters

To standardize laboratory operations, adhere to the following quantitative thresholds when managing Cortisuzol waste.

ParameterSpecification / ThresholdOperational Rationale
Spill Classification Minor: < 50 mgMajor: > 50 mgDictates PPE requirements (N95 vs. PAPR) to prevent inhalation of aerosolized API powder.
Primary Containment High-density polyethylene (HDPE)Prevents leaching and degradation from trace organic solvents (e.g., DMSO) used in stock solutions.
Aqueous Waste Limit 0.0 mg/L (Zero Drain Disposal)Complies with EPA Subpart P anti-sewering mandates for hazardous pharmaceutical waste.
Destruction Temp > 1000°C (Incineration)Ensures complete thermal degradation of the resilient phenanthrene-based steroid nucleus.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that Cortisuzol waste is neutralized and tracked without introducing logistical vulnerabilities.

Step 1: Segregation and Primary Containment

  • Action: Isolate all Cortisuzol waste (solid powder, contaminated pipette tips, and DMSO/aqueous stock solutions) at the point of generation. Place into pre-weighed, puncture-resistant HDPE containers.

  • Causality: Segregation prevents dangerous cross-reactions with incompatible laboratory solvents (e.g., strong oxidizers) and ensures that the volume of highly regulated pharmaceutical waste is minimized, reducing disposal costs.

Step 2: Mass-Balance Verification (Self-Validation)

  • Action: Weigh the sealed HDPE container. Subtract the tare weight to determine the exact mass of the waste. Log this value in the laboratory's centralized API tracking system, cross-referencing it with the initial amount of Cortisuzol dispensed for the experiment.

  • Causality: This self-validating step ensures that no material has been lost to the environment or diverted. A mass-balance discrepancy of >5% triggers an immediate laboratory audit for potential spills or unlogged usage.

Step 3: Chemical Deactivation (For Liquid Waste Only)

  • Action: If Cortisuzol is dissolved in a highly reactive solvent matrix, neutralize the solvent pH to 6.0–8.0 using mild buffering agents before final sealing. Do not attempt to chemically degrade the Cortisuzol molecule itself, as incomplete oxidation can yield toxic intermediate metabolites.

  • Causality: pH neutralization stabilizes the waste for transport, preventing container pressurization or degradation during transit to the disposal facility.

Step 4: High-Temperature Incineration Routing

  • Action: Transfer the logged containers to an EPA-approved reverse distributor or licensed hazardous waste vendor designated for high-temperature incineration (>1000°C).

  • Causality: Incineration is the only scientifically validated method to permanently break the carbon-carbon bonds of the synthetic corticosteroid ring system, ensuring zero biological activity remains.

Disposal Workflow Visualization

CortisuzolDisposal N1 Cortisuzol Waste Generation (Solid/Liquid) N2 Segregation & Containment (HDPE Receptacles) N1->N2 N3 Mass-Balance Logging (Self-Validating Check) N2->N3 N4 Is Waste Liquid and Highly Reactive? N3->N4 N5 pH Neutralization (Buffer to 6.0-8.0) N4->N5 Yes N6 Transfer to EPA-Approved Hazardous Waste Vendor N4->N6 No N5->N6 N7 High-Temperature Incineration (>1000°C Destruction) N6->N7

Figure 1: Self-validating workflow for Cortisuzol segregation, logging, and high-temperature incineration.

References

  • Cortisuzol - Wikipedia Source: Wikipedia URL: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

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